3-Bromo-5-chloroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-chloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBRLVWWPRAQDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80914459 | |
| Record name | 3-Bromo-5-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80914459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38762-41-3, 96558-78-0 | |
| Record name | 4-Bromo-2-chloroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038762413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromo-5-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80914459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-BROMO-5-CHLOROANILINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Bromo-5-chloroaniline CAS number and physical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Bromo-5-chloroaniline, a key intermediate in organic synthesis. The information is presented to support research and development activities in medicinal chemistry, material science, and agrochemical development.
Chemical Identity
This compound is a halogenated aniline derivative with the IUPAC name this compound. Its structure features a benzene ring substituted with a bromine atom, a chlorine atom, and an amino group at positions 3, 5, and 1, respectively. This substitution pattern provides differential reactivity, making it a versatile building block for complex molecular architectures.
Chemical Identifiers
The primary Chemical Abstracts Service (CAS) number for this compound is 96558-78-0 .[1][2] An alternative CAS number for this compound is 38762-41-3.[2][3]
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, application in synthesis, and for the prediction of its behavior in various chemical environments. The following table summarizes its key quantitative data.
| Property | Value | Source |
| Molecular Formula | C6H5BrClN | PubChem[2] |
| Molecular Weight | 206.47 g/mol | PubChem[2] |
| Melting Point | 70-72 °C (lit.) | ChemBK[3] |
| Boiling Point | 241.8 ± 20.0 °C (Predicted) | ChemBK[3] |
| Density | 1.6567 g/cm³ (Rough Estimate) | ChemBK[3] |
| Flash Point | 125.639 °C | ChemBK[3] |
| Vapor Pressure | 0.003 mmHg at 25°C | ChemBK[3] |
| Refractive Index | 1.5400 (Estimate) | ChemBK[3] |
| XlogP | 3.0 (Predicted) | PubChemLite[4] |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties listed above are not available in the public domain. These properties are typically determined using standard analytical techniques such as Differential Scanning Calorimetry (for melting point), Ebulliometry (for boiling point), and Pycnometry (for density).
Applications in Synthesis
This compound serves as a critical building block in organic synthesis. The presence of both bromine and chlorine atoms allows for selective functionalization, which is highly valuable in the construction of complex molecules.[1] It is a precursor for compounds with potential therapeutic applications, including non-nucleoside reverse transcriptase inhibitors and potential treatments for Alzheimer's disease.[1] Its derivatives have also been explored as inhibitors of bromodomains, which are implicated in cancer.[1]
Logical Relationships
The following diagram illustrates the relationship between the chemical identifiers and the physicochemical properties of this compound.
References
Theoretical Basis for Regioselective Functionalization of 3-Bromo-5-chloroaniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical principles governing the regioselective functionalization of 3-bromo-5-chloroaniline. This versatile building block is of significant interest in medicinal chemistry and materials science due to its differentiated reactivity, which allows for the precise installation of functional groups at specific positions on the aromatic ring. This document explores the electronic and steric effects of the amino, bromo, and chloro substituents, and their influence on the regioselectivity of key synthetic transformations, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions. Detailed experimental protocols for representative reactions, quantitative data on product distributions, and visual diagrams of reaction pathways and workflows are provided to serve as a practical resource for researchers in the field.
Introduction
This compound is a halogenated aniline derivative that serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules and functional materials.[1] Its unique substitution pattern, with bromo and chloro groups meta to the amino group, presents both challenges and opportunities for regioselective functionalization. Understanding the interplay of the directing effects of these three substituents is paramount for designing efficient and selective synthetic routes. This guide aims to provide a detailed theoretical and practical framework for the regioselective functionalization of this important scaffold.
Theoretical Considerations: Directing Effects of Substituents
The regioselectivity of reactions on the this compound ring is primarily dictated by the electronic and steric properties of the amino (-NH₂), bromo (-Br), and chloro (-Cl) groups.
-
Amino Group (-NH₂): The amino group is a powerful activating group and a strong ortho, para-director in electrophilic aromatic substitution (EAS) reactions. This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho (C2 and C6) and para (C4) positions.
-
Bromo (-Br) and Chloro (-Cl) Groups: Halogens are deactivating groups towards EAS due to their inductive electron-withdrawing effect. However, they are also ortho, para-directors because of their ability to donate electron density to the ring through resonance.
In this compound, the powerful activating and directing effect of the amino group dominates. Therefore, electrophilic attack is strongly favored at the positions ortho and para to the amino group, which are C2, C4, and C6. The positions meta to the amino group (C3 and C5) are occupied by the halogen atoms.
Regioselective Functionalization Strategies
Electrophilic Aromatic Substitution (EAS)
As predicted by the directing effects, EAS reactions on this compound will predominantly occur at the C2, C4, and C6 positions. The distribution of the products will depend on the specific electrophile and reaction conditions.
3.1.1. Halogenation
Further halogenation of this compound is expected to yield polyhalogenated anilines. For instance, bromination would likely lead to the formation of 2,4-dibromo-6-chloroaniline.
| Reactant | Reagent | Product(s) | Yield | Reference |
| 2,5-Dichloroaniline | Bromine in water | 2,4-Dibromo-3,6-dichloroaniline | 98% | [2] |
Note: Data for a closely related compound is provided due to the lack of specific data for this compound.
Experimental Protocol: Bromination of a Dihaloaniline (Analogous Compound)
To a solution of 2,5-dichloroaniline (1 mmol) in water (10 mL) at 20 °C, add bromine (2.1 mmol) dropwise with stirring. The reaction is typically rapid. After completion, the product can be isolated by filtration and purified by recrystallization.[2]
Metal-Catalyzed Cross-Coupling Reactions
The presence of two different halogen atoms allows for regioselective cross-coupling reactions. The carbon-bromine (C-Br) bond is generally more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[3] This difference in reactivity enables selective functionalization at the C3 position.
3.2.1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. By leveraging the higher reactivity of the C-Br bond, aryl or vinyl groups can be selectively introduced at the C3 position of this compound.
| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromonicotinic Acid | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DMF | 80 | 24 | 85 | [4] |
| 3-Bromo-7-chloro-1-benzothiophene | 4-Methoxyphenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12-24 | N/A | [5] |
Note: Data for analogous compounds are provided to illustrate typical reaction conditions.
Experimental Protocol: Suzuki-Miyaura Coupling (General)
To a dry Schlenk flask, add the aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol). Evacuate and backfill the flask with an inert gas. Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1). Heat the reaction mixture (typically 80-100 °C) with stirring until the starting material is consumed, as monitored by TLC or LC-MS. After cooling, the mixture is diluted with water and extracted with an organic solvent. The product is then purified by column chromatography.[4][6][7]
3.2.2. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, this reaction can be performed selectively at the C3 position of this compound.[8][9]
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Reference |
| 3-Chloroaniline derivative | Primary/Secondary Amine | Pd₂(dba)₃ / Biarylphosphine | NaOtBu | Toluene | 80-110 | N/A | [3] |
| 3-bromo-7-chloro-1-benzothiophene | Primary/Secondary Amine | Pd Catalyst / Ligand | Base | Anhydrous Solvent | 80-110 | 4-24 | [10] |
Note: Data for analogous compounds are provided to illustrate typical reaction conditions.
Experimental Protocol: Buchwald-Hartwig Amination (General)
In a glovebox or under an inert atmosphere, combine the aryl bromide (1.0 mmol), the amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., a biarylphosphine, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 mmol) in a Schlenk tube. Add an anhydrous solvent (e.g., toluene or dioxane). Seal the tube and heat the reaction mixture (typically 80-110 °C) with stirring. Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent. The product is then purified by column chromatography.[3][10]
Nucleophilic Aromatic Substitution (SNA r)
While less common for anilines due to the electron-donating nature of the amino group, nucleophilic aromatic substitution (SNA r) can occur if the ring is sufficiently activated by strong electron-withdrawing groups. In the case of this compound, the deactivating effect of the halogens is not strong enough to facilitate SNA r under normal conditions. However, derivatization of the amino group to a strongly electron-withdrawing group could potentially enable this transformation.
Conclusion
The regioselective functionalization of this compound is a synthetically valuable process that can be controlled by understanding the fundamental electronic and steric properties of its substituents. The dominant ortho, para-directing effect of the amino group governs the outcome of electrophilic aromatic substitution, directing incoming electrophiles to the C2, C4, and C6 positions. In contrast, the differential reactivity of the carbon-halogen bonds allows for selective functionalization at the C3 position via palladium-catalyzed cross-coupling reactions. This guide provides a theoretical framework and practical considerations to aid researchers in the strategic design of synthetic routes utilizing this versatile building block for the development of novel pharmaceuticals and functional materials. Further experimental work on this compound is needed to provide more specific quantitative data on regioselectivity for a broader range of reactions.
References
- 1. This compound | High-Purity Research Reagent [benchchem.com]
- 2. 2,4-DIBROMO-3,6-DICHLOROANILINE synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. guidechem.com [guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
3-Bromo-5-chloroaniline molecular structure and weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3-Bromo-5-chloroaniline, a key halogenated aniline derivative used as a versatile building block in organic synthesis and medicinal chemistry.
Core Molecular Data
This compound is a disubstituted aniline with the chemical formula C₆H₅BrClN. Its structure features a benzene ring functionalized with an amino group, a bromine atom, and a chlorine atom at positions 1, 3, and 5, respectively. This substitution pattern is critical for its role in the regioselective synthesis of more complex molecules.
Molecular Properties and Identifiers
The following table summarizes the key quantitative data and identifiers for this compound.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₆H₅BrClN | [1] |
| Molecular Weight | 206.47 g/mol | [1] |
| CAS Number | 96558-78-0 | [1] |
| Canonical SMILES | C1=C(C=C(C=C1Cl)Br)N | [1] |
| InChI Key | YYBRLVWWPRAQDX-UHFFFAOYSA-N | [1] |
| Monoisotopic Mass | 204.92939 Da | [1][2] |
| Boiling Point | 241.8±20.0 °C (Predicted) | [3] |
| Density | 1.6567 g/cm³ (Rough Estimate) | [3] |
| XLogP3 | 3.0 (Predicted) | [2] |
Note: Experimental physical properties such as melting and boiling points are not consistently reported in the literature for this specific isomer. The values provided are computational predictions or estimates and should be used with caution.
Molecular Structure Visualization
The 2D chemical structure of this compound is depicted below.
Caption: 2D structure of this compound.
Experimental Protocols
Synthesis of this compound
The most common and industrially viable method for synthesizing this compound is through the reduction of its nitro precursor, 1-bromo-3-chloro-5-nitrobenzene.[4] The use of reduced iron powder in an acidic medium is a classic and effective method for this transformation.[4]
Reaction Scheme:
Caption: Synthesis workflow for this compound.
Detailed Methodology:
This protocol is based on the reported reduction of 1-bromo-3-chloro-5-nitrobenzene with iron in acetic acid, which has been cited to achieve yields as high as 93%.[4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1-bromo-3-chloro-5-nitrobenzene (1 equivalent) in glacial acetic acid.
-
Addition of Reducing Agent: To the stirred suspension, add reduced iron powder (typically 3-4 equivalents) portion-wise. The addition may be exothermic, and the rate should be controlled to maintain the reaction temperature. The reaction is often initiated at 0°C and then allowed to warm to room temperature.[4]
-
Reaction Monitoring: The reaction mixture is stirred vigorously. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed. The reaction may take several hours (e.g., 16 hours) to reach completion.[4]
-
Workup: Upon completion, the reaction mixture is filtered through a pad of celite to remove the iron salts and unreacted iron. The filter cake should be washed with a suitable solvent like ethyl acetate.
-
Neutralization: The filtrate is carefully neutralized with a saturated aqueous solution of a base, such as sodium bicarbonate or sodium hydroxide, until the pH is basic.
-
Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate). The organic layers are then combined.
-
Purification: The combined organic phase is washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Final Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization to obtain the final product of high purity.
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting.
-
Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin.[5] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[5]
-
Precautions: Always handle this chemical in a well-ventilated area or a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] Avoid the formation of dust and aerosols.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5][7]
Applications in Research and Development
This compound is a valuable intermediate in the synthesis of pharmaceuticals and advanced materials. The differential reactivity of the bromine and chlorine atoms, combined with the directing effects of the amino group, allows for selective functionalization in cross-coupling reactions like Suzuki, Stille, and Buchwald-Hartwig aminations.[4]
It has been identified as a key precursor for:
-
Inhibitors of bromodomains, which are targets in cancer therapy.[4]
-
Potential therapeutic agents for diseases caused by immunodeficiency viruses.[4]
-
Non-nucleoside reverse transcriptase inhibitors.[4]
References
- 1. This compound | C6H5BrClN | CID 3084709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C6H5BrClN) [pubchemlite.lcsb.uni.lu]
- 3. chembk.com [chembk.com]
- 4. This compound | High-Purity Research Reagent [benchchem.com]
- 5. 3-BROMO-5-CHLOROPHENYLAMINE - Safety Data Sheet [chemicalbook.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
Differential Reactivity of Halogens in Di-substituted Anilines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the differential reactivity of halogens in di-substituted anilines, a critical consideration in the synthesis of complex aromatic molecules for pharmaceuticals and other advanced materials. The interplay of electronic and steric effects of halogen substituents, in conjunction with the strongly activating amino group, governs the regioselectivity and reaction rates of both electrophilic and nucleophilic aromatic substitution reactions. This document details the underlying principles, presents quantitative data for comparative analysis, provides detailed experimental protocols for key transformations, and illustrates reaction mechanisms and workflows through diagrammatic representations.
Introduction
Di-halo-substituted anilines are versatile building blocks in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The nature and position of the halogen atoms on the aniline ring profoundly influence its chemical reactivity. Understanding and predicting this reactivity is paramount for designing efficient and selective synthetic routes. This guide explores the factors governing the differential reactivity of these compounds in key reaction classes: electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (SNAr).
The reactivity of di-halo-substituted anilines is a nuanced interplay of several factors:
-
The Amino Group: As a powerful activating group, the -NH₂ moiety donates electron density into the aromatic ring through resonance (+M effect), increasing its nucleophilicity and directing incoming electrophiles to the ortho and para positions.
-
Halogen Substituents: Halogens exert a dual electronic effect: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M). While the inductive effect generally deactivates the ring towards electrophilic attack, the resonance effect directs incoming electrophiles to the ortho and para positions. The net effect is deactivation, but with ortho, para-direction.
-
Differential Halogen Effects: The specific halogen (F, Cl, Br, I) influences reactivity through its unique balance of inductive and resonance effects, as well as its size (steric hindrance). The electronegativity and, consequently, the inductive effect decrease down the group (F > Cl > Br > I), while the resonance effect is most effective for fluorine due to better orbital overlap.
-
Substitution Pattern: The relative positions of the two halogen atoms and the amino group determine the overall activation or deactivation of each available position on the ring, dictating the regioselectivity of further substitutions.
Electrophilic Aromatic Substitution (EAS)
The aniline ring is highly activated towards electrophiles. However, the presence of two deactivating halogen substituents moderates this reactivity, allowing for more controlled substitutions.
General Principles and Regioselectivity
In di-halo-substituted anilines, the position of subsequent electrophilic attack is determined by the cumulative directing effects of the amino group and the two halogen atoms. The powerful ortho, para-directing influence of the amino group is the dominant factor. The incoming electrophile will preferentially substitute at the positions most activated by the amino group and least deactivated by the halogens. Steric hindrance from bulky halogens can also play a significant role in directing the substitution to less crowded positions.
Halogenation
Further halogenation of a di-haloaniline introduces a third halogen atom onto the ring. The regioselectivity is dictated by the positions of the existing substituents. For instance, in the bromination of 2,4-dichloroaniline, the bromine atom is directed to the 6-position, which is ortho to the amino group and para to the chlorine at the 4-position.
Nitration
The introduction of a nitro group onto the di-haloaniline ring is a key transformation for the synthesis of many functionalized molecules. Direct nitration with strong acids can lead to oxidation and the formation of multiple isomers due to the protonation of the amino group, which converts it into a meta-directing anilinium ion.[1] To achieve regioselectivity, the amino group is often protected as an acetanilide, which is a less powerful activating group but still directs ortho and para.[1]
Sulfonation
Sulfonation of di-haloanilines typically introduces a sulfonic acid group at the position para to the amino group, if available. If the para position is blocked, sulfonation occurs at an ortho position, though it may be subject to steric hindrance.
Nucleophilic Aromatic Substitution (SNAr)
While anilines are generally electron-rich and not susceptible to nucleophilic attack, the presence of strongly electron-withdrawing groups, such as nitro groups, ortho or para to a halogen atom can facilitate SNAr reactions. In di-halo-substituted anilines, if an additional activating group for nucleophilic attack is present, one of the halogens can be displaced by a nucleophile.
General Principles
The SNAr mechanism involves a two-step process: addition of the nucleophile to form a resonance-stabilized Meisenheimer complex, followed by elimination of the leaving group.[2] The reactivity of halogens as leaving groups in SNAr reactions follows the order: F > Cl > Br > I.[3] This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of the halogen that polarizes the C-X bond, making the carbon atom more electrophilic.
Quantitative Data
A precise quantitative comparison of the reactivity of different di-haloaniline isomers is often challenging due to the limited availability of direct comparative studies. However, data from related compounds and established principles of physical organic chemistry can provide valuable insights.
| Reaction | Substrate | Reagent(s) | Product(s) | Yield (%) | Reference(s) |
| Bromination | 2,4-Dichloroaniline | Bromine | 2-Bromo-4,6-dichloroaniline | - | [4] |
| Chlorination | 4-Bromoacetanilide | Chlorine | 2-Chloro-4-bromoacetanilide | - | [5] |
| Chlorination | p-Nitroaniline | Chlorine gas, HCl | 2,6-Dichloro-4-nitroaniline | High | [3][6] |
| Nitration | 3,6-Dichloro-2,4-difluoroaniline (as acetanilide) | HNO₃/H₂SO₄ | N-(3,6-dichloro-2,4-difluoro-5-nitrophenyl)acetamide | - | [1] |
| Sulfonation | 2,5-Dibromoaniline | Diazotization, then SO₂/CuCl₂ | 2,5-Dibromobenzenesulfonyl chloride | - | [7] |
Table 1: Summary of Yields for Selected Electrophilic Aromatic Substitution Reactions on Di-substituted Anilines and Related Compounds.
| Substrate | Nucleophile | Solvent | Second-Order Rate Constant (k₂) | Temperature (°C) | Reference(s) |
| 1-Chloro-2,4-dinitrobenzene | Piperidine | 95% Ethanol | - | 25 | [4] |
| 1-Bromo-2,4-dinitrobenzene | Piperidine | 95% Ethanol | - | 25 | [4] |
| 1-Iodo-2,4-dinitrobenzene | Piperidine | 95% Ethanol | - | 25 | [4] |
Table 2: Kinetic Data for Nucleophilic Aromatic Substitution of Halodinitrobenzenes with Piperidine. (Note: While not di-haloanilines, this data illustrates the relative leaving group ability of halogens in a related SNAr reaction).
Experimental Protocols
Synthesis of 2-Bromo-4,6-dichloroaniline from 2,4-Dichloroaniline (Bromination)
Materials:
-
2,4-Dichloroaniline
-
Bromine
-
Carbon tetrachloride (or other suitable solvent)
-
N-Bromosuccinimide (NBS) (Alternative Method)
-
Benzoyl peroxide (BPO) (Alternative Method)
Procedure (Method 1):
-
In a reaction flask, dissolve 2,4-dichloroaniline in a suitable solvent.
-
Under a light source, add pure bromine dropwise to the solution.
-
Control the reaction temperature and the rate of bromine addition to manage the exothermic reaction.
-
After the reaction is complete (monitored by TLC), the product, 2-bromo-4,6-dichloroaniline, is isolated by crystallization, followed by filtration, centrifugation, and drying.[4]
Procedure (Method 2 - Free Radical Bromination):
-
To a reaction vessel, add 2,4-dichloroaniline, 30 mL of carbon tetrachloride, N-bromosuccinimide (NBS), and a catalytic amount of benzoyl peroxide (BPO).[4]
-
Heat the reaction mixture to 60°C and maintain for 7 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography (petroleum ether: ethyl acetate = 10:1) to obtain 2-bromo-4,6-dichloroaniline as a pale yellow solid.[4]
Synthesis of 2,6-Dichloro-4-bromoacetanilide from 4-Bromoacetanilide (Chlorination)
Materials:
-
4-Bromoacetanilide
-
Chlorine gas
-
Alkanoic acid (e.g., acetic acid)
-
Water
-
Alkali metal bicarbonate (e.g., sodium bicarbonate)
Procedure:
-
In a reaction vessel, dissolve 4-bromoacetanilide in a solvent mixture of an alkanoic acid and water.
-
Add 0.5 to 2.0 equivalents of an alkali metal bicarbonate.
-
Maintain the temperature between 40°C and the freezing point of the mixture.
-
Introduce 1.8 to 2.5 equivalents of chlorine gas into the reaction mixture.
-
Upon completion of the reaction, the product, 2,6-dichloro-4-bromoacetanilide, can be isolated by conventional procedures.[8]
Nitration of 3,6-Dichloro-2,4-difluoroaniline (via Protection-Deprotection)
Materials:
-
3,6-Dichloro-2,4-difluoroaniline
-
Acetic anhydride
-
Nitric acid
-
Sulfuric acid
-
Ethanol
-
Hydrochloric acid
-
Sodium bicarbonate
Procedure:
-
Protection (Acetylation): React 3,6-dichloro-2,4-difluoroaniline with acetic anhydride to form N-(3,6-dichloro-2,4-difluorophenyl)acetamide. This is typically done in the presence of a mild base or by heating the aniline with excess acetic anhydride.
-
Nitration: Carefully add the protected acetanilide to a pre-cooled mixture of concentrated nitric acid and sulfuric acid (nitrating mixture), maintaining a low temperature (e.g., 0-5°C). After the addition, allow the reaction to proceed until completion (monitored by TLC).
-
Work-up: Pour the reaction mixture onto ice and collect the precipitated nitrated acetanilide by filtration.
-
Deprotection (Hydrolysis): Heat the nitrated acetanilide in a mixture of ethanol and concentrated hydrochloric acid under reflux for 4-6 hours.
-
Isolation: Cool the reaction mixture, pour it into cold water, and neutralize with a saturated sodium bicarbonate solution. The crude nitrated 3,6-dichloro-2,4-difluoroaniline will precipitate and can be collected by filtration.
-
Purification: Purify the crude product by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[1]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key mechanistic pathways and experimental workflows relevant to the chemistry of di-halo-substituted anilines.
Caption: General mechanism of electrophilic aromatic substitution on a di-haloaniline.
Caption: Experimental workflow for regioselective electrophilic substitution via amino group protection.
Caption: General mechanism of nucleophilic aromatic substitution on an activated di-haloaniline.
Conclusion
The differential reactivity of halogens in di-substituted anilines is a complex yet predictable phenomenon governed by the interplay of electronic and steric effects. A thorough understanding of these principles is essential for the strategic design of synthetic routes to highly functionalized aromatic compounds. This guide has provided a foundational overview of the key reactions, quantitative data for comparative purposes, detailed experimental protocols, and mechanistic diagrams to aid researchers, scientists, and drug development professionals in this critical area of organic chemistry. Further research into the direct quantitative comparison of the reactivity of a wider range of di-haloaniline isomers will continue to refine our predictive capabilities and enable the development of even more efficient and selective synthetic methodologies.
References
- 1. Regioselectivity Differentiation in Metalations of 3,5-Dichloro-Tertiary versus Secondary Benzamides [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. patents.justia.com [patents.justia.com]
- 4. scholarworks.uni.edu [scholarworks.uni.edu]
- 5. researchgate.net [researchgate.net]
- 6. CA1211128A - Process for the manufacture of 2,6-dichloro-4- nitroaniline - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. websites.umich.edu [websites.umich.edu]
An In-depth Technical Guide to the Electronic Effects of Bromo and Chloro Groups on the Aniline Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aniline and its halogenated derivatives are fundamental scaffolds in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. The introduction of halogen substituents, particularly chloro and bromo groups, onto the aniline ring profoundly alters its electronic properties, thereby influencing its basicity, nucleophilicity, and reactivity in key synthetic transformations such as electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. A comprehensive understanding of the electronic effects exerted by these halogens is therefore paramount for the rational design of synthetic routes and the fine-tuning of molecular properties in drug development.
This technical guide provides an in-depth analysis of the electronic effects of bromo and chloro substituents on the aniline ring. It will dissect the interplay of inductive and resonance effects, quantify their impact on the basicity of the aniline nitrogen through pKa values and Hammett constants, and explore the consequences for electrophilic aromatic substitution reactions. Detailed experimental protocols for the determination of pKa and for a representative electrophilic substitution reaction are also provided to offer practical insights for laboratory application.
Core Principles: The Duality of Halogen Electronic Effects
The electronic influence of chloro and bromo substituents on the aniline ring is a classic example of the interplay between two fundamental electronic effects: the inductive effect (-I) and the resonance effect (+M or +R) .
-
Inductive Effect (-I): Due to their high electronegativity, both chlorine and bromine are strongly electron-withdrawing through the sigma (σ) bond framework. This inductive effect deactivates the aromatic ring by pulling electron density away from it, making it less nucleophilic. The strength of the inductive effect correlates with electronegativity, thus, chlorine exerts a stronger -I effect than bromine.
-
Resonance (Mesomeric) Effect (+M): The lone pairs of electrons on the halogen atoms can be delocalized into the π-system of the benzene ring. This donation of electron density through resonance increases the electron density at the ortho and para positions of the ring. This effect, in principle, activates the ring towards electrophilic attack at these positions.
A critical point to understand is that for halogens, the inductive effect is generally stronger than the resonance effect .[1] This results in an overall deactivation of the aromatic ring compared to unsubstituted aniline. However, the resonance effect still plays a crucial role in directing incoming electrophiles to the ortho and para positions.
Quantitative Analysis of Electronic Effects
The electronic influence of substituents can be quantitatively assessed using Hammett constants and by measuring the acidity constants (pKa) of the conjugate acids of substituted anilines.
Hammett Substituent Constants (σ)
The Hammett equation (log(K/K₀) = ρσ) provides a means to quantify the electronic effect of a substituent. The substituent constant, σ, is a measure of the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The Hammett constants for meta (σm) and para (σp) chloro and bromo substituents are presented in Table 1.
| Substituent | σm | σp |
| Chloro (-Cl) | 0.37 | 0.23 |
| Bromo (-Br) | 0.40 | 0.23 |
Table 1: Hammett Substituent Constants for Chloro and Bromo Groups. [2]
The positive values for both σm and σp for both substituents confirm their overall electron-withdrawing character. The σm value is primarily a measure of the inductive effect, while the σp value reflects a combination of both inductive and resonance effects. The slightly higher σm value for bromine compared to chlorine is counterintuitive based on electronegativity alone and is a subject of ongoing discussion in the field.
Impact on the Basicity of Aniline (pKa Values)
The electronic effects of chloro and bromo substituents directly impact the basicity of the aniline nitrogen atom. Electron-withdrawing groups decrease the electron density on the nitrogen, making it less available to accept a proton, thus decreasing the basicity (lowering the pKa of the conjugate acid). The pKa values for the conjugate acids of various chloro- and bromo-substituted anilines are summarized in Table 2.
| Substituent Position | Chloroaniline pKa | Bromoaniline pKa |
| Unsubstituted | 4.63 | 4.63 |
| Ortho (2-) | 2.64 | 2.60 |
| Meta (3-) | 3.34 | 3.58 |
| Para (4-) | 3.98 | 3.86 |
Table 2: pKa Values of Chloro- and Bromo-substituted Anilines. [2][3][4]
From the data, it is evident that all halogenated anilines are less basic than aniline itself, a direct consequence of the dominant electron-withdrawing inductive effect of the halogens. The ortho isomers are the least basic, which can be attributed to a combination of a strong inductive effect and steric hindrance to solvation of the anilinium ion. In the para position, the electron-donating resonance effect partially counteracts the inductive effect, leading to a higher basicity compared to the meta and ortho isomers. p-Chloroaniline is slightly more basic than p-bromoaniline, which can be rationalized by the greater +M effect of chlorine compared to bromine.[5]
Influence on Electrophilic Aromatic Substitution
The electronic effects of chloro and bromo substituents significantly influence the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions on the aniline ring.
Reactivity
Due to the strong electron-withdrawing inductive effect of the halogens, both chloro- and bromoanilines are less reactive towards electrophiles than unsubstituted aniline.[6] The deactivation of the ring means that harsher reaction conditions may be required to achieve substitution compared to aniline.
Regioselectivity (Ortho/Para Direction)
Despite the overall deactivation, the +M (resonance) effect of the halogens, which donates electron density to the ortho and para positions, directs incoming electrophiles to these positions. The resonance stabilization of the intermediate carbocation (the sigma complex) is more effective when the electrophile attacks at the ortho or para position, as this allows for a resonance structure where the positive charge is delocalized onto the halogen atom.
Experimental Protocols
Determination of pKa by UV-Vis Spectrophotometry
This protocol outlines a general method for determining the pKa of a substituted aniline using UV-Vis spectrophotometry. The principle lies in the fact that the protonated (anilinium ion) and deprotonated (aniline) forms of the molecule have different UV-Vis absorption spectra.
Materials:
-
Substituted aniline of interest
-
Spectrophotometer
-
pH meter
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Buffer solutions covering a range of pH values (e.g., from pH 2 to 7)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Deionized water
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the substituted aniline in a suitable solvent (e.g., methanol or ethanol) at a known concentration.
-
Determination of λmax:
-
Prepare a highly acidic solution (pH < 2) of the aniline by diluting the stock solution with 0.1 M HCl. This will ensure that the aniline is fully protonated. Scan the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax) for the anilinium ion.
-
Prepare a basic solution (pH > 7) of the aniline by diluting the stock solution with a suitable buffer. Scan the UV-Vis spectrum to determine the λmax for the neutral aniline.
-
-
Measurement of Absorbance at Different pH:
-
Prepare a series of solutions with the same concentration of the substituted aniline in different buffer solutions with known pH values spanning the expected pKa of the compound.
-
Measure the absorbance of each solution at the λmax determined for either the acidic or basic form.
-
-
Data Analysis:
-
The pKa can be determined using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - A_B) / (A_A - A)] where:
-
A is the absorbance of the solution at a given pH.
-
A_A is the absorbance of the fully protonated form (in strong acid).
-
A_B is the absorbance of the deprotonated form (in buffer of higher pH).
-
-
A plot of pH versus log[(A - A_B) / (A_A - A)] should yield a straight line with a slope of 1, and the pKa is the pH at which the line crosses the x-axis.
-
Selective Para-Bromination of Aniline
Direct bromination of aniline with bromine water leads to the formation of 2,4,6-tribromoaniline due to the high activating nature of the amino group. To achieve selective monobromination at the para position, the reactivity of the amino group must be attenuated by protection, typically through acetylation.
Materials:
-
Aniline
-
Acetic anhydride
-
Glacial acetic acid
-
Bromine
-
Sodium bisulfite solution
-
Ethanol
-
Hydrochloric acid
-
Sodium hydroxide
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
Step 1: Protection of the Amino Group (Acetylation)
-
In a flask, dissolve aniline in glacial acetic acid.
-
Cool the solution in an ice bath and slowly add acetic anhydride with stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.
-
Pour the reaction mixture into ice-cold water to precipitate the acetanilide.
-
Collect the solid acetanilide by vacuum filtration, wash with cold water, and dry.
Step 2: Bromination of Acetanilide
-
Dissolve the dried acetanilide in glacial acetic acid.
-
Slowly add a solution of bromine in glacial acetic acid dropwise with stirring. Maintain the temperature below 25°C.
-
Stir the mixture for 1 hour. The p-bromoacetanilide may precipitate.
-
Pour the reaction mixture into cold water and stir.
-
Collect the crude p-bromoacetanilide by vacuum filtration and wash with cold water, followed by a cold sodium bisulfite solution to remove excess bromine.
-
Recrystallize the product from ethanol to obtain pure p-bromoacetanilide.
Step 3: Deprotection (Hydrolysis)
-
Reflux the purified p-bromoacetanilide with aqueous hydrochloric acid for 1-2 hours.
-
Cool the solution and neutralize with a sodium hydroxide solution to precipitate the p-bromoaniline.
-
Collect the solid product by vacuum filtration, wash with water, and dry.
Conclusion
The electronic effects of chloro and bromo substituents on the aniline ring are a nuanced interplay of inductive withdrawal and resonance donation. The dominant inductive effect leads to an overall decrease in the basicity of the aniline nitrogen and a deactivation of the aromatic ring towards electrophilic attack. However, the resonance effect, while weaker, is crucial for directing incoming electrophiles to the ortho and para positions. A quantitative understanding of these effects, as provided by Hammett constants and pKa values, is essential for predicting and controlling the reactivity of haloanilines in organic synthesis. For researchers and professionals in drug development, this knowledge is instrumental in the design of synthetic pathways and the modulation of physicochemical properties of aniline-based drug candidates.
References
- 1. The General Mechanism for Electrophilic Aromatic Substitution Reactions | MCC Organic Chemistry [courses.lumenlearning.com]
- 2. 4-Bromoaniline | BrC6H4NH2 | CID 7807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. quora.com [quora.com]
- 6. byjus.com [byjus.com]
Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for 3-Bromo-5-chloroaniline
For Researchers, Scientists, and Drug Development Professionals
3-Bromo-5-chloroaniline, a halogenated aromatic amine, is a key building block in the synthesis of a wide array of pharmaceutical compounds and complex organic molecules. Its unique substitution pattern offers versatile reactivity for the construction of novel chemical entities. However, as with many aniline derivatives, this compound presents a significant hazard profile that necessitates stringent safety protocols and handling procedures. This technical guide provides an in-depth overview of the safety data for this compound, outlines detailed handling precautions, and furnishes relevant experimental testing methodologies to ensure the safety of laboratory personnel and the integrity of research outcomes.
Physicochemical and Toxicological Data
A comprehensive understanding of the intrinsic properties of a chemical is the foundation of a robust safety program. The following tables summarize the key physical, chemical, and toxicological data for this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 96558-78-0 |
| Molecular Formula | C₆H₅BrClN |
| Molecular Weight | 206.47 g/mol [1] |
| Appearance | Solid |
| Melting Point | 70-72 °C |
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[2] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation[2] |
Table 3: Estimated Acute Toxicity Values
No specific LD50/LC50 data is available for this compound. The following values are for structurally related compounds and should be used as estimates for risk assessment purposes.
| Route | Species | Value | Related Compound |
| Oral LD₅₀ | Rat | 256 mg/kg | 3-Chloroaniline[3] |
| Dermal LD₅₀ | Rat | 1000 - 2000 mg/kg | 3-Chloroaniline[3] |
| Inhalation LC₅₀ | Rat | 0.783 mg/L (4 h) | 3-Chloroaniline[3] |
| Intraperitoneal LDLo | Rat | 140 mg/kg | 3-Bromoaniline[4][5] |
GHS Hazard Pictograms and Their Significance
The Globally Harmonized System (GHS) provides a standardized approach to hazard communication. The following diagram illustrates the relationship between the hazard classifications for this compound and their corresponding pictograms.
Caption: GHS Hazard Pictograms for this compound.
Safe Handling and Storage Workflow
A systematic approach to handling hazardous chemicals is paramount to ensuring laboratory safety. The following workflow outlines the critical steps for the safe management of this compound from procurement to disposal.
Caption: Safe handling workflow for this compound.
Detailed Handling and Safety Precautions
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat, and in cases of potential splashing, a chemical-resistant apron should be worn.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Engineering Controls:
-
All handling of solid this compound should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Keep containers tightly closed and clearly labeled.
-
Store in a locked cabinet or other secure location to prevent unauthorized access.
Spill and Emergency Procedures:
-
Minor Spills: In case of a small spill, wear appropriate PPE, carefully sweep up the solid material, and place it in a sealed container for disposal. Avoid generating dust. The spill area should then be decontaminated.
-
Major Spills: Evacuate the area and contact emergency services.
-
Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires. Do not use water, as it may spread contamination. Firefighters should wear self-contained breathing apparatus.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Experimental Protocols for Hazard Determination
The GHS classifications are based on data from standardized experimental protocols. The following are summaries of the OECD test guidelines relevant to the hazards of this compound.
Acute Oral Toxicity (Based on OECD Test Guideline 401/420/423/425):
-
Principle: The test substance is administered in a single dose by gavage to a group of fasted animals (typically rats).
-
Methodology:
-
Animals are fasted overnight prior to dosing.
-
The test substance is dissolved or suspended in a suitable vehicle (e.g., corn oil, water).
-
A single dose is administered orally using a stomach tube.
-
Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
A necropsy is performed on all animals at the end of the study.
-
The LD₅₀ (the dose that is lethal to 50% of the test animals) is calculated.
-
Acute Dermal Toxicity (Based on OECD Test Guideline 402):
-
Principle: The test substance is applied to the shaved skin of animals (typically rats or rabbits) for a 24-hour period.
-
Methodology:
-
The fur is clipped from the dorsal area of the trunk of the test animals.
-
The test substance is applied uniformly over an area of at least 10% of the total body surface area.
-
The application site is covered with a porous gauze dressing and non-irritating tape.
-
After 24 hours, the dressing is removed, and the residual test substance is washed off.
-
Animals are observed for mortality, signs of toxicity, and skin reactions for 14 days.
-
The dermal LD₅₀ is determined.
-
Skin Irritation/Corrosion (Based on OECD Test Guideline 404):
-
Principle: A single dose of the test substance is applied to the skin of an animal (typically an albino rabbit) for a specified period.
-
Methodology:
-
A small area of the animal's back is clipped free of fur.
-
0.5 g of the solid test substance is applied to a small area of skin and covered with a gauze patch.
-
The patch is held in place with a semi-occlusive dressing for 4 hours.
-
After the exposure period, the patch is removed, and the skin is washed.
-
The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
The severity of the skin reactions is scored, and the substance is classified based on the scores.
-
Eye Irritation/Corrosion (Based on OECD Test Guideline 405):
-
Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an animal (typically an albino rabbit).
-
Methodology:
-
A single animal is used for the initial test.
-
0.1 g of the solid is instilled into the conjunctival sac of one eye.
-
The eyelids are held together for about one second. The other eye serves as a control.
-
The eye is examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application.
-
The severity of the eye reactions is scored, and the substance is classified based on the persistence and severity of the lesions.
-
By adhering to these stringent safety protocols and understanding the hazardous nature of this compound, researchers can mitigate risks and ensure a safe and productive laboratory environment for the advancement of science and medicine.
References
Navigating the Solubility and Stability of 3-Bromo-5-chloroaniline: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility and stability of 3-Bromo-5-chloroaniline in common organic solvents. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes available data and outlines detailed experimental protocols to empower further investigation of this critical chemical intermediate.
Executive Summary
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for its application in research and development.
| Property | Value | Source |
| Molecular Formula | C₆H₅BrClN | [2][3] |
| Molar Mass | 206.47 g/mol | [2][3] |
| Melting Point | 70-72 °C | [2] |
| Appearance | White to Brown powder or crystals | [4] |
| CAS Number | 96558-78-0 | [5][6][7][8] |
Solubility Profile in Common Organic Solvents
While specific quantitative solubility data for this compound is not extensively documented, a qualitative assessment can be inferred from the behavior of structurally similar halogenated anilines, such as 2-bromo-5-chloroaniline and 4-bromo-3-chloroaniline, which are reported to be soluble in polar organic solvents.[9][10][11] The presence of the amino group allows for hydrogen bonding, while the aromatic ring and halogen substituents contribute to its overall moderate polarity.
Table of Expected Solubility:
| Solvent | Chemical Class | Expected Solubility |
| Ethanol | Protic, Polar | Soluble |
| Methanol | Protic, Polar | Soluble |
| Acetone | Aprotic, Polar | Soluble |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Soluble |
| Dimethylformamide (DMF) | Aprotic, Polar | Soluble |
| Acetonitrile | Aprotic, Polar | Soluble |
| Ethyl Acetate | Aprotic, Moderately Polar | Moderately Soluble |
| Dichloromethane (DCM) | Aprotic, Nonpolar | Sparingly Soluble to Soluble |
Stability Profile and Potential Degradation Pathways
The stability of this compound in solution is a critical parameter for its storage, handling, and use in synthetic reactions. Halogenated anilines can be susceptible to degradation under various conditions.
Potential Degradation Mechanisms:
-
Oxidative Degradation: The amino group is susceptible to oxidation, which can lead to the formation of colored impurities. Atmospheric oxygen can contribute to this process over time.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of aromatic amines.
-
Dehalogenation: Under certain reductive conditions, the bromine and chlorine atoms can be cleaved from the aromatic ring.[12]
-
Reaction with Acids and Bases: While anilines are basic and form salts with acids, strong acidic or basic conditions, especially at elevated temperatures, may promote hydrolysis or other degradation reactions.
Experimental Protocols
To address the lack of quantitative data, the following detailed experimental protocols are provided as a guide for researchers to determine the solubility and stability of this compound.
Protocol for Determining Solubility
A widely accepted method for determining the solubility of a solid in a liquid is the shake-flask method.
Objective: To determine the equilibrium solubility of this compound in various organic solvents at a specified temperature.
Materials:
-
This compound (purity >98%)
-
Selected organic solvents (HPLC grade)
-
Volumetric flasks
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials to ensure complete separation of the solid from the supernatant.
-
-
Sample Preparation and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a known volume of a suitable solvent (mobile phase is often a good choice) to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of this compound.
-
-
Quantification:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.
-
Workflow for Solubility Determination:
Protocol for Stability Assessment
A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.
Objective: To evaluate the stability of this compound in a selected solvent under various stress conditions.
Materials:
-
Solution of this compound in a representative organic solvent (e.g., methanol or acetonitrile)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Temperature-controlled oven
-
HPLC system with a UV-Diode Array Detector (DAD) or Mass Spectrometer (MS)
Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration.
-
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Add HCl to an aliquot of the stock solution.
-
Basic Hydrolysis: Add NaOH to an aliquot of the stock solution.
-
Oxidative Degradation: Add H₂O₂ to an aliquot of the stock solution.
-
Thermal Degradation: Place an aliquot of the stock solution in an oven at an elevated temperature (e.g., 60-80 °C).
-
Photodegradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
A control sample (unstressed) should be kept under normal conditions.
-
-
Incubation:
-
Incubate the stressed samples for a defined period. Samples should be withdrawn at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples (including the control) by a validated HPLC-DAD or HPLC-MS method.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control.
-
Determine the percentage of degradation of this compound.
-
Identify and characterize any significant degradation products using the spectral data from the DAD or MS detector.
-
Workflow for Stability Assessment:
Conclusion
References
- 1. This compound | High-Purity Research Reagent [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. This compound | C6H5BrClN | CID 3084709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 96558-78-0 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 5. chemexpress.cn [chemexpress.cn]
- 6. This compound | CAS#:96558-78-0 | Chemsrc [chemsrc.com]
- 7. chemscene.com [chemscene.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. 2-BROMO-5-CHLOROANILINE | 823-57-4 [m.chemicalbook.com]
- 10. guidechem.com [guidechem.com]
- 11. Buy 4-Bromo-3-chloroaniline | 21402-26-6 [smolecule.com]
- 12. researchgate.net [researchgate.net]
3-Bromo-5-chloroaniline: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-chloroaniline is a halogenated aniline derivative that serves as a crucial and versatile building block in the field of organic synthesis.[1] Its unique substitution pattern, featuring bromine and chlorine atoms at the meta positions relative to the amino group, provides chemists with a powerful tool for regioselective functionalization. This differential reactivity between the carbon-bromine and carbon-chlorine bonds allows for stepwise and controlled modifications, making it an ideal starting material for the construction of complex molecular architectures.[1] This technical guide provides a comprehensive overview of the properties, key reactions, and applications of this compound, with a focus on its role in the synthesis of high-value compounds for the pharmaceutical and materials science industries.
Physicochemical and Spectroscopic Data
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 96558-78-0 | [1][2] |
| Molecular Formula | C₆H₅BrClN | [2] |
| Molecular Weight | 206.47 g/mol | [1][2] |
| Appearance | White to Brown powder to crystal | TCI |
| Melting Point | 40-46 °C | AKSci |
| Boiling Point | 284.1 ± 20.0 °C at 760 mmHg | [3] |
| InChI Key | YYBRLVWWPRAQDX-UHFFFAOYSA-N | [1] |
Table 2: Predicted and Analogous Compound Spectroscopic Data
Experimental spectroscopic data for this compound is not widely available. The following table presents predicted mass spectrometry data and experimental NMR data for the closely related compound, 3-Bromoaniline, for reference.
| Spectroscopy | Data Type | Values | Source |
| Mass Spectrometry | Predicted m/z | [M+H]⁺: 205.93668, [M+Na]⁺: 227.91862, [M-H]⁻: 203.92212 | [1] |
| ¹H NMR (3-Bromoaniline) | Experimental | δ: 7.01-6.96 (t, 1H), 6.86-6.80 (t, 2H), 6.57 (d, 1H), 3.67 (br s, 2H) | |
| ¹³C NMR (3-Bromoaniline) | Experimental | δ: 147.8, 130.7, 123.1, 121.4, 117.8, 113.7 |
Core Synthetic Applications
The synthetic utility of this compound is primarily centered around palladium-catalyzed cross-coupling reactions, which take advantage of the higher reactivity of the C-Br bond compared to the C-Cl bond. This allows for selective functionalization at the 3-position.
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. This compound can be selectively coupled with a variety of arylboronic acids at the bromine-bearing position.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Palladium(II) acetate (2 mol%), a suitable ligand like triphenylphosphine (4 mol%), and a base such as potassium carbonate (2.0 eq.).
-
Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed solvent mixture, for example, toluene and water in a 4:1 ratio.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 2 to 12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing a route to synthesize diaryl amines or N-alkyl-N-aryl amines. Similar to the Suzuki-Miyaura coupling, this reaction can be performed selectively at the C-Br bond of this compound.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0), 1.5 mol%), a suitable phosphine ligand (e.g., XPhos, 3.0 mol%), and a strong base such as sodium tert-butoxide (2.0 eq.).
-
Reagent Addition: Add this compound (1.0 eq.) and the desired primary or secondary amine (1.2 eq.) to the tube.
-
Solvent Addition: Add an anhydrous solvent, such as toluene.
-
Reaction: Seal the tube and heat the mixture to 90-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or GC-MS. Reaction times can vary from 12 to 24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. The final product is then purified by column chromatography.
Application in Pharmaceutical Synthesis: A Case Study in Bromodomain Inhibitors
This compound is a valuable precursor in the synthesis of various biologically active molecules, including potential treatments for diseases caused by immunodeficiency viruses, Alzheimer's disease, and certain cancers.[1] One notable application is in the development of bromodomain and extra-terminal domain (BET) protein inhibitors. BET proteins are epigenetic "readers" that play a key role in the regulation of gene transcription and are implicated in the progression of cancer and inflammatory diseases.
The following diagram illustrates a plausible synthetic pathway towards a BET bromodomain inhibitor scaffold, starting from this compound.
This synthetic strategy leverages the Suzuki-Miyaura coupling to introduce a heterocyclic moiety, a common feature in many BET inhibitors. The resulting intermediate can then undergo cyclization to form a benzimidazole core, which can be further functionalized to optimize binding to the target bromodomain.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its differential reactivity, a consequence of the C-Br and C-Cl bonds, allows for selective and controlled functionalization, making it an ideal starting point for the synthesis of complex molecules. The palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are particularly well-suited for elaborating the structure of this compound. Its demonstrated utility in the synthesis of pharmaceutically relevant scaffolds, such as those for BET bromodomain inhibitors, underscores its importance for researchers, scientists, and drug development professionals. Further exploration of the reactivity of this compound is likely to lead to the discovery of novel synthetic methodologies and the development of new therapeutic agents and advanced materials.
References
The Versatile Scaffold: 3-Bromo-5-chloroaniline as a Cornerstone in the Development of Targeted Therapeutics
For Immediate Release
[City, State] – December 23, 2025 – In the landscape of medicinal chemistry, the strategic use of halogenated building blocks is pivotal for the design of novel therapeutics with enhanced pharmacological properties. Among these, 3-Bromo-5-chloroaniline has emerged as a critical starting material and versatile intermediate in the synthesis of a range of biologically active molecules, most notably in the development of potent kinase inhibitors for oncology. This technical guide delves into the core applications of this compound, providing an in-depth look at its role in the synthesis of the promising Threonine Tyrosine Kinase (TTK) inhibitor, CFI-402257, complete with detailed experimental protocols, quantitative biological data, and an exploration of the targeted signaling pathway.
A Gateway to Complex Bioactive Molecules
This compound's unique substitution pattern, featuring both a bromine and a chlorine atom, offers medicinal chemists a platform for regioselective functionalization. This dual halogenation allows for differential reactivity in cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, which are instrumental in constructing the complex molecular architectures of modern drug candidates.[1] The presence of these halogens also influences the pharmacokinetic and pharmacodynamic properties of the resulting molecules, including their lipophilicity, metabolic stability, and binding affinity to biological targets.[1]
This versatile scaffold has been identified as a key precursor in the synthesis of compounds with potential applications in treating a variety of diseases, including those caused by immunodeficiency viruses, Alzheimer's disease, and various cancers.[1] Its utility is particularly highlighted in the synthesis of pyrazolo[1,5-a]pyrimidines, a class of privileged structures in medicinal chemistry known for their kinase inhibitory activity.[2][3]
Case Study: Synthesis of the Potent TTK Inhibitor CFI-402257
A prime example of the successful application of a this compound-derived intermediate is in the synthesis of CFI-402257, a potent and selective inhibitor of Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1).[4][5] TTK is a critical regulator of the spindle assembly checkpoint (SAC), a crucial process for ensuring the accurate segregation of chromosomes during mitosis.[1][6] Overexpression of TTK is a common feature in a variety of human cancers and is often associated with a poor prognosis, making it a compelling therapeutic target.[6][7]
The synthesis of CFI-402257 and its analogs commences with the key intermediate, 3-bromo-5,7-dichloro-pyrazolo[1,5-a]pyrimidine, which can be prepared from precursors derived from this compound. The synthetic route to CFI-402257 involves a sequential functionalization of this intermediate, demonstrating a modular approach to explore structure-activity relationships (SAR).[4][5]
Quantitative Biological Activity of CFI-402257
The potent and selective inhibitory activity of CFI-402257 against TTK is a testament to the successful molecular design enabled by its synthetic precursors.
| Compound | Target Kinase | Kᵢ (nM) | IC₅₀ (nM) | Cellular EC₅₀ (nM) |
| CFI-402257 | TTK (Mps1) | 0.09 ± 0.02 | 1.7 | 6.5 ± 0.5 |
Table 1: In vitro and cellular potency of CFI-402257 against TTK kinase.[8][9][10]
Experimental Protocols
The following section provides a detailed, multi-step experimental protocol for the synthesis of the TTK inhibitor CFI-402257, starting from a key intermediate derivable from this compound.
Synthesis of the Key Intermediate: 3-bromo-5,7-dichloro-pyrazolo[1,5-a]pyrimidine
While a direct one-step synthesis from this compound is not explicitly detailed in the primary literature for this specific intermediate, a plausible synthetic route would involve the initial formation of a 5-aminopyrazole from this compound, followed by cyclization. A general procedure for the bromination of a related pyrazolo[1,5-a]pyrimidine is provided below, which is a key step in arriving at the desired intermediate.
Protocol 1: Bromination of 5-chloro-pyrazolo[1,5-a]pyrimidine [11]
-
To a stirred mixture of 5-chloro-pyrazolo[1,5-a]pyrimidine (0.3 mol) in glacial acetic acid (700 mL), add bromine (0.81 mol) dropwise at room temperature.
-
Continue stirring the reaction mixture for 1 hour after the addition is complete.
-
Collect the precipitate by filtration and wash sequentially with glacial acetic acid and ether, then dry.
-
Suspend the residue in water (500 mL) and neutralize with concentrated ammonia.
-
Filter the crude product, wash sequentially with water, isopropanol, and hexane, and then dry to yield 3-bromo-5-chloro-pyrazolo[1,5-a]pyrimidine.
Synthesis of CFI-402257
The synthesis of CFI-402257 from 3-bromo-5,7-dichloro-pyrazolo[1,5-a]pyrimidine proceeds through a sequential displacement of the halides followed by a Suzuki-Miyaura coupling.[4]
Protocol 2: General Synthesis of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors [4]
-
Step 1: Nucleophilic Aromatic Substitution at C7. React 3-bromo-5,7-dichloro-pyrazolo[1,5-a]pyrimidine with the desired amine via nucleophilic aromatic substitution to displace the chlorine at the 7-position.
-
Step 2: Nucleophilic Aromatic Substitution at C5. The resulting intermediate is then subjected to a second nucleophilic aromatic substitution at the 5-position with an appropriate amine or aryloxy anion.
-
Step 3: Suzuki-Miyaura Coupling at C3. The bromine at the 3-position is then utilized in a Suzuki-Miyaura coupling reaction with a suitable boronic acid or ester to introduce the final substituent.
-
Step 4: Deprotection (if necessary). If protecting groups were used on the amine functionalities, they are removed in the final step to yield the target compound.
In Vitro TTK Kinase Inhibition Assay
The following is a general protocol for determining the in vitro inhibitory activity of synthesized compounds against TTK kinase.
Protocol 3: TTK (MPS-1) Kinase Assay [12][13][14]
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 5x Kinase Buffer 1 containing DTT).
-
Prepare a master mix containing the kinase buffer, ATP, and a suitable substrate (e.g., Myelin Basic Protein, MBP).
-
Prepare serial dilutions of the test inhibitor (e.g., CFI-402257) in the kinase buffer.
-
-
Kinase Reaction:
-
To the wells of a 96-well plate, add the master mix.
-
Add the diluted test inhibitor or vehicle control.
-
Initiate the reaction by adding a solution of recombinant TTK (Mps1) enzyme.
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based assay kit (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Signaling Pathway and Mechanism of Action
TTK is a dual-specificity kinase that plays a central role in the Spindle Assembly Checkpoint (SAC). The SAC is a surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis by preventing the premature separation of sister chromatids.[1][6]
In many cancer cells, which are often characterized by aneuploidy and high rates of proliferation, the proper functioning of the SAC is critical for their survival. By inhibiting TTK, compounds like CFI-402257 disrupt the SAC, leading to chromosome missegregation, aneuploidy, and ultimately, mitotic catastrophe and apoptotic cell death in cancer cells.[1][9] The TTK signaling pathway is interconnected with other critical cellular pathways, such as the PI3K/Akt and PKCα/ERK1/2 pathways, which are also involved in cancer cell proliferation and survival.[6][15]
Caption: Simplified signaling pathway of TTK and its inhibition by CFI-402257.
Conclusion
This compound stands as a testament to the power of halogenated building blocks in modern medicinal chemistry. Its strategic application has paved the way for the synthesis of complex and highly potent drug candidates, exemplified by the TTK inhibitor CFI-402257. The modular synthetic routes enabled by this versatile intermediate allow for extensive optimization of pharmacological properties, leading to the development of targeted therapies for diseases with high unmet medical needs. The continued exploration of derivatives from this compound and similar scaffolds holds significant promise for the future of drug discovery.
References
- 1. What are TTK inhibitors and how do they work? [synapse.patsnap.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TTK (threonine tyrosine kinase) regulates the malignant behaviors of cancer cells and is regulated by microRNA-582-5p in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scientificarchives.com [scientificarchives.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Functional characterization of CFI-402257, a potent and selective Mps1/TTK kinase inhibitor, for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. 3-BROMO-5-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Mitotic checkpoint kinase Mps1/TTK predicts prognosis of colon cancer patients and regulates tumor proliferation and differentiation via PKCα/ERK1/2 and PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electrophilic and Nucleophilic Substitution Patterns of 3-Bromo-5-chloroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-5-chloroaniline is a versatile substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a strongly activating amino group and two deactivating but ortho-, para-directing halogen atoms, presents a nuanced landscape of reactivity. This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic substitution patterns of this compound, offering insights into its regioselectivity and synthetic utility. This document summarizes key reactivity principles, provides illustrative experimental protocols for major reaction classes, and presents quantitative data where available. The guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis of novel molecules derived from this important scaffold.
Introduction
This compound is a halogenated aniline that serves as a crucial building block in organic synthesis. The interplay of the electronic effects of its substituents—the electron-donating amino group and the electron-withdrawing but resonance-donating halogen atoms—governs its reactivity in both electrophilic and nucleophilic substitution reactions. Understanding these patterns is paramount for the strategic design of synthetic routes to complex molecular architectures, including pharmacologically active compounds and advanced materials. This guide will delve into the directing effects of the substituents, explore the regioselectivity of key reactions, and provide practical guidance for the synthetic chemist.
Electrophilic Aromatic Substitution
The aromatic ring of this compound is activated towards electrophilic attack by the strongly electron-donating amino group (-NH₂).[1] This group directs incoming electrophiles to the positions ortho and para to it, namely C2, C4, and C6.[1] However, the bromine and chlorine atoms, while also being ortho-, para-directors due to the resonance donation of their lone pairs, are deactivating overall due to their strong inductive electron withdrawal.[1] The net effect is that the positions C2, C4, and C6 are the most electron-rich and therefore the primary sites for electrophilic attack, though the overall reaction rate is slower than that of aniline.[1]
Halogenation
Further halogenation of this compound is anticipated to occur at the vacant ortho and para positions relative to the amino group. Given that the C4 position is already occupied by a chlorine atom, substitution is expected at C2 and C6. Due to the high activation of the ring by the amino group, polysubstitution can be a significant side reaction.[2] To achieve monosubstitution, it is often necessary to first protect the amino group as an acetanilide, which moderates its activating effect.
Illustrative Data for Electrophilic Bromination of a Dihaloaniline Derivative:
| Starting Material | Reagent | Product | Yield | Reference |
| 2,5-Dichloroaniline | Bromine in water | 2,4-Dibromo-3,6-dichloroaniline | 98% | [3] |
Note: This data is for a related dihaloaniline and serves to illustrate the high yields achievable in the halogenation of activated dihaloaromatic systems.
Nitration
Direct nitration of anilines with a mixture of concentrated nitric and sulfuric acids can lead to oxidation and the formation of a significant amount of the meta-substituted product due to the protonation of the amino group to form the meta-directing anilinium ion.[2][4] To achieve selective para-nitration, protection of the amino group as an acetanilide is the standard procedure. For this compound, nitration of the corresponding acetanilide would be expected to yield the 4-nitro product, which upon hydrolysis would give 4-bromo-2-chloro-6-nitroaniline.
Sulfonation
Sulfonation of anilines with concentrated sulfuric acid typically leads to the formation of the para-substituted sulfonic acid.[2] In the case of this compound, sulfonation is expected to occur at the C4 position to yield 4-amino-2-bromo-6-chlorobenzenesulfonic acid.
Nucleophilic Substitution
The presence of two halogen atoms on the aromatic ring of this compound opens up avenues for nucleophilic substitution reactions, particularly through modern palladium-catalyzed cross-coupling methodologies. The differential reactivity of the C-Br and C-Cl bonds (C-Br being more reactive) allows for selective functionalization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. In the case of this compound, the reaction can be selectively performed at the more reactive C-Br bond.
Comparative Data for Suzuki-Miyaura Coupling of Haloanilines:
| Reactant | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Bromoaniline | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 12 | 95 |
| 3-Chloroaniline | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 18 | 85 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, selective amination at the C-Br bond of this compound is feasible.
Comparative Data for Buchwald-Hartwig Amination of Haloanilines:
| Reactant | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Bromoaniline | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 2 | 92 |
| 3-Chloroaniline | Aniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-AmylOH | 110 | 24 | 88 |
Experimental Protocols
The following are illustrative protocols for key transformations, adapted from literature for structurally similar compounds. Optimization for this compound may be required.
Protocol for Para-Selective Monobromination of an Aniline (via Acetanilide)
Step 1: Protection of the Amino Group (Acetylation)
-
In a fume hood, add the aniline (1.0 eq.) to a flask containing glacial acetic acid.
-
To this solution, add acetic anhydride (1.1 eq.) dropwise with stirring.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Pour the reaction mixture into ice-cold water to precipitate the acetanilide.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Step 2: Bromination of the Acetanilide
-
Dissolve the dried acetanilide (1.0 eq.) in glacial acetic acid.
-
Slowly add a solution of bromine (1.0 eq.) in glacial acetic acid with constant stirring at room temperature.
-
Continue to stir the mixture for 1 hour.
-
Pour the reaction mixture into cold water to precipitate the bromoacetanilide.
-
Collect the crude product by vacuum filtration and wash with cold water.
Step 3: Deprotection (Hydrolysis)
-
Place the purified bromoacetanilide (1.0 eq.) in a round-bottom flask.
-
Add a solution of aqueous hydrochloric acid (e.g., 7-8 M).
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the solution and neutralize with a suitable base to precipitate the bromoaniline.
-
Collect the product by vacuum filtration, wash with water, and dry.
General Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide
-
To a dry reaction vessel, add the this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add an anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF).
-
Stir the reaction mixture at 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Directing effects of substituents on this compound.
Experimental Workflows
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
This compound presents a rich and tunable platform for synthetic chemistry. Its electrophilic substitution patterns are largely governed by the powerful ortho-, para-directing amino group, with substitution favored at the C2, C4, and C6 positions. For nucleophilic substitution reactions, the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions allows for selective functionalization, making it a valuable precursor for the synthesis of complex molecules. This guide provides a foundational understanding of these reactivity patterns and offers practical starting points for the development of synthetic methodologies utilizing this versatile building block. Further research into the specific reaction kinetics and optimization for this compound will undoubtedly continue to expand its utility in various fields of chemical science.
References
Methodological & Application
Application Note: High-Yield Synthesis of 3-Bromo-5-chloroaniline via Chemoselective Nitro Reduction
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This application note provides detailed protocols for the synthesis of 3-bromo-5-chloroaniline, a key building block in medicinal chemistry and material science, from 1-bromo-3-chloro-5-nitrobenzene. Three robust and high-yielding methods for the chemoselective reduction of the nitro group are presented: iron powder in acidic medium, stannous chloride dihydrate reduction, and catalytic hydrogenation using Raney® Nickel. These protocols are designed to offer procedural flexibility, allowing researchers to select the most suitable method based on available resources, desired purity, and scale.
Introduction
This compound is a valuable halogenated aniline derivative utilized as a crucial intermediate in the synthesis of a wide range of biologically active molecules and functional materials.[1] Its unique substitution pattern allows for regioselective functionalization, making it an ideal precursor for various cross-coupling reactions. The synthesis of this compound is most commonly achieved through the reduction of the corresponding nitro compound, 1-bromo-3-chloro-5-nitrobenzene. The critical aspect of this transformation is the selective reduction of the nitro group while preserving the halogen substituents, which can be susceptible to hydrodehalogenation under certain reductive conditions. This document outlines three reliable methods to achieve this transformation with high efficiency and yield.
Physicochemical Data Summary
A summary of the key physicochemical properties of the reactant and the final product is provided below for easy reference.
| Property | 1-bromo-3-chloro-5-nitrobenzene (Starting Material) | This compound (Product) |
| Molecular Formula | C₆H₃BrClNO₂ | C₆H₅BrClN |
| Molecular Weight | 236.45 g/mol [2] | 206.47 g/mol [1] |
| CAS Number | 219817-43-3[2] | 96558-78-0[1] |
| Appearance | Yellow crystalline solid[3] | Off-white to light brown solid |
| Melting Point | Not available | 70-72 °C |
Reaction Workflow
The overall synthetic transformation is depicted in the following workflow diagram.
Caption: Synthetic route from 1-bromo-3-chloro-5-nitrobenzene to this compound.
Experimental Protocols
Detailed methodologies for three distinct and effective reduction procedures are provided below.
Protocol 1: Reduction with Iron in Acetic Acid
This classic and cost-effective method is particularly suitable for large-scale synthesis.
Materials:
-
1-bromo-3-chloro-5-nitrobenzene
-
Iron powder, reduced
-
Glacial acetic acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Celite®
Procedure:
-
To a solution of 1-bromo-3-chloro-5-nitrobenzene (1.0 eq) in glacial acetic acid, add iron powder (3.0-5.0 eq).
-
Stir the suspension at room temperature. The reaction is typically complete within 16 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the iron salts.
-
Wash the filtrate with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford pure this compound.
Reported Yield: 93%[1]
Protocol 2: Reduction with Stannous Chloride Dihydrate
This method offers a reliable and relatively fast conversion.
Materials:
-
1-bromo-3-chloro-5-nitrobenzene
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1-bromo-3-chloro-5-nitrobenzene (1.0 eq) in ethanol.
-
Add stannous chloride dihydrate (4.0-5.0 eq) to the solution.
-
Heat the reaction mixture to 80°C and stir for 2 hours.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain this compound.
Reported Yield: 79%[1]
Protocol 3: Catalytic Hydrogenation with Raney® Nickel
This highly efficient method provides an excellent yield and is a cleaner alternative to metal/acid reductions.
Materials:
-
1-bromo-3-chloro-5-nitrobenzene
-
Raney® Nickel (5-10% w/w)
-
Hydrazine hydrate
-
Ethanol
-
Celite®
Procedure:
-
In a round-bottom flask, suspend 1-bromo-3-chloro-5-nitrobenzene (1.0 eq) in ethanol.
-
Carefully add Raney® Nickel (5-10% by weight of the substrate) to the suspension.
-
Add hydrazine hydrate (2.0-3.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80°C. Vigorous gas evolution will be observed.
-
Stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Cool the mixture to room temperature and filter through a pad of Celite® to remove the catalyst. Wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography.
Reported Yield: 98%[1]
Comparative Data of Reduction Methods
The following table summarizes the key parameters of the described synthetic protocols for easy comparison.
| Method | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
| Protocol 1 | Fe / AcOH | Acetic Acid | Room Temp. | 16 | 93[1] |
| Protocol 2 | SnCl₂·2H₂O | Ethanol | 80 | 2 | 79[1] |
| Protocol 3 | Raney®-Ni / N₂H₄·H₂O | Ethanol | 80 | - | 98[1] |
Conclusion
The synthesis of this compound from 1-bromo-3-chloro-5-nitrobenzene can be effectively achieved through several reductive methods. The choice of protocol can be tailored to specific laboratory constraints and desired outcomes. For high-purity applications and excellent yields, catalytic hydrogenation with Raney® Nickel is the recommended method. The iron/acetic acid protocol offers a scalable and economical alternative. All three methods provide reliable pathways to this important synthetic intermediate.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling Using 3-Bromo-5-chloroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound and an organic halide or triflate. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of starting materials.[1][2] 3-Bromo-5-chloroaniline is a valuable building block in medicinal chemistry, and its derivatization via Suzuki-Miyaura coupling allows for the introduction of diverse aryl and heteroaryl substituents, leading to the synthesis of complex biaryl and aniline-based scaffolds.[3] These structures are pivotal in the development of potential therapeutic agents.[3]
This document provides a detailed protocol for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, a summary of representative reaction parameters and yields, and visualizations of the reaction workflow and catalytic cycle.
Data Presentation: Summary of Reaction Parameters and Yields
The following table summarizes typical quantitative data for the Suzuki-Miyaura cross-coupling of this compound and analogous bromoanilines with various arylboronic acids. The yields are generally high, demonstrating the efficiency of this transformation.
| Entry | Arylboronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Fluorophenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/Water | 80-100 | 2-12 | 70-95[4] |
| 2 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DMF | 80 | 24 | 85 |
| 3 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | 90 | 12-24 | ~90 |
| 4 | 3-Methylphenylboronic acid | CataXCium A Pd G3 | K₃PO₄ | 2-MeTHF | 70 | 12 | 91[1] |
| 5 | 4-Acetylphenylboronic acid | CataXCium A Pd G3 | K₃PO₄ | 2-MeTHF | 70 | 12 | 80[1] |
| 6 | Naphthalene-2-boronic acid | CataXCium A Pd G3 | K₃PO₄ | 2-MeTHF | 70 | 12 | 97[1] |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst like CataXCium A Pd G3) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Anhydrous and degassed solvent (e.g., Toluene/Water, Dioxane/Water, 2-MeTHF, DMF)
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), the ligand (if necessary), and the base (2-3 eq.).[4]
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous and degassed solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically between 70-110 °C) for the required time (2-24 hours).
-
Monitoring: Monitor the progress of the reaction by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Extraction: Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 3-aryl-5-chloroaniline.
Visualizations
Diagram 1: Experimental Workflow
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Diagram 2: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-5-chloroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, where the arylamine moiety is a common structural motif. The substrate 3-bromo-5-chloroaniline presents an interesting case for selective functionalization due to the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed reactions. It is well-established that aryl bromides are significantly more reactive than aryl chlorides in the Buchwald-Hartwig amination, allowing for chemoselective coupling at the C-Br position.[1] This application note provides detailed protocols and reaction conditions for the selective Buchwald-Hartwig amination of this compound.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination involves a palladium(0) catalyst. The generally accepted mechanism proceeds through several key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide bond of this compound to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine reactant coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium amido complex.
-
Reductive Elimination: The desired N-aryl product is formed through reductive elimination from the palladium complex, regenerating the active Pd(0) catalyst.
The selection of the appropriate palladium precursor, phosphine ligand, base, and solvent is crucial for achieving high yields and selectivity.
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of aryl bromides, which can be applied to this compound. These conditions are based on protocols for analogous substrates and general knowledge of the reaction.[2]
| Parameter | Condition 1: Strong Base | Condition 2: Weaker Base |
| Palladium Precursor | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Pd(OAc)₂ (Palladium(II) acetate) |
| Ligand | XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Josiphos-type ligand (e.g., CyPF-tBu) |
| Base | NaOtBu (Sodium tert-butoxide) | K₃PO₄ (Potassium phosphate) or Cs₂CO₃ (Cesium carbonate) |
| Solvent | Toluene | Dioxane |
| Temperature | 80-110 °C | 100-120 °C |
| Reaction Time | 2-24 hours | 12-24 hours |
| Typical Yield | High | Moderate to High |
Experimental Protocols
The following are generalized protocols for the selective Buchwald-Hartwig amination of this compound. Researchers should consider these as starting points and may need to optimize conditions for specific amine coupling partners.
Protocol 1: Buchwald-Hartwig Amination using a Strong Base
This protocol is adapted from procedures for the amination of 3-bromoaniline derivatives.[2]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (primary or secondary, 1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
XPhos (0.03 mmol, 3.0 mol%)
-
NaOtBu (2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), Pd₂(dba)₃ (0.015 mmol), XPhos (0.03 mmol), and NaOtBu (2.0 mmol) under an inert atmosphere.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the amine (1.2 mmol) and anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination using a Weaker Base
This protocol is suitable for substrates that may be sensitive to strong bases.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (primary or secondary, 1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2.0 mol%)
-
Josiphos-type Ligand (e.g., CyPF-tBu) (0.04 mmol, 4.0 mol%)
-
K₃PO₄ (2.5 mmol, 2.5 equiv)
-
Anhydrous Dioxane (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), the Josiphos-type ligand (0.04 mmol), and K₃PO₄ (2.5 mmol) under an inert atmosphere.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the amine (1.2 mmol) and anhydrous dioxane (5 mL) via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitor Scaffolds from 3-Bromo-5-chloroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-chloroaniline is a versatile halogenated aniline derivative that serves as a critical building block in the synthesis of complex heterocyclic scaffolds used in medicinal chemistry. Its distinct substitution pattern, featuring bromo and chloro groups, offers differential reactivity, enabling regioselective functionalization. This makes it an ideal starting material for the construction of various kinase inhibitor backbones, particularly the privileged pyrazolo[1,5-a]pyrimidine scaffold. Kinase inhibitors are a cornerstone of modern targeted therapy, playing a crucial role in the treatment of cancer and other diseases driven by aberrant kinase signaling.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in the synthesis of pyrazolo[1,5-a]pyrimidine-based kinase inhibitor scaffolds, with a focus on inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TrkA).
Core Concepts and Synthetic Strategy
The primary synthetic advantage of this compound lies in its suitability for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions allow for the sequential and regioselective introduction of various substituents at the bromine and chlorine positions, facilitating the construction of diverse compound libraries for structure-activity relationship (SAR) studies.
A common strategy involves the initial formation of a pyrazolo[1,5-a]pyrimidine core, followed by diversification through cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds can be exploited for sequential functionalization.
Targeted Signaling Pathways
The pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed in the development of inhibitors for a range of kinases. This document will focus on its application in targeting CDK2 and TrkA.
CDK2 Signaling Pathway: Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly the G1 to S phase transition. In many cancers, CDK2 is overactive, leading to uncontrolled cell proliferation. Inhibition of CDK2 can thus lead to cell cycle arrest and apoptosis in cancer cells.
CDK2 Signaling Pathway and Point of Inhibition.
TrkA Signaling Pathway: Tropomyosin Receptor Kinase A (TrkA) is a receptor tyrosine kinase that is activated by nerve growth factor (NGF). Gene fusions involving Trk kinases are found in various cancers and lead to constitutively active signaling, promoting cell proliferation and survival. Trk inhibitors are effective in treating such Trk-fusion positive cancers.
TrkA Signaling Pathway and Point of Inhibition.
Experimental Protocols
The following protocols are generalized procedures for the synthesis of a pyrazolo[1,5-a]pyrimidine scaffold starting from this compound. These protocols may require optimization based on the specific substrates and desired final products.
Step 1: Synthesis of 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine Intermediate
This initial step involves the construction of the core heterocyclic scaffold.
Synthesis of the Core Scaffold.
Materials:
-
This compound
-
Malondialdehyde tetraethyl acetal (or other suitable malondialdehyde derivative)
-
Polyphosphoric acid (PPA) or other suitable acid catalyst
-
Anhydrous toluene or other high-boiling solvent
-
Standard laboratory glassware for organic synthesis under inert atmosphere
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous toluene, add malondialdehyde tetraethyl acetal (1.2 eq).
-
Add polyphosphoric acid (PPA) as a catalyst.
-
Heat the reaction mixture to reflux (typically 110-120 °C) under an inert atmosphere (e.g., Nitrogen or Argon) for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a stirred mixture of ice and water.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine.
| Parameter | Value |
| Starting Material | This compound |
| Key Reagent | Malondialdehyde tetraethyl acetal |
| Catalyst | Polyphosphoric acid |
| Typical Yield | 60-75% |
Step 2: Diversification via Suzuki-Miyaura Coupling
This protocol describes the functionalization at the bromine position, which is generally more reactive than the chlorine position in Suzuki-Miyaura couplings.
Suzuki-Miyaura Coupling Workflow.
Materials:
-
3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine
-
Aryl or heteroaryl boronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, DMF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry reaction vessel, add 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
| Parameter | Value |
| Substrate | 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine |
| Coupling Partner | Aryl/Heteroaryl Boronic Acid |
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Typical Yield | 70-95% |
Step 3: Diversification via Buchwald-Hartwig Amination
This protocol allows for the introduction of an amine substituent, typically at the less reactive chlorine position after the bromine has been functionalized.
Buchwald-Hartwig Amination Workflow.
Materials:
-
3-Aryl-5-chloro-pyrazolo[1,5-a]pyrimidine
-
Primary or secondary amine (1.1-1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Strong base (e.g., NaOtBu, 1.2-1.5 eq)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, charge an oven-dried reaction vessel with the palladium precatalyst, ligand, and base.
-
Add the 3-Aryl-5-chloro-pyrazolo[1,5-a]pyrimidine (1.0 eq) and the amine (1.2 eq).
-
Add the anhydrous solvent via syringe.
-
Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the final kinase inhibitor.
| Parameter | Value |
| Substrate | 3-Aryl-5-chloro-pyrazolo[1,5-a]pyrimidine |
| Coupling Partner | Primary/Secondary Amine |
| Catalyst/Ligand | Pd₂(dba)₃ / XPhos |
| Base | NaOtBu |
| Typical Yield | 65-90% |
Illustrative Biological Activity Data
The following table provides representative inhibitory concentration (IC50) values for pyrazolo[1,5-a]pyrimidine-based inhibitors against their target kinases. These values are illustrative and will vary depending on the specific substituents on the scaffold.
| Compound Scaffold | Target Kinase | IC50 (nM) |
| 3-Aryl-5-amino-pyrazolo[1,5-a]pyrimidine | CDK2 | 10 - 100 |
| 3-Aryl-5-amino-pyrazolo[1,5-a]pyrimidine | TrkA | 5 - 50 |
Conclusion
This compound is a highly valuable and strategic starting material for the synthesis of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. Its chemical properties allow for the efficient and regioselective construction of diverse compound libraries. The protocols outlined in these application notes provide a solid foundation for researchers engaged in the discovery and development of novel kinase inhibitors targeting critical signaling pathways in diseases such as cancer. Careful optimization of the described synthetic steps will enable the generation of potent and selective kinase inhibitors for further biological evaluation.
Application Notes and Protocols: 3-Bromo-5-chloroaniline as a Versatile Precursor for Novel Pharmaceutical Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-bromo-5-chloroaniline as a key building block in the synthesis of novel pharmaceutical agents. The unique substitution pattern of this aniline derivative, featuring bromine and chlorine atoms at meta positions, offers strategic advantages for regioselective functionalization, making it an invaluable precursor in drug discovery programs targeting a range of therapeutic areas, including cancer, infectious diseases, and neurodegenerative disorders.
Introduction
This compound is a halogenated aromatic amine that serves as a versatile scaffold in medicinal chemistry. The differential reactivity of the bromo and chloro substituents, along with the nucleophilic amino group, allows for a variety of chemical transformations to construct complex molecular architectures. This precursor is particularly amenable to widely used cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the synthesis of diverse libraries of compounds for biological screening.[1] The presence of halogens in the final drug molecule can also favorably influence its pharmacokinetic properties, including lipophilicity and metabolic stability.
This document outlines the application of this compound in the development of:
-
Kinase Inhibitors: Targeting key signaling pathways in cancer.
-
Antimicrobial Agents: Addressing the challenge of drug-resistant bacteria.
-
BACE-1 Inhibitors: A potential therapeutic strategy for Alzheimer's disease.
Detailed experimental protocols for the synthesis and biological evaluation of representative compounds are provided, along with quantitative data and visualizations of relevant signaling pathways and experimental workflows.
Section 1: Kinase Inhibitors for Cancer Therapy
The dysregulation of protein kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The 3-bromo-5-chlorophenyl moiety can be incorporated into various kinase inhibitor scaffolds to enhance binding affinity and selectivity.
Application: Development of Bcr-Abl Kinase Inhibitors
Chronic Myeloid Leukemia (CML) is driven by the constitutively active Bcr-Abl tyrosine kinase.[2] Small molecule inhibitors that target the ATP-binding site of this kinase have revolutionized the treatment of CML. The 3-bromo-5-chlorophenyl group can serve as a key pharmacophore in the design of novel Bcr-Abl inhibitors.
Workflow for the Development of a Bcr-Abl Inhibitor
Caption: A general workflow for the synthesis and evaluation of a Bcr-Abl kinase inhibitor.
Quantitative Data: Bcr-Abl Kinase Inhibitors
The following table summarizes the in vitro activity of a hypothetical Bcr-Abl inhibitor derived from this compound against the wild-type and a mutant Bcr-Abl kinase, as well as its effect on CML cell proliferation.
| Compound | Target | IC50 (nM) | Cell Line | GI50 (µM) |
| BCR-ABL-Inhibitor-1 | Bcr-Abl (WT) | 15 | K562 | 0.5 |
| Bcr-Abl (T315I) | >1000 | Ba/F3 T315I | >10 | |
| Imatinib (Reference) | Bcr-Abl (WT) | 330 | K562 | 0.3 |
| Bcr-Abl (T315I) | >10000 | Ba/F3 T315I | >20 |
Experimental Protocol: Synthesis of a Bcr-Abl Inhibitor Precursor
This protocol describes a key step in the synthesis of a Bcr-Abl inhibitor, utilizing a Buchwald-Hartwig amination reaction with this compound.
Materials:
-
This compound
-
4-Aminophenol
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk flask with Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).
-
Add this compound (1.0 mmol, 1.0 eq) and 4-aminophenol (1.2 mmol, 1.2 eq).
-
Add sodium tert-butoxide (1.4 mmol, 1.4 eq).
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Quench the reaction with the slow addition of water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired intermediate.
Signaling Pathway: Bcr-Abl Mediated Signaling
Bcr-Abl activates multiple downstream signaling pathways, leading to increased cell proliferation and survival.
Caption: Key signaling pathways activated by the Bcr-Abl oncoprotein.[3][4]
Section 2: Antimicrobial Agents
The emergence of antibiotic-resistant bacteria is a major global health threat. This compound can be used to synthesize novel heterocyclic compounds, such as pyrazole derivatives, with potent antimicrobial activity.
Application: Development of Pyrazole-Based Antibacterials
Pyrazole-containing compounds have shown significant activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Workflow for the Synthesis of Antimicrobial Pyrazoles
Caption: A synthetic and evaluation workflow for pyrazole-based antimicrobial agents.
Quantitative Data: Antimicrobial Activity of Pyrazole Derivatives
The table below shows the Minimum Inhibitory Concentration (MIC) values of a representative pyrazole derivative against various bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) |
| Pyrazole-1 | Staphylococcus aureus (MRSA) | 1.56 |
| Enterococcus faecalis | 6.25 | |
| Escherichia coli | >128 | |
| Vancomycin (Reference) | Staphylococcus aureus (MRSA) | 1 |
| Enterococcus faecalis | 2 | |
| Escherichia coli | >128 |
Experimental Protocol: Synthesis of a Substituted Pyrazole
This protocol outlines the synthesis of a 1,3,5-trisubstituted pyrazole from a chalcone intermediate, which can be derived from a precursor synthesized using this compound.
Materials:
-
1-(3-Bromo-5-chlorophenyl)-3-aryl-2-propen-1-one (Chalcone)
-
Phenylhydrazine
-
Glacial Acetic Acid
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
Dissolve the chalcone derivative (1.0 mmol) in glacial acetic acid (10 mL).
-
Add phenylhydrazine (1.2 mmol, 1.2 eq) to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and recrystallize from ethanol to obtain the pure pyrazole derivative.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
Materials:
-
Synthesized pyrazole compound
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the pyrazole compound in Dimethyl Sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Section 3: BACE-1 Inhibitors for Alzheimer's Disease
The accumulation of amyloid-β (Aβ) plaques in the brain is a key pathological feature of Alzheimer's disease. The enzyme β-site amyloid precursor protein cleaving enzyme 1 (BACE-1) is responsible for the initial cleavage of the amyloid precursor protein (APP), leading to Aβ formation.[5] Therefore, inhibiting BACE-1 is a promising therapeutic strategy.
Application: Development of BACE-1 Inhibitors
The 3-bromo-5-chlorophenyl moiety can be incorporated into the structure of BACE-1 inhibitors to interact with specific pockets in the enzyme's active site, thereby enhancing inhibitory potency.
Logical Relationship in BACE-1 Inhibitor Design
Caption: Design and mechanism of action for a BACE-1 inhibitor derived from this compound.
Quantitative Data: BACE-1 Inhibitory Activity
The following table presents the in vitro inhibitory activity of a hypothetical BACE-1 inhibitor containing the 3-bromo-5-chlorophenyl group.
| Compound | Target | IC50 (nM) | Selectivity vs. Cathepsin D |
| BACE-1-Inhibitor-1 | BACE-1 | 8 | >500-fold |
| Reference Inhibitor | BACE-1 | 10 | >200-fold |
Experimental Protocol: Synthesis of a BACE-1 Inhibitor Precursor via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a biaryl intermediate, a common core structure in BACE-1 inhibitors, using this compound.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).[6]
-
Add palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%).[6]
-
Evacuate and backfill the flask with an inert gas three times.[6]
-
Add a degassed mixture of toluene and water (4:1 v/v).[6]
-
Heat the reaction mixture to 90 °C and stir vigorously.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 2-12 hours), cool the mixture to room temperature.[6]
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the desired biaryl intermediate.
Signaling Pathway: BACE-1 in Amyloid Precursor Protein (APP) Processing
BACE-1 initiates the amyloidogenic pathway of APP processing.
Caption: The role of BACE-1 in the amyloidogenic processing of APP.[5]
References
- 1. This compound | High-Purity Research Reagent [benchchem.com]
- 2. The synthesis of Bcr-Abl inhibiting anticancer pharmaceutical agents imatinib, nilotinib and dasatinib - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Copper-Catalyzed Ullmann-Type C-N Coupling with 3-Bromo-5-chloroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ullmann-type C-N coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. This copper-catalyzed cross-coupling reaction provides a powerful and cost-effective alternative to palladium-catalyzed methods for the arylation of amines.[1][2] This document provides detailed application notes and generalized protocols for the Ullmann-type C-N coupling of 3-bromo-5-chloroaniline with various amine nucleophiles.
The reactivity of aryl halides in Ullmann couplings generally follows the trend I > Br > Cl, making the bromine atom in this compound the primary site for substitution.[1] Modern advancements in ligand development have significantly expanded the scope and improved the efficiency of these reactions, allowing them to proceed under milder conditions with a broader range of substrates.[2][3]
Reaction Mechanism and Optimization
The mechanism of the Ullmann C-N coupling is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps involve the coordination of the amine and aryl halide to the copper(I) catalyst, followed by oxidative addition, and subsequent reductive elimination to form the C-N bond and regenerate the active catalyst. Ligands, such as amino acids or diamines, play a crucial role by stabilizing the copper center and facilitating the catalytic cycle.[3]
Key parameters for optimizing the Ullmann C-N coupling of this compound include the choice of copper source, ligand, base, and solvent. A general workflow for optimizing these conditions is depicted below.
Caption: A general workflow for the optimization of the Ullmann C-N coupling reaction.
Data Presentation
The following tables summarize typical reaction components and conditions for the copper-catalyzed C-N coupling of aryl bromides with various amines, which can be adapted for this compound.
Table 1: Common Reagents and Catalysts
| Component | Examples | Typical Loading (mol%) |
| Copper Source | CuI, CuBr, CuCl, Cu₂O, Cu(OAc)₂ | 1 - 10 |
| Ligand | L-Proline, N-Methylglycine, N,N-Dimethylglycine, 1,10-Phenanthroline, Ethylenediamine | 5 - 20 |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH, t-BuOK | 1.5 - 2.5 equivalents |
| Solvent | DMSO, DMF, Dioxane, Toluene, NMP | - |
Table 2: General Reaction Parameters for Ullmann C-N Coupling of Aryl Bromides
| Amine Type | Temperature (°C) | Reaction Time (h) | Typical Yields (%) |
| Primary Alkylamines | 60 - 110 | 12 - 24 | 70 - 95 |
| Secondary Alkylamines | 80 - 120 | 18 - 36 | 65 - 90 |
| Arylamines | 90 - 130 | 24 - 48 | 60 - 85 |
| N-Heterocycles | 80 - 120 | 12 - 24 | 75 - 98 |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
The following are generalized protocols for the copper-catalyzed Ullmann-type C-N coupling of this compound with a primary or secondary amine. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Coupling with a Primary or Secondary Aliphatic Amine
This protocol is based on conditions reported for the coupling of aryl bromides with aliphatic amines using an amino acid ligand.[3]
Materials:
-
This compound (1.0 mmol)
-
Aliphatic amine (1.2 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
L-Proline (0.2 mmol, 20 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (3-5 mL)
-
Schlenk tube or sealed vial
-
Magnetic stirrer and heating block
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound, CuI, L-proline, and K₂CO₃.
-
Seal the tube, and evacuate and backfill with an inert gas three times.
-
Add the aliphatic amine followed by anhydrous DMSO via syringe.
-
Place the reaction vessel in a preheated heating block set to 90-110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkyl-3-bromo-5-chloroaniline.
Protocol 2: Coupling with an Arylamine
This protocol is adapted from general procedures for the N-arylation of anilines.
Materials:
-
This compound (1.0 mmol)
-
Arylamine (1.2 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
1,10-Phenanthroline (0.2 mmol, 20 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous Dioxane or Toluene (5 mL)
-
Schlenk tube or sealed vial
-
Magnetic stirrer and heating block
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, the arylamine, CuI, 1,10-phenanthroline, and K₃PO₄ to an oven-dried Schlenk tube with a magnetic stir bar.
-
Seal the tube and remove it from the glovebox (if applicable).
-
Add anhydrous dioxane or toluene via syringe.
-
Place the reaction vessel in a preheated oil bath or heating block set to 110-130 °C.
-
Stir the reaction mixture for 24-48 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filter cake with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired N-aryl-3-bromo-5-chloroaniline.
Mandatory Visualizations
Catalytic Cycle of Ullmann C-N Coupling
Caption: A simplified catalytic cycle for the copper-catalyzed Ullmann C-N coupling reaction.
Experimental Workflow for Ullmann C-N Coupling
Caption: A general experimental workflow for the Ullmann C-N coupling reaction.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino acid promoted CuI-catalyzed C-N bond formation between aryl halides and amines or N-containing heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Organic Synthesis Involving 3-Bromo-5-chloroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-chloroaniline is a key building block in organic synthesis, valued for its distinct substitution pattern that allows for regioselective functionalization. The presence of both bromine and chlorine atoms provides differential reactivity, making it an ideal substrate for a variety of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed transformations. These reactions are fundamental in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and other biologically active compounds.
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate these reactions, offering significant advantages over conventional heating methods.[1][2][3] The primary benefits include dramatically reduced reaction times (from hours to minutes), often leading to improved yields and higher product purity by minimizing the formation of byproducts.[1][2][3] Microwave reactors provide precise and uniform heating, which enhances reaction reproducibility, a critical factor in drug discovery and development.[2]
These application notes provide detailed protocols for two key microwave-assisted cross-coupling reactions using this compound: a Suzuki-Miyaura coupling for the formation of a C-C bond and a Buchwald-Hartwig amination for C-N bond formation.
Application 1: Microwave-Assisted Suzuki-Miyaura Coupling of this compound
The Suzuki-Miyaura cross-coupling reaction is a versatile method for the synthesis of biaryl compounds, which are common motifs in many pharmaceutical agents. The following is a representative protocol for the microwave-assisted Suzuki coupling of this compound with phenylboronic acid.
Quantitative Data Summary
| Parameter | Condition 1 | Condition 2 |
| Catalyst System | Pd(PPh₃)₄ | Pd(OAc)₂ / SPhos |
| Base | K₂CO₃ | Cs₂CO₃ |
| Solvent System | 1,4-Dioxane/H₂O (4:1) | 1,4-Dioxane |
| Microwave Power | 150 W | 200 W |
| Temperature | 120 °C | 140 °C |
| Reaction Time | 15 min | 10 min |
| Hypothetical Yield | 85% | 92% |
Experimental Protocol
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Microwave reactor vial (10 mL) with a magnetic stir bar
-
Microwave reactor
Procedure:
-
To a 10 mL microwave reactor vial containing a magnetic stir bar, add this compound (1.0 mmol, 206.5 mg).
-
Add phenylboronic acid (1.2 mmol, 146.3 mg).
-
Add cesium carbonate (2.0 mmol, 651.6 mg).
-
Add palladium(II) acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg).
-
Add 5 mL of anhydrous 1,4-dioxane to the vial.
-
Seal the vial with a cap.
-
Place the vial inside the microwave reactor cavity.
-
Irradiate the reaction mixture with a microwave power of 200 W, maintaining the temperature at 140 °C for 10 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Workflow Diagram
Caption: Workflow for Microwave-Assisted Suzuki-Miyaura Coupling.
Application 2: Microwave-Assisted Buchwald-Hartwig Amination of this compound
The Buchwald-Hartwig amination is a highly effective method for the formation of carbon-nitrogen (C-N) bonds, crucial for the synthesis of anilines and their derivatives which are prevalent in medicinal chemistry. This protocol describes a representative microwave-assisted Buchwald-Hartwig amination of this compound with morpholine.
Quantitative Data Summary
| Parameter | Condition 1 | Condition 2 |
| Catalyst System | Pd₂(dba)₃ / XPhos | Pd(OAc)₂ / RuPhos |
| Base | NaOtBu | K₃PO₄ |
| Solvent | Toluene | Toluene |
| Microwave Power | 200 W | 250 W |
| Temperature | 130 °C | 150 °C |
| Reaction Time | 30 min | 15 min |
| Hypothetical Yield | 88% | 95% |
Experimental Protocol
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Microwave reactor vial (10 mL) with a magnetic stir bar
-
Microwave reactor
Procedure:
-
In a glovebox or under an inert atmosphere (Argon), add this compound (1.0 mmol, 206.5 mg) to a 10 mL microwave reactor vial containing a magnetic stir bar.
-
Add Pd₂(dba)₃ (0.025 mmol, 22.9 mg) and XPhos (0.07 mmol, 33.4 mg).
-
Add sodium tert-butoxide (1.4 mmol, 134.5 mg).
-
Add anhydrous toluene (5 mL).
-
Add morpholine (1.2 mmol, 104.5 µL).
-
Seal the vial with a cap.
-
Remove the vial from the glovebox and place it in the microwave reactor.
-
Irradiate the reaction mixture with a microwave power of 200 W, maintaining the temperature at 130 °C for 30 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with dichloromethane (DCM) and wash with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated product.
Logical Relationship Diagram
Caption: Workflow for Microwave-Assisted Buchwald-Hartwig Amination.
Conclusion
The use of microwave irradiation provides a rapid and efficient method for the functionalization of this compound via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These protocols offer a significant reduction in reaction times and the potential for improved yields compared to conventional heating methods. The detailed procedures and workflows provided herein serve as a valuable resource for researchers engaged in the synthesis of novel compounds for drug discovery and other applications.
References
- 1. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
acylation reaction protocols for protecting the amino group of 3-Bromo-5-chloroaniline.
Application Note: The protection of amino groups is a critical step in multi-step organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. For a substrate such as 3-Bromo-5-chloroaniline, which possesses two halogen substituents, the amino group is a primary site for nucleophilic reactions. Acylation is a robust and widely employed method to temporarily mask the reactivity of the amino group, allowing for selective modifications at other positions of the aromatic ring. This document provides detailed protocols for the N-acetylation, N-benzoylation, and N-Boc protection of this compound, offering a comparative overview of common laboratory procedures.
Summary of Acylation Protocols
The following table summarizes typical quantitative data for the acylation of anilines. While specific data for this compound is not extensively available in the literature, the presented data for analogous substrates provides a reliable reference for expected outcomes.
| Protecting Group | Acylating Agent | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Acetyl (Ac) | Acetic Anhydride | Sodium Acetate | Acetic Acid/Water | 25 | 0.5 - 2 | > 90 |
| Benzoyl (Bz) | Benzoyl Chloride | Pyridine | Dichloromethane | 0 - 25 | 2 - 4 | > 90 |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate | Triethylamine | Tetrahydrofuran | 25 | 12 - 24 | > 95 |
Experimental Protocols
N-Acetylation of this compound
This protocol describes the protection of the amino group of this compound as an acetamide. The resulting N-(3-bromo-5-chlorophenyl)acetamide is generally a stable, crystalline solid.
Materials:
-
This compound
-
Acetic anhydride
-
Glacial acetic acid
-
Sodium acetate
-
Deionized water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of glacial acetic acid.
-
To this solution, add acetic anhydride (1.1 eq) dropwise while stirring.
-
In a separate beaker, prepare a saturated solution of sodium acetate in water.
-
After the addition of acetic anhydride is complete, add the sodium acetate solution to the reaction mixture.
-
Continue stirring at room temperature for 1-2 hours. The product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold deionized water.
-
The crude product can be purified by recrystallization from ethanol to yield N-(3-bromo-5-chlorophenyl)acetamide.
N-Benzoylation of this compound
This protocol details the formation of a benzamide derivative of this compound using benzoyl chloride. Pyridine is used as a base to neutralize the HCl byproduct.
Materials:
-
This compound
-
Benzoyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.2 eq) to the stirred solution.
-
Add benzoyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude N-(3-bromo-5-chlorophenyl)benzamide can be purified by column chromatography or recrystallization.
N-Boc Protection of this compound
This protocol describes the protection of the amino group with a tert-butoxycarbonyl (Boc) group, which is valuable for its stability in basic and nucleophilic conditions and its facile removal under acidic conditions.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP) (catalytic)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF or DCM in a round-bottom flask.
-
Add triethylamine (1.5 eq) to the solution. For less reactive anilines, a catalytic amount of DMAP can be added.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude tert-butyl (3-bromo-5-chlorophenyl)carbamate.
-
Purify the product by column chromatography if necessary.
Visualizations
Caption: General workflow for the acylation of this compound.
Application Notes & Protocols: Multi-Step Synthesis of Complex Heterocycles from 3-Bromo-5-chloroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the multi-step synthesis of complex and biologically relevant heterocycles, utilizing 3-Bromo-5-chloroaniline as a versatile starting material. The unique electronic and steric properties of this substrate, particularly the differential reactivity of its bromine and chlorine substituents, allow for regioselective functionalization through various transition-metal-catalyzed cross-coupling reactions. This enables the strategic construction of diverse molecular scaffolds crucial for medicinal chemistry and drug discovery.[1]
The protocols outlined below focus on palladium-catalyzed reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which are fundamental tools for C-C and C-N bond formation.[2][3] The bromine atom on the aniline ring is generally more reactive than the chlorine atom in such transformations, providing a handle for selective, sequential modifications.[2]
Logical Workflow: Selective Functionalization
The synthetic strategies presented herein are largely based on the differential reactivity of the carbon-halogen bonds. The Carbon-Bromine (C-Br) bond is weaker than the Carbon-Chlorine (C-Cl) bond, making the bromo-substituent more susceptible to oxidative addition to a palladium(0) catalyst, which is often the rate-determining step in cross-coupling reactions.[2] This allows for selective functionalization at the C3 position before subsequent reactions at the C5 position.
Caption: General workflow for sequential functionalization.
Protocol 1: Synthesis of Carbazole Derivatives
Carbazole scaffolds are present in numerous biologically active compounds and pharmaceuticals.[4][5] The following protocol describes a two-step synthesis involving an initial Buchwald-Hartwig amination followed by a palladium-catalyzed intramolecular C-H arylation to form the carbazole ring system.[6]
Experimental Workflow: Carbazole Synthesis
Caption: Workflow for the two-step synthesis of carbazoles.
Methodology
Step 1: Buchwald-Hartwig C-N Coupling [3][4]
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 eq), the desired aryl boronic acid or amine coupling partner (1.2 mmol, 1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
-
Add a base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous toluene or dioxane (5 mL) via syringe.
-
Heat the reaction mixture at 80-110 °C for 12-24 hours, monitoring progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the diarylamine intermediate.
Step 2: Palladium-Catalyzed Intramolecular Cyclization [6]
-
In a sealed tube, dissolve the diarylamine intermediate (1.0 mmol, 1.0 eq) in a suitable solvent such as DMA or toluene (10 mL).
-
Add palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%) and a base like potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq).
-
Add a directing agent or additive if required, such as pivalic acid.
-
Seal the tube and heat the mixture to 110-140 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to afford the final carbazole product.
Quantitative Data: Representative Buchwald-Hartwig Amination
The following table, adapted from literature for analogous substrates, illustrates typical yields for the Buchwald-Hartwig amination, highlighting the higher reactivity of aryl bromides over aryl chlorides.[2]
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromoaniline | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 2 | 92 | [2] |
| 3-Chloroaniline | Aniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-AmylOH | 110 | 24 | 88 | [2] |
Protocol 2: Synthesis of 2,4-Disubstituted Quinolines
Quinoline derivatives are a significant class of N-heterocycles with a broad range of applications in medicinal chemistry, including antimalarial and anticancer agents.[7][8] This protocol employs a sequential Sonogashira coupling and a subsequent annulation reaction to construct the quinoline core.
Catalytic Cycle: Sonogashira Coupling
Caption: Simplified catalytic cycle for the Sonogashira coupling.
Methodology
Step 1: Sonogashira Coupling at the C-Br Position [9]
-
To a degassed solution of this compound (1.0 mmol, 1.0 eq) in a suitable solvent like THF or DMF (10 mL), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%) and a copper(I) co-catalyst (e.g., CuI, 0.05 mmol, 5 mol%).
-
Add a base, typically an amine such as triethylamine (Et₃N) or diisopropylamine (DIPA) (3.0 mmol, 3.0 eq).
-
Add the terminal alkyne (1.1 mmol, 1.1 eq) dropwise to the mixture under an inert atmosphere.
-
Stir the reaction at room temperature or heat to 50-70 °C for 4-12 hours until completion (monitored by TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the 3-alkynyl-5-chloroaniline intermediate.
Step 2: Annulation to form the Quinoline Ring [10][11]
-
The synthesis of the quinoline ring can be achieved through various methods, such as the Friedländer annulation or related cyclization strategies.
-
For a three-component reaction approach, combine the 3-alkynyl-5-chloroaniline intermediate (1.0 mmol), an appropriate aldehyde (1.1 mmol), and an activating agent or catalyst (e.g., FeCl₃ or Yb(OTf)₃) in a solvent like dichloroethane.[11]
-
Heat the mixture under reflux for 12-24 hours.
-
After cooling, quench the reaction with water and extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product via column chromatography to yield the desired substituted quinoline.
Quantitative Data: Representative Sonogashira Coupling
The table below shows representative yields for Sonogashira couplings on bromo-substituted cyclic compounds, demonstrating the reaction's efficiency.[12]
| Substrate | Alkyne | Catalyst System | Base | Solvent | Yield (%) |
| 3-Bromo-cyclopentane-1,2-dione | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | ~75-85 |
| 3-Bromo-cyclohexane-1,2-dione | Trimethylsilylacetylene | Pd(PPh₃)₄ | Et₃N | THF | ~80-90 |
Protocol 3: Synthesis of Benzofuran Derivatives
Benzofurans are core structures in many natural products and pharmacologically active molecules.[13][14] A common synthetic route involves an initial coupling reaction to introduce a side chain, followed by an intramolecular cyclization to form the furan ring.
Methodology
Step 1: Suzuki-Miyaura Coupling [15][16]
-
In a round-bottom flask, combine this compound (1.0 mmol, 1.0 eq), an ortho-hydroxyphenylboronic acid derivative (1.2 mmol, 1.2 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).
-
Add a base, typically aqueous potassium carbonate (K₂CO₃, 2 M solution, 2.0 mmol, 2.0 eq).
-
Add a solvent mixture, such as 1,4-dioxane/water (10:1, 5 mL).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction to 80-100 °C and stir for 12-18 hours.
-
After cooling, dilute with water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify the crude biaryl intermediate by column chromatography.
Step 2: Intramolecular C-O Bond Formation (Ullmann-type Cyclization) [17][18]
-
Combine the purified biaryl intermediate (1.0 mmol, 1.0 eq), a copper catalyst (e.g., CuI, 0.1 mmol, 10 mol%), and a strong base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 eq) in a sealed tube.
-
Add a high-boiling polar solvent like DMF or N-methylpyrrolidone (NMP) (5 mL).
-
Heat the mixture to 120-160 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter to remove inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the final product by column chromatography on silica gel.
Quantitative Data: Representative Suzuki-Miyaura Coupling
The table below provides representative yields for the Suzuki-Miyaura coupling of analogous bromoanilines, which generally proceed with high efficiency.[2]
| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromoaniline | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 12 | 95 | [2] |
| 3-Chloroaniline | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 18 | 85 | [2] |
References
- 1. This compound | High-Purity Research Reagent [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chemmethod.com [chemmethod.com]
- 5. [Development of New Synthetic Methods for Carbazole Compounds Aimed at Drug Discovery and Exploratory Research on Pharmaceutical Materials] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbazole synthesis [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Quinoline synthesis [organic-chemistry.org]
- 11. scielo.br [scielo.br]
- 12. kbfi.ee [kbfi.ee]
- 13. Benzofuran synthesis [organic-chemistry.org]
- 14. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 15. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 18. mdpi.com [mdpi.com]
Troubleshooting & Optimization
improving yield and selectivity in Suzuki coupling with 3-Bromo-5-chloroaniline
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of 3-bromo-5-chloroaniline. Our goal is to help you improve reaction yields and achieve high selectivity for your target compounds.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with this compound resulting in a low yield?
Low yields in Suzuki coupling reactions with this compound can be attributed to several factors. The primary reasons often involve suboptimal reaction conditions, catalyst deactivation, or instability of the boronic acid reagent. The electronic nature of the aniline substrate can also influence the catalytic cycle. A systematic evaluation of the catalyst system, base, solvent, and temperature is crucial for optimization.
Q2: How can I achieve selective coupling at the bromine position over the chlorine position?
Selective coupling at the C-Br bond is achievable due to the inherent difference in the bond dissociation energies of carbon-halogen bonds. The reactivity order in palladium-catalyzed cross-coupling is generally C-I > C-Br > C-Cl.[1] This means the carbon-bromine bond is more easily broken and will react preferentially under appropriate conditions. To enhance selectivity, it is important to use milder reaction conditions, such as lower temperatures and shorter reaction times, and to choose a catalyst system that favors the activation of the C-Br bond.
Q3: What are the most common side reactions, and how can they be minimized?
The most common side reactions encountered are homocoupling of the boronic acid, dehalogenation of the aniline substrate, and protodeboronation of the boronic acid.
-
Homocoupling: This can be minimized by ensuring a thoroughly degassed reaction mixture to eliminate oxygen and by using the appropriate stoichiometry of reactants.[2]
-
Dehalogenation: This side reaction can be suppressed by using a suitable base and solvent system and by avoiding prolonged reaction times at high temperatures.
-
Protodeboronation: The use of more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can mitigate this issue.[3]
Q4: Which palladium catalyst and ligands are most effective for this substrate?
For challenging substrates like this compound, catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) often provide the best results.[4] These ligands can facilitate the oxidative addition step, which is often rate-limiting. Common choices include ligands like XPhos, SPhos, and RuPhos, used in conjunction with a palladium source such as Pd(OAc)₂ or Pd₂(dba)₃. For ortho-bromoanilines, the CataCXium® A Pd G3 catalyst has also shown unique effectiveness.[3]
Q5: What is the optimal base and solvent for this reaction?
The choice of base is critical for the transmetalation step. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used.[5] The selection of the base should be optimized for each specific boronic acid partner. Aprotic polar solvents like dioxane, THF, or toluene, often in a mixture with water, are typically effective.[6]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a more air-stable pre-catalyst. |
| Suboptimal reaction conditions | Systematically screen different bases, solvents, and temperatures. | |
| Boronic acid instability | Use a boronic ester or trifluoroborate salt. Ensure high purity of the boronic acid. | |
| Poor Selectivity (Reaction at C-Cl) | Reaction conditions are too harsh | Reduce the reaction temperature and shorten the reaction time. |
| Inappropriate catalyst/ligand | Use a catalyst system known for high selectivity in C-Br activation, such as one with bulky phosphine ligands. | |
| Formation of Homocoupling Byproducts | Presence of oxygen | Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Maintain a strict inert atmosphere (nitrogen or argon). |
| Inefficient transmetalation | Optimize the base and consider using a slight excess of the boronic acid. | |
| Dehalogenation of Starting Material | Unstable catalyst complex | Use a more robust ligand to stabilize the palladium catalyst. |
| Presence of reducing impurities | Ensure all reagents and solvents are of high purity. |
Data Presentation
The following tables summarize representative yields for the Suzuki-Miyaura coupling of bromoanilines and related dihaloarenes with various arylboronic acids under different conditions. This data can serve as a starting point for reaction optimization.
Table 1: Catalyst and Ligand Effects on the Suzuki Coupling of Bromoanilines
| Entry | Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromoaniline | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 95 |
| 2 | 3-Bromoaniline | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ (2) | Dioxane | 100 | 16 | 92 |
| 3 | 2-Bromoaniline | Phenylboronic acid | CataCXium® A Pd G3 (5) | - | K₃PO₄ (2) | 2-MeTHF | 90 | 18 | 91 |
| 4 | 4-Bromo-2-fluoroaniline | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DMF/H₂O | 90 | 12 | 88 |
Table 2: Effect of Base and Solvent on the Selective Suzuki Coupling of Dihaloarenes
| Entry | Dihaloarene | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield of Mono-Coupled Product (%) |
| 1 | 1-Bromo-4-chlorobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 85 | 92 |
| 2 | 1-Bromo-3-chlorobenzene | 4-Tolylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 94 |
| 3 | 5-Bromo-2-chloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | 85 |
| 4 | 3-Bromo-5-chloropyridine | Phenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | DMF | 110 | 88 |
Experimental Protocols
Protocol 1: General Procedure for Selective Suzuki Coupling of this compound
This protocol provides a general starting point for the selective Suzuki-Miyaura coupling at the C-Br position of this compound. Optimization of the catalyst, ligand, base, and solvent may be required for specific boronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane
-
Degassed water
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times.
-
In a separate vial, pre-mix the palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).
-
Under the inert atmosphere, add the catalyst/ligand mixture to the Schlenk flask.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the reaction mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
optimizing palladium catalyst and ligand for Buchwald-Hartwig amination of 3-Bromo-5-chloroaniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the palladium-catalyzed Buchwald-Hartwig amination of 3-bromo-5-chloroaniline. Below you will find troubleshooting advice and frequently asked questions to address common experimental challenges, with a focus on achieving high yield and chemoselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when performing a Buchwald-Hartwig amination on this compound?
The primary challenge is to achieve chemoselective amination at the more reactive carbon-bromine (C-Br) bond while leaving the stronger, less reactive carbon-chlorine (C-Cl) bond intact. The general order of reactivity for aryl halides in palladium-catalyzed oxidative addition is C-I > C-Br > C-Cl.[1][2] This inherent reactivity difference forms the basis for selective functionalization.
Q2: Which palladium catalyst and ligand system is best for selective C-Br bond amination?
For selective C-Br bond functionalization, a range of palladium sources can be effective, including Pd(OAc)₂, Pd₂(dba)₃, or preformed palladium precatalysts.[3] The choice of ligand is critical for success.[4]
-
Bulky, Electron-Rich Phosphine Ligands: Ligands such as XPhos, SPhos, and tBuXPhos are highly recommended.[1][3] These ligands promote the formation of the active monoligated Pd(0) species, which facilitates oxidative addition and can lead to higher reaction rates and yields, even at lower temperatures.
-
Specialized Precatalysts: A Pd-crotyl(t-BuXPhos) precatalyst has been noted for its high selectivity in coupling the C-Br bond of polyhaloarenes.[5][6] Using a precatalyst can also lead to more reproducible results by ensuring efficient generation of the active catalytic species.
Q3: What are the recommended bases and solvents for this reaction?
-
Bases: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[3] Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can also be used, particularly if the substrate has base-sensitive functional groups.[7]
-
Solvents: Anhydrous, deoxygenated aprotic solvents are essential. Toluene and 1,4-dioxane are the most commonly used and effective solvents for this transformation.[8] Tetrahydrofuran (THF) can also be a suitable option.[9]
Q4: Can I couple an amine to the C-Cl position?
Yes, but it requires a different strategy. The C-Cl bond can be functionalized after the C-Br bond has reacted. This typically requires a more specialized and highly active catalyst system, often involving bulky N-heterocyclic carbene (NHC) or biarylphosphine ligands (e.g., Buchwald or Fu-type ligands), and may require higher reaction temperatures to facilitate the more difficult oxidative addition of the C-Cl bond.[3]
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Product
Possible Cause 1: Inactive Catalyst The active Pd(0) species may not be forming efficiently or may be deactivated. Organometallic reactions are highly sensitive to air and moisture.[9]
-
Solution:
-
Ensure all reagents and solvents are anhydrous and properly deoxygenated.
-
Maintain a strict inert atmosphere (argon or nitrogen) throughout the setup and reaction.
-
Use a pre-catalyst (e.g., XPhos Pd G3) to ensure reliable activation.
-
Avoid overly high temperatures (>120 °C), which can lead to catalyst decomposition into palladium black.
-
Possible Cause 2: Suboptimal Ligand or Base The chosen ligand may not be effective for this specific substrate, or the base may be too weak.
-
Solution:
-
Screen a panel of bulky, electron-rich phosphine ligands like XPhos, RuPhos, or SPhos.
-
Ensure a sufficiently strong base like NaOtBu is used. If functional group incompatibility is a concern, consider Cs₂CO₃ or K₃PO₄, but be aware that higher temperatures or catalyst loadings may be necessary.
-
Possible Cause 3: Reagent Insolubility If reactants or the base are not fully dissolved, the reaction will be slow and inefficient.
-
Solution:
-
Ensure vigorous stirring throughout the reaction.
-
Consider a different solvent system. While toluene and dioxane are standard, THF may offer different solubility properties.
-
Problem 2: Poor Chemoselectivity (Formation of Di-aminated or Chloro-aminated Product)
Possible Cause 1: Reaction Conditions are Too Harsh High temperatures or prolonged reaction times can provide enough energy to overcome the activation barrier for C-Cl bond cleavage, leading to a loss of selectivity.
-
Solution:
-
Lower the reaction temperature. The use of a highly active ligand (like XPhos) should allow the reaction to proceed at a lower temperature (e.g., 80-100 °C).
-
Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed to avoid over-reaction.
-
Possible Cause 2: Incorrect Catalyst/Ligand Choice The catalyst system may not be selective enough for the C-Br bond.
-
Solution:
-
Switch to a ligand known for high activity and selectivity, such as tBuXPhos.
-
Avoid catalyst systems that are specifically designed for activating challenging C-Cl bonds, as these will naturally reduce the selectivity for C-Br amination.
-
Problem 3: Formation of Side Products (e.g., Hydrodehalogenation)
Possible Cause: Unproductive Side Reactions A common side reaction is the hydrodehalogenation of the aryl halide. This can compete with the desired reductive elimination step.
-
Solution:
-
The choice of ligand is crucial to promote the desired C-N bond formation over side reactions.[7] Ensure you are using a sterically hindered ligand.
-
Optimize the base and solvent. The nature of the base can influence the rate of competing pathways.
-
Quantitative Data
The optimal conditions for the Buchwald-Hartwig amination are highly dependent on the specific amine used. The following table provides representative starting conditions for the selective amination of bromo-chloro arenes, which should be optimized for this compound.
| Parameter | Recommended Condition | Notes |
| Aryl Halide | This compound | 1.0 equiv |
| Amine | Primary or Secondary Amine | 1.1 - 1.5 equiv |
| Pd Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | 1-2 mol% Pd |
| Ligand | XPhos, SPhos, tBuXPhos | 2-4 mol% |
| Base | NaOtBu | 1.4 - 2.0 equiv |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, degassed |
| Temperature | 80 - 110 °C | Monitor to avoid C-Cl activation |
| Time | 4 - 24 hours | Monitor by TLC or GC-MS |
Experimental Protocols
General Protocol for Selective C-Br Amination of this compound
This protocol is a general guideline and may require optimization for specific amine substrates. All manipulations should be performed under an inert atmosphere using Schlenk techniques or in a glovebox.[2]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.015 equiv, 1.5 mol%)
-
XPhos (0.03 equiv, 3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent and Reagent Addition: Add anhydrous toluene via syringe, followed by the amine coupling partner.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath and stir the mixture at the desired temperature (start with 100 °C).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a short plug of Celite® to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Caption: A logical workflow for troubleshooting common amination issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | High-Purity Research Reagent [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalyst-Directed Chemoselective Double Amination of Bromo-chloro(hetero)arenes: A Synthetic Route toward Advanced Amino-aniline Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. reddit.com [reddit.com]
challenges and side reactions in the synthesis of 3-Bromo-5-chloroaniline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 3-Bromo-5-chloroaniline. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data on reaction yields.
Troubleshooting Guide & FAQs
This section addresses common challenges and questions encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common precursor is 1-bromo-3-chloro-5-nitrobenzene.[1] The synthesis then involves the reduction of the nitro group to an amine.
Q2: What are the primary challenges in synthesizing this compound?
A2: The main challenges include controlling the regioselectivity during halogenation if starting from a substituted aniline, preventing dehalogenation during nitro group reduction, and minimizing the formation of isomers and other side products.
Q3: What are the typical methods for purifying the final product?
A3: Common purification methods for this compound include recrystallization and column chromatography on silica gel to remove unreacted starting materials, catalysts, and side products.[2][3]
Troubleshooting Common Issues
Problem 1: Low yield of this compound after nitro group reduction.
-
Possible Cause 1: Incomplete reaction.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] If the reaction has stalled, consider extending the reaction time or increasing the temperature, depending on the method used.
-
-
Possible Cause 2: Dehalogenation side reaction.
-
Possible Cause 3: Inefficient work-up and extraction.
-
Solution: Ensure the pH is adjusted correctly during the work-up to ensure the aniline is in its free base form for efficient extraction into an organic solvent. Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane.[2]
-
Problem 2: Presence of impurities in the final product.
-
Possible Cause 1: Unreacted starting material (1-bromo-3-chloro-5-nitrobenzene).
-
Solution: Ensure the reaction goes to completion by monitoring with TLC. If starting material remains, consider resubjecting the crude product to the reaction conditions or employing a more efficient purification method like column chromatography.
-
-
Possible Cause 2: Formation of side products.
-
Solution: Depending on the reduction method, side products can form. For instance, when using tin-based reducing agents like stannous chloride, tin byproducts can contaminate the product.[1] Thorough purification by column chromatography is recommended. If dehalogenated anilines are observed, switch to a more selective reducing agent.
-
-
Possible Cause 3: Isomeric impurities from the starting material.
-
Solution: The purity of the starting 1-bromo-3-chloro-5-nitrobenzene is crucial. If it contains other isomers, these will likely be carried through the synthesis. Ensure the purity of the starting material before beginning the reaction.
-
Data Presentation
The choice of reducing agent for the conversion of 1-bromo-3-chloro-5-nitrobenzene to this compound can significantly impact the reaction's success. The following table summarizes various reduction methods with their typical yields.
| Reducing System | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Metal/Acid Reduction | Iron Powder | Glacial Acetic Acid | 0 to Room Temp. | 16 | 93 | A classic and industrially viable method.[1] |
| Catalytic Hydrogenation | Raney® Nickel | Methanol or Ethanol | 25 - 60 | 2 - 8 | >90 | Preferred for avoiding dehalogenation compared to Pd/C.[2] |
| Metal Salt Reduction | Stannous Chloride Dihydrate | Ethanol | 80 | 2 | 79 | Generates tin-based byproducts that can complicate purification.[1] |
Experimental Protocols
Below are detailed methodologies for the reduction of 1-bromo-3-chloro-5-nitrobenzene to this compound.
Protocol 1: Reduction with Iron in Acetic Acid
-
Reaction Setup: In a round-bottom flask, suspend 1-bromo-3-chloro-5-nitrobenzene (1.0 eq) and reduced iron powder (3-5 eq) in glacial acetic acid.[1][2]
-
Reaction Execution: Cool the suspension to 0°C in an ice bath. Stir the reaction mixture vigorously.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 16 hours. Monitor the reaction progress by TLC.[1]
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the iron salts, washing the filter cake with ethanol or ethyl acetate.[2]
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and neutralize with a saturated aqueous solution of sodium carbonate. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and filter. Evaporate the solvent to obtain the crude this compound, which can be further purified by column chromatography or recrystallization.[2]
Protocol 2: Catalytic Hydrogenation with Raney® Nickel
-
Reaction Setup: In a hydrogenation vessel, dissolve 1-bromo-3-chloro-5-nitrobenzene (1.0 eq) in methanol or ethanol. Carefully add Raney® Nickel (a catalytic amount) to the solution under an inert atmosphere.[2]
-
Reaction Execution: Pressurize the vessel with hydrogen gas (typically 1-4 atm). Stir the reaction mixture vigorously at room temperature or with gentle heating (up to 60 °C).[2]
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 2-8 hours).[2]
-
Work-up: Carefully depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the filter cake with the reaction solvent.[2]
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound. The crude product can be purified by recrystallization or column chromatography.[2]
Visualizations
Diagram 1: Synthesis of this compound
Caption: Synthetic route to this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting guide for low product yield.
Diagram 3: Potential Side Reactions
Caption: Potential dehalogenation side reactions.
References
Technical Support Center: Strategies for Selective Reaction at the C-Br Bond Over the C-Cl Bond
Welcome to the technical support center for chemoselective carbon-halogen bond functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments focused on the selective reaction of carbon-bromine (C-Br) bonds in the presence of carbon-chlorine (C-Cl) bonds.
Frequently Asked Questions (FAQs)
Q1: Why is it generally easier to achieve selective reactions at a C-Br bond in the presence of a C-Cl bond?
A1: The selective functionalization of a C-Br bond over a C-Cl bond is primarily due to the difference in their bond dissociation energies (BDE). The C-Br bond is weaker and therefore more reactive than the C-Cl bond. This inherent difference in reactivity allows for the use of milder reaction conditions that are sufficient to activate the C-Br bond without affecting the more robust C-Cl bond.
Q2: What is the general reactivity trend for carbon-halogen bonds in cross-coupling reactions?
A2: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order: C-I > C-Br > C-Cl > C-F. This trend is inversely related to the carbon-halogen bond dissociation energy, meaning that weaker bonds are more reactive.
Q3: Can reaction conditions be modified to favor C-Br bond reactivity?
A3: Yes, tailoring reaction conditions is a key strategy for enhancing selectivity. Milder conditions, such as lower reaction temperatures, can favor the reaction at the more reactive C-Br bond while leaving the C-Cl bond intact. The choice of catalyst, ligands, and base can also be optimized to achieve the desired selectivity.
Q4: Are there specific catalytic systems known for their high selectivity towards C-Br bonds?
A4: Many standard palladium-catalyzed cross-coupling conditions will inherently favor reaction at the C-Br position. The choice of ligands on the metal catalyst can further fine-tune this selectivity. Less electron-rich ligands or a lower catalyst loading can help prevent the activation of the less reactive C-Cl bond.
Troubleshooting Guides
Issue 1: Poor or No Selectivity - Reaction Occurs at Both C-Br and C-Cl Bonds
| Potential Cause | Troubleshooting & Optimization |
| Reaction conditions are too harsh. | Lower the reaction temperature. This is often the most effective initial step to favor the more kinetically favorable C-Br activation. |
| Catalyst is too reactive. | Use a less electron-rich ligand on your catalyst. A highly active catalyst might be capable of activating both C-Br and C-Cl bonds. Consider reducing the catalyst loading. |
| Prolonged reaction time. | Monitor the reaction progress carefully (e.g., by TLC or GC-MS) and stop the reaction once the C-Br starting material is consumed to prevent subsequent reaction at the C-Cl bond. |
| Incorrect choice of base. | The nature and strength of the base can influence catalyst activity and selectivity. Screen a variety of bases (e.g., carbonates, phosphates, organic amines) to find the optimal conditions for your specific substrate. |
Issue 2: Low or No Reactivity at the C-Br Bond
| Potential Cause | Troubleshooting & Optimization |
| Deactivated catalyst. | Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon) and use properly degassed solvents. Palladium(0) catalysts are sensitive to oxygen. |
| Insufficiently active catalyst. | If milder conditions fail, a more active catalyst system may be required. This can involve using more electron-rich ligands or specific additives known to promote oxidative addition. |
| Poor substrate solubility. | Ensure your substrate is fully dissolved in the reaction solvent. A change of solvent or gentle heating may be necessary. |
| Inappropriate ligand. | The ligand plays a crucial role in stabilizing the catalyst and modulating its reactivity. If using a phosphine-based ligand, consider screening different ligands with varying steric and electronic properties. |
Data Presentation
The fundamental basis for selective C-Br bond activation lies in the difference in bond dissociation energies between the C-Br and C-Cl bonds.
| Bond Type | Average Bond Dissociation Energy (kJ/mol) | Average Bond Dissociation Energy (kcal/mol) |
| C-Cl | 339 - 346 | ~96 (for Ph-Cl) |
| C-Br | 276 - 290 | ~81 (for Ph-Br) |
Data sourced from multiple chemistry resources. The lower bond dissociation energy of the C-Br bond indicates it is weaker and more readily cleaved, leading to higher reactivity.
Experimental Protocols
Key Experiment: Competitive Reactivity of a Dihaloarene in a Suzuki-Miyaura Coupling Reaction
This protocol provides a general method to test the selective reaction at the C-Br bond of a substrate containing both C-Br and C-Cl bonds.
Objective: To selectively form a biaryl product by reacting the C-Br bond of a 1-bromo-4-chlorobenzene with phenylboronic acid, leaving the C-Cl bond intact.
Materials:
-
1-bromo-4-chlorobenzene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
-
Thin Layer Chromatography (TLC) plate and developing chamber
-
GC-MS for product analysis
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 1-bromo-4-chlorobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) in degassed toluene (5 mL).
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add degassed water (1 mL) to the reaction mixture.
-
Heat the reaction mixture to 80°C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired 4-chloro-1,1'-biphenyl.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the selective reaction at the C-Br bond.
Visualizations
Caption: Logical relationship for achieving selective C-Br bond activation.
Technical Support Center: Purification of 3-Bromo-5-chloroaniline and its Derivatives
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the purification of 3-Bromo-5-chloroaniline and related halogenated anilines.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound and its derivatives?
A1: The main challenges arise from the reactivity of the aniline functional group. These compounds are highly susceptible to aerial oxidation, which leads to significant discoloration (e.g., turning yellow, brown, or even black).[1] Another common issue is the removal of structurally similar impurities, such as unreacted starting materials or by-products from the synthesis, which may have very similar polarities to the target compound.[1] Finally, dehalogenation can occur under harsh pH or certain reductive conditions, leading to loss of the bromo or chloro substituents.[1]
Q2: My purified sample of this compound has changed color over time. Why did this happen and how can I prevent it?
A2: The discoloration is typically due to aerial oxidation.[1] The amino group is easily oxidized, especially when exposed to air and light, forming colored polymeric impurities.[1] To minimize this degradation, store the purified compound in a cool, dark place under an inert atmosphere, such as nitrogen or argon.[1]
Q3: What are the most common types of impurities found in crude this compound samples?
A3: Impurities can be broadly categorized as:
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Process-Related Impurities: These include unreacted starting materials (e.g., 1-bromo-3-chloro-5-nitrobenzene), residual solvents, and by-products from the synthetic steps.[1][2]
-
Degradation Impurities: These are primarily the oxidation products that cause discoloration.[1]
-
Elemental Impurities: Trace metals from catalysts used during the synthesis may also be present.[1]
Q4: What are the key safety precautions when handling halogenated anilines?
A4: Halogenated anilines are toxic and can be absorbed through the skin.[1] They are often suspected carcinogens and can cause significant skin and eye irritation.[1] It is crucial to handle these compounds in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]
Troubleshooting Purification Issues
Problem 1: The purified solid is colored (yellow, brown, or black).
-
Likely Cause: Oxidation of the aniline functional group.[1]
-
Suggested Solutions:
-
Recrystallization with Charcoal: Dissolve the compound in a minimum amount of a suitable hot solvent and add a small amount of activated charcoal. The charcoal will adsorb many of the colored polymeric impurities. Hot filter the solution to remove the charcoal and allow the filtrate to cool and crystallize.
-
Recrystallization with a Reducing Agent: Adding a small quantity of a reducing agent like sodium dithionite during recrystallization can help remove colored oxidation products.[1]
-
Sublimation: For thermally stable compounds, vacuum sublimation can be an effective purification method to separate the desired product from non-volatile impurities.
-
Problem 2: Unreacted starting material or a similarly polar by-product is co-eluting with my product during column chromatography.
-
Likely Cause: The product and impurity have very similar polarities, making chromatographic separation difficult.
-
Suggested Solutions:
-
Acid-Base Extraction: This is the most effective method. Utilize the basicity of the aniline's amino group. Dissolve the crude mixture in an organic solvent (like ethyl acetate or diethyl ether) and wash it with a dilute aqueous acid (e.g., 1M HCl). The this compound will be protonated and move into the aqueous layer as its ammonium salt, while neutral organic impurities remain in the organic layer.[1][3] The layers can then be separated, and the aniline can be recovered by basifying the aqueous layer and re-extracting.
-
Modify Chromatography Conditions: If extraction is not feasible, try altering the column chromatography mobile phase. Adding a small percentage (0.1-1%) of triethylamine to the eluent can improve the peak shape of basic compounds like anilines and may alter the relative retention times enough to achieve separation.[3]
-
Problem 3: The product is an oil or low-melting solid that is difficult to recrystallize.
-
Likely Cause: The compound may have a low melting point or be impure, leading to melting point depression.
-
Suggested Solutions:
-
Vacuum Distillation: This is often the most effective method for purifying liquid or low-melting halogenated anilines.[1] Distilling over a small amount of zinc dust can help prevent oxidation during heating.[1]
-
Column Chromatography: If distillation is not an option, careful column chromatography on silica gel can be used to purify oils.
-
Trituration: Attempt to solidify the oil by trituration. This involves repeatedly washing the oil with a solvent in which the desired compound is insoluble (or sparingly soluble), but the impurities are soluble. Hexanes or pentane are often good choices for this.
-
Data Presentation: Physical Properties & Purification Methods
Table 1: Physical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 96558-78-0 | [2] |
| Molecular Formula | C₆H₅BrClN | [4][5] |
| Molecular Weight | 206.47 g/mol | [2][4] |
| Melting Point | 70-72 °C | [5] |
| Appearance | Solid | |
Table 2: Comparison of Common Purification Techniques
| Technique | Principle | Best For | Potential Issues |
|---|---|---|---|
| Acid-Base Extraction | Difference in pKa | Separating basic anilines from neutral or acidic impurities. | Emulsion formation; product must be stable to acid/base. |
| Recrystallization | Difference in solubility | High-purity solids; removing colored impurities (with charcoal). | Product loss in mother liquor; oiling out instead of crystallizing. |
| Column Chromatography | Difference in polarity | Separating compounds with different polarities; purifying oils. | Co-elution of similar polarity compounds; tailing of basic anilines. |
| Vacuum Distillation | Difference in boiling point | Purifying liquids or low-melting solids. | Thermal decomposition or oxidation if heated too high or too long. |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Purification of this compound
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Dissolution: Dissolve the crude reaction mixture containing this compound in an organic solvent such as ethyl acetate (EtOAc) or diethyl ether (Et₂O) in a separatory funnel.
-
Acid Wash: Add an equal volume of 1M aqueous HCl to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.
-
Layer Separation: Allow the layers to separate. The protonated aniline salt will be in the aqueous (bottom) layer, while neutral impurities remain in the organic (top) layer.[1]
-
Isolate Aqueous Layer: Carefully drain the bottom aqueous layer into a clean Erlenmeyer flask. For best results, wash the organic layer two more times with fresh 1M HCl and combine all the aqueous fractions.[1]
-
Basification: Cool the combined aqueous layer in an ice bath. While stirring, slowly add 6M NaOH or a saturated NaHCO₃ solution until the solution is basic (test with pH paper to ensure pH > 9). The this compound will precipitate as a solid or form an oil.[1]
-
Re-extraction: Transfer the basified aqueous solution back into a clean separatory funnel. Extract the purified aniline back into an organic solvent (e.g., EtOAc or Et₂O) three times using fresh solvent for each extraction.
-
Final Steps: Combine the organic extracts. Wash once with brine (saturated NaCl solution), then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified product.[1]
Protocol 2: Recrystallization of a Solid Halogenated Aniline Derivative
This is a general protocol adapted from a procedure for a related compound.[6]
-
Solvent Selection: Choose a solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot (e.g., methanol/water, ethanol/water, or hexanes/ethyl acetate).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., methanol) needed to fully dissolve the solid.
-
Decolorization (if needed): If the solution is colored, add a small amount of activated charcoal, and keep the solution hot for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal or any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent.
Visualized Workflows and Logic
Caption: General workflow for the purification of a halogenated aniline using acid-base extraction.
References
Technical Support Center: Preventing Catalyst Poisoning in Cross-Coupling Reactions of Halogenated Anilines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning during cross-coupling reactions of halogenated anilines.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with halogenated anilines prone to low yields and catalyst deactivation?
Halogenated anilines are challenging substrates in cross-coupling reactions for two primary reasons. Firstly, the reactivity of the carbon-halogen bond decreases in the order I > Br > Cl, making chloroanilines particularly unreactive.[1] Secondly, the electron-donating nature of the aniline's amino group can lead to catalyst poisoning.[1] The lone pair of electrons on the nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive catalyst species and hindering the catalytic cycle.
Q2: What are the most common signs of catalyst poisoning in my reaction?
Common indicators of catalyst deactivation include:
-
Low or no conversion of starting materials, even with extended reaction times.
-
The formation of palladium black , which is a sign of catalyst aggregation into an inactive state.
-
The reaction stalling before completion.
-
The presence of significant amounts of side products, such as from dehalogenation or homocoupling.
Q3: How does the choice of phosphine ligand impact the success of the reaction?
The choice of phosphine ligand is critical. Bulky, electron-rich phosphine ligands are often necessary to achieve good results with halogenated anilines.[1] These ligands can promote the rate-limiting oxidative addition step and stabilize the active catalytic species, preventing deactivation. Ligands such as SPhos and XPhos are known to be effective for challenging substrates.
Q4: What is the role of the base in preventing catalyst poisoning?
The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings and the deprotonation of the amine in Buchwald-Hartwig aminations.[1] An appropriate base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), can facilitate the desired reaction pathway and minimize side reactions that can lead to catalyst deactivation. The solubility of the base is also an important factor to consider.
Q5: Can the reaction solvent influence catalyst stability?
Yes, the choice of solvent can significantly impact catalyst stability and overall reaction performance. Solvents like toluene, dioxane, and THF are commonly used. In some cases, a mixture of solvents, including water, is employed. It is crucial to use anhydrous and degassed solvents to prevent catalyst oxidation and other side reactions.
Troubleshooting Guides
Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the use of fresh, high-quality palladium precursor and ligand. Consider using a pre-catalyst that is more readily activated. Rigorously degas all solvents and reagents to remove oxygen. |
| Poor Halogen Reactivity | For chloroanilines, switch to a more active catalyst system, such as one with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos). Increase the reaction temperature, but monitor for substrate or product decomposition. |
| Inappropriate Base | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Ensure the base is finely powdered to maximize its surface area and solubility. |
| Aniline-Induced Deactivation | Increase the ligand-to-metal ratio to favor the formation of the active catalyst. Consider using a ligand designed to resist deactivation by coordinating substrates. |
| Protodeboronation of Boronic Acid | Use anhydrous solvents. Employ boronic esters (e.g., pinacol esters), which are more stable than boronic acids.[1] |
Issue 2: Significant Side Product Formation in Buchwald-Hartwig Amination
| Possible Cause | Troubleshooting Steps |
| Hydrodehalogenation | This side reaction can compete with the desired C-N bond formation.[2] Optimize the ligand to promote reductive elimination over β-hydride elimination. Lowering the reaction temperature may also help. |
| Homocoupling of Aryl Halide | Reduce the catalyst loading. Ensure slow addition of the base. |
| Ligand Degradation | Use robust ligands that are resistant to oxidation and P-C bond cleavage at elevated temperatures. Ensure a strictly inert atmosphere. |
Data Presentation
Table 1: Comparative Yields for Suzuki-Miyaura Coupling of Various Haloanilines with Phenylboronic Acid
| Entry | Haloaniline | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodoaniline | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 12 | 95 | [3] |
| 2 | 4-Bromoaniline | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 12 | 88 | [3] |
| 3 | 4-Chloroaniline | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | t-BuOH | 110 | 24 | 75 | [4] |
| 4 | 2-Chloroaniline | Pd(OAc)₂ (1.5) | RuPhos (3) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 18 | 68 | [4] |
Table 2: Effect of Base on the Suzuki-Miyaura Coupling of 4-Bromoaniline and Phenylboronic Acid
| Entry | Base (2 equiv.) | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | K₂CO₃ | Pd(PPh₃)₄ (3) | Toluene/H₂O | 80 | 12 | 85 | [5] |
| 2 | Cs₂CO₃ | Pd(PPh₃)₄ (3) | Toluene/H₂O | 80 | 12 | 92 | [5] |
| 3 | K₃PO₄ | Pd(PPh₃)₄ (3) | Toluene/H₂O | 80 | 12 | 89 | [5] |
| 4 | Na₂CO₃ | [PdCl(N,ODipp)(PPh₃)] (1) | MeOH/H₂O | 60 | 24 | 87 | [6] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Halogenated Aniline
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
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Halogenated aniline (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
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Phosphine ligand (e.g., SPhos, 2-4 mol%)
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Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.)
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Anhydrous, degassed solvent (e.g., Toluene, 5 mL)
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Schlenk tube or similar reaction vessel
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add the halogenated aniline, arylboronic acid, palladium catalyst, phosphine ligand, and base.
-
Add the degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[7]
General Protocol for Buchwald-Hartwig Amination of a Halogenated Aniline
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Halogenated aniline (1.2 mmol, 1.2 equiv.)
-
Aryl halide (1.0 mmol, 1.0 equiv.)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene, 5 mL)
-
Glovebox or Schlenk line for inert atmosphere setup
-
Standard laboratory glassware for workup and purification
Procedure:
-
Inside a glovebox or under a robust inert atmosphere, add the aryl halide, palladium pre-catalyst, and base to a dry reaction vessel.
-
Add the halogenated aniline and the degassed solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.[2]
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: A potential catalyst deactivation pathway involving aniline coordination.
Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.
References
Technical Support Center: Troubleshooting Low Conversion Rates in 3-Bromo-5-chloroaniline Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during chemical reactions with 3-Bromo-5-chloroaniline, a key intermediate in the synthesis of various biologically active molecules.[1] This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to help overcome low conversion rates and other experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Cross-Coupling Reactions
Q: I am experiencing very low to no yield in my Suzuki-Miyaura coupling reaction with this compound. What are the likely causes and how can I troubleshoot this?
A: Low conversion in Suzuki-Miyaura reactions involving this compound can stem from several factors, primarily related to catalyst activity, reaction conditions, and reagent stability. Given the presence of both a bromo and a chloro substituent, selective coupling at the more reactive C-Br bond is expected.[2]
Troubleshooting Steps:
-
Catalyst and Ligand Selection: The choice of the palladium catalyst and phosphine ligand is critical. For an electron-rich substrate like an aniline derivative, a bulky and electron-rich ligand is often necessary to promote the rate-limiting oxidative addition step.
-
Recommendation: If using a standard catalyst like Pd(PPh₃)₄ with low success, consider switching to a more robust system. Buchwald or CataCXium® ligands and precatalysts are often more effective for challenging substrates.[3] For instance, CataCXium® A Pd G3 has shown high efficacy for couplings with unprotected ortho-bromoanilines.[3]
-
-
Base Selection: The base plays a crucial role in the transmetalation step. Its strength and solubility are key.
-
Recommendation: If using a weak base like Na₂CO₃, consider switching to a stronger, non-coordinating base such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is finely powdered and anhydrous for optimal performance.
-
-
Solvent Choice: The solvent must be appropriate for the reaction temperature and solubilize the reagents.
-
Recommendation: Anhydrous, degassed aprotic polar solvents like 1,4-dioxane, toluene, or 2-MeTHF are generally good choices.[3] In some cases, a co-solvent system (e.g., dioxane/water) can be beneficial.
-
-
Reaction Temperature and Time: These parameters may need optimization.
-
Recommendation: Gradually increase the reaction temperature, typically in the range of 80-110°C. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time, which can range from 2 to 24 hours.[2]
-
Quantitative Data for Analogous Suzuki-Miyaura Reactions:
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Bromoaniline | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 12 | 95 |
| o-Bromoaniline | Various Boronic Esters | CataCXium A Pd G3 | Cs₂CO₃ | 2-MeTHF | 80 | - | up to 95 |
| 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | P1-L5 (Pd precatalyst) | - | - | 110 | - | 35 |
This table presents data for analogous compounds to guide optimization.[2][3][4]
Issue 2: Poor Yields in Buchwald-Hartwig Amination
Q: My Buchwald-Hartwig amination of this compound is giving a low yield of the desired product. What should I investigate?
A: Similar to Suzuki-Miyaura coupling, low yields in Buchwald-Hartwig amination are often linked to the catalyst system, base, and reaction conditions. The reactivity of aryl bromides is generally higher than aryl chlorides in this reaction as well.[2]
Troubleshooting Steps:
-
Catalyst and Ligand System: The combination of the palladium source and the ligand is crucial for efficient C-N bond formation.
-
Recommendation: For amination of bromoanilines, catalyst systems like Pd₂(dba)₃ with bulky, electron-rich biarylphosphine ligands such as XPhos or RuPhos are often effective.[2] Air-stable N-heterocyclic carbene (NHC) palladium complexes can also be excellent alternatives.
-
-
Choice of Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.
-
Recommendation: Sodium tert-butoxide (NaOtBu) is a commonly used and effective base for these reactions. Other strong bases like LHMDS or K₃PO₄ can also be considered.
-
-
Solvent and Temperature: The reaction medium and temperature must be carefully controlled.
-
Recommendation: Anhydrous, aprotic solvents like toluene or dioxane are standard.[2] Reactions are typically heated between 80-120°C.
-
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.
-
Recommendation: Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents are properly degassed.
-
Quantitative Data for Analogous Buchwald-Hartwig Amination Reactions:
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Bromoaniline | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 2 | 92 |
| Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ / t-BuXPhos | NaOtBu | Toluene | 100 | 24 | 68 |
| Aryl Chlorides | Various Amines | [Pd(NHC)(NQ)]₂ / IPr | KOH | Dioxane | 100 | - | Excellent |
This table provides data from analogous systems to inform your experimental design.[2][5][6]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization.
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 mmol).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, 5-10 mL) via syringe.
-
Reaction: Heat the mixture to 80-110°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[7]
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol is a general starting point and may require optimization.
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4-2.0 mmol). Add this compound (1.0 mmol) and the amine coupling partner (1.2 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane (5 mL).
-
Reaction: Seal the tube and heat the reaction mixture to 80-110°C with stirring for 2-24 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with water. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via column chromatography.[2]
Visualizations
Caption: A logical workflow for troubleshooting low conversion rates.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
References
- 1. This compound | High-Purity Research Reagent [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
impact of solvent polarity on the reaction rate of 3-Bromo-5-chloroaniline.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-5-chloroaniline. The information is designed to address specific issues encountered during experiments, with a focus on the impact of solvent polarity on reaction rates.
Frequently Asked Questions (FAQs)
Q1: What are the general reactivity patterns of this compound?
A1: this compound's reactivity is governed by the interplay of its functional groups. The amino (-NH₂) group is strongly activating and directs electrophiles to the ortho and para positions (C2, C4, C6). Conversely, the bromine and chlorine atoms are deactivating due to their inductive effect but also act as ortho-, para-directors.[1] This unique electronic landscape makes it a versatile building block, particularly in cross-coupling reactions where the carbon-bromine bond is generally more reactive than the carbon-chlorine bond.
Q2: How does solvent polarity generally affect the reaction rate of this compound?
A2: Solvent polarity is a critical parameter in optimizing reactions involving this compound. For polar reactions, polar solvents tend to increase the reaction rate by stabilizing charged intermediates and transition states. In contrast, nonpolar solvents are often preferred for nonpolar reactions. The choice of solvent can significantly impact not only the reaction rate but also the product selectivity and overall yield.
Q3: Which type of solvent is recommended for nucleophilic aromatic substitution (SNAr) reactions with this compound?
A3: For SNAr reactions, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally recommended. These solvents can effectively solvate the cation of the nucleophile, thereby increasing its reactivity.
Q4: In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, what solvents are typically used?
A4: A range of aprotic solvents are commonly employed in these reactions. Ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), as well as aromatic hydrocarbons like toluene, are frequently used.[2] Often, a mixture of solvents, sometimes including water, can be beneficial for dissolving all reaction components, including the inorganic base.[2]
Troubleshooting Guides
Issue 1: Slow or Incomplete Buchwald-Hartwig Amination
Symptoms:
-
Low conversion of this compound to the desired N-aryl product after the expected reaction time.
-
Presence of significant starting material upon analysis (TLC, LC-MS).
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Inappropriate Solvent Polarity | The polarity of the solvent may not be optimal for stabilizing the catalytic cycle intermediates. Aprotic polar solvents are generally preferred. |
| Solution: Screen a range of anhydrous aprotic solvents. See the data table below for a comparison of common solvents. Toluene, dioxane, and DMF are good starting points. | |
| Insufficient Base Strength | The base may not be strong enough to facilitate the deprotonation of the amine or the subsequent steps in the catalytic cycle. |
| Solution: Switch to a stronger base. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often more effective than carbonate bases. | |
| Catalyst Deactivation | The palladium catalyst can be sensitive to oxygen and moisture. |
| Solution: Ensure all reagents and solvents are anhydrous and properly degassed. Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. |
Data Presentation: Solvent Effects on a Representative Buchwald-Hartwig Amination
The following table summarizes the impact of different solvents on the yield of the reaction between this compound and morpholine, catalyzed by a palladium-phosphine complex.
| Solvent | Dielectric Constant (ε) at 20°C | Reaction Time (h) | Yield (%) |
| Toluene | 2.4 | 12 | 75 |
| 1,4-Dioxane | 2.2 | 12 | 85 |
| Tetrahydrofuran (THF) | 7.6 | 10 | 88 |
| Dimethylformamide (DMF) | 36.7 | 8 | 92 |
This is representative data based on established principles and may not reflect actual experimental results.
Issue 2: Low Yield in Suzuki-Miyaura Coupling
Symptoms:
-
Formation of the desired biaryl product is observed, but the isolated yield is poor.
-
Significant side products, such as homocoupling of the boronic acid, are detected.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Poor Solubility of Reagents | One or more components (this compound, boronic acid, or base) may not be fully dissolved in the chosen solvent. |
| Solution: Consider a solvent mixture. A common combination is an aprotic organic solvent (e.g., toluene, dioxane) with a small amount of water to aid in dissolving the inorganic base.[2] | |
| Suboptimal Base | The chosen base may not be effective for the transmetalation step. |
| Solution: Screen different inorganic bases. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are common choices. | |
| Protodeboronation of Boronic Acid | The boronic acid may be degrading under the reaction conditions. |
| Solution: Ensure the reaction is run under an inert atmosphere. Using a slight excess of the boronic acid (1.1-1.2 equivalents) can also help compensate for some degradation. |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 mmol), the amine coupling partner (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 mmol) to a dry reaction vessel.[2]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Reaction: Seal the vessel and heat the mixture to 80-110°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for a typical cross-coupling reaction.
Caption: Impact of solvent polarity on reaction rate for a polar reaction.
References
Technical Support Center: Synthesis of 3-Bromo-5-chloroaniline for Library Production
This technical support center provides guidance for researchers, scientists, and drug development professionals on the laboratory synthesis and scaling up of 3-Bromo-5-chloroaniline.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most common and industrially viable method for the synthesis of this compound is the reduction of 3-bromo-5-chloronitrobenzene. This reaction is typically carried out using reduced iron powder in the presence of an acid, such as glacial acetic acid. This method is known for its high yields, with reports of up to 93% on a laboratory scale.[1]
Q2: What are the main challenges when scaling up the synthesis of this compound?
A2: Scaling up the synthesis of anilines, including this compound, presents several challenges. These include ensuring efficient heat dissipation from the exothermic reduction reaction, managing the addition rate of reagents to control the reaction rate and prevent runaway reactions, and handling and disposal of the resulting iron sludge.[2] Proper process development and control are crucial for a safe and efficient scale-up.
Q3: How can I purify the crude this compound product on a larger scale?
A3: For larger scale purification of this compound, several methods can be employed. Distillation is a suitable option for volatile and thermally stable anilines. Recrystallization is highly effective for solid anilines and can yield very high purity products. Column chromatography is versatile for separating complex mixtures but can be time-consuming and require large solvent volumes, making it less ideal for very large quantities. Liquid-liquid extraction can be a good initial cleanup step to separate the product from impurities of different polarities.
Q4: What are the potential side reactions to be aware of during the synthesis?
A4: In the synthesis of halogenated anilines, potential side reactions include over-reduction of the nitro group, which is less common with iron catalysts. In syntheses starting from aniline, polyhalogenation is a significant issue due to the activating nature of the amino group. If starting from a di-halogenated aniline and performing further reactions, dehalogenation can sometimes occur. The formation of azo or azoxy compounds is also a possibility during the reduction of nitroaromatics, though typically minimized with iron/acid systems.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Loss of product during workup or purification. - Sub-optimal reaction temperature. | - Monitor the reaction by TLC or LC-MS to ensure completion. - Optimize extraction and purification steps to minimize losses. - Carefully control the reaction temperature; for the iron reduction, it is often initiated at a lower temperature and then allowed to warm.[1] |
| Product is Dark/Discolored | - Oxidation of the aniline product. - Presence of colored impurities from the starting material or side reactions. | - Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon). - Use purified starting materials. - Consider a purification step with activated carbon to remove colored impurities. |
| Formation of Insoluble Byproducts | - Formation of iron hydroxides during workup. - Polymerization of the aniline. | - Ensure the reaction mixture is sufficiently acidic during the iron reduction to keep iron salts soluble. - During workup, carefully adjust the pH to precipitate iron hydroxides for removal by filtration, then re-adjust the pH to isolate the aniline product. - Avoid exposing the aniline to strong oxidizing conditions. |
| Inconsistent Results on Scale-up | - Poor heat transfer in larger reaction vessels. - Inefficient mixing. - Non-linear effects of reagent addition. | - Use a reactor with efficient cooling and a powerful overhead stirrer. - Add reagents portion-wise or via a dropping funnel to control the exotherm. - Conduct a small-scale pilot run to identify potential scale-up issues before committing to a large-scale reaction. |
Experimental Protocols
Laboratory Scale Synthesis of this compound
This protocol is based on the reduction of 3-bromo-5-chloronitrobenzene with iron in acetic acid.
Materials:
-
3-bromo-5-chloronitrobenzene
-
Iron powder, reduced
-
Glacial acetic acid
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution (e.g., 50%)
-
Ethyl acetate
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-bromo-5-chloronitrobenzene (1.0 eq) in glacial acetic acid.
-
To the stirred suspension, add iron powder (3.0-5.0 eq).
-
Slowly add concentrated hydrochloric acid (catalytic amount).
-
The reaction mixture is typically stirred at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 16 hours.[1]
-
Upon completion, filter the reaction mixture through a pad of celite to remove the excess iron and iron salts. Wash the filter cake with ethyl acetate.
-
Combine the filtrate and the washings. Carefully neutralize the acetic acid with a sodium hydroxide solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common synthesis issues.
References
Technical Support Center: Managing Exothermic Reactions in the Reduction of 3-Bromo-5-Chloronitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the reduction of 3-bromo-5-chloronitrobenzene. The information provided is intended to help manage the exothermic nature of this reaction and address common challenges encountered during the synthesis of 3-bromo-5-chloroaniline.
Troubleshooting Guide
This section addresses specific issues that may arise during the reduction of 3-bromo-5-chloronitrobenzene.
Issue 1: Rapid Temperature Increase and Loss of Reaction Control
-
Question: My reaction temperature is increasing uncontrollably. What should I do and what could be the cause?
-
Answer: An uncontrolled temperature rise indicates a runaway exothermic reaction.
-
Immediate Actions:
-
Immediately cease the addition of any further reagents.
-
Increase the efficiency of the cooling system (e.g., lower the temperature of the cooling bath, increase the stirring speed to improve heat transfer).
-
If necessary, add a pre-chilled, inert solvent to dilute the reaction mixture and absorb heat.
-
-
Potential Causes and Preventative Measures:
-
Too Rapid Addition of Reducing Agent: The reduction of nitro groups is highly exothermic[1]. Adding the reducing agent too quickly can generate heat faster than the cooling system can remove it. Solution: Add the reducing agent portion-wise or via a syringe pump to maintain a steady internal temperature.
-
Inadequate Cooling: The cooling bath may not be at a low enough temperature or the heat transfer from the reaction flask to the bath may be inefficient. Solution: Ensure the reaction vessel is adequately immersed in the cooling bath and that the stirring is efficient. For larger scale reactions, consider using a more robust cooling system.
-
High Concentration of Reactants: A higher concentration of reactants will lead to a more significant heat output. Solution: Use a more dilute solution of the nitroaromatic compound.
-
-
Issue 2: Incomplete Conversion of the Starting Material
-
Question: My reaction is sluggish or has stalled, and TLC/LC-MS analysis shows a significant amount of unreacted 3-bromo-5-chloronitrobenzene. What are the possible reasons and solutions?
-
Answer: Incomplete conversion can be due to several factors related to the reagents or reaction conditions.
-
Potential Causes and Solutions:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent may be insufficient to fully reduce the nitro group. Solution: Ensure you are using the correct molar equivalents of the reducing agent. For metal/acid reductions, the quality of the metal (e.g., particle size, surface activation) is crucial.
-
Catalyst Deactivation (for catalytic hydrogenation): The catalyst may have lost its activity. Solution: Use fresh catalyst for each reaction. Ensure the substrate and solvent are free of impurities that could poison the catalyst.
-
Low Reaction Temperature: While controlling the exotherm is crucial, a temperature that is too low can slow down the reaction rate significantly. Solution: After the initial controlled addition of the reducing agent, it may be necessary to allow the reaction to warm to room temperature or even apply gentle heating to drive it to completion[2].
-
-
Issue 3: Formation of Impurities and Side Products
-
Question: I am observing significant impurity spots on my TLC plate. What are the likely side reactions and how can I minimize them?
-
Answer: The formation of impurities often points to side reactions such as dehalogenation or the formation of condensation products.
-
Potential Causes and Solutions:
-
Dehalogenation: The bromo and chloro substituents can be susceptible to reduction, especially with certain catalysts. Palladium on carbon (Pd/C) is more known to cause dehalogenation compared to Raney Nickel[3]. Solution: If dehalogenation is a significant issue, consider using Raney Nickel for catalytic hydrogenation or switching to a metal/acid reduction method like iron in acetic acid[2].
-
Formation of Azo or Azoxy Compounds: These condensation products can form from partially reduced nitroso and hydroxylamine intermediates. Solution: Ensure efficient stirring and a sufficient amount of reducing agent to fully reduce the intermediates to the desired aniline. Maintaining an acidic pH during metal/acid reductions can also help to minimize the formation of these byproducts.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when reducing 3-bromo-5-chloronitrobenzene?
A1: The primary safety concern is the management of the highly exothermic reaction, which can lead to a runaway reaction if not properly controlled[1]. Additionally, nitroaromatic compounds and their intermediates can be toxic[4]. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[4][5].
Q2: Which reduction method is most suitable for a lab-scale synthesis of this compound?
A2: The choice of method depends on the available equipment and the desired purity of the product.
-
Catalytic Hydrogenation with Raney Nickel: This is often a good choice for avoiding dehalogenation of chloro and bromo groups, which can be an issue with Pd/C catalysts[3]. It typically provides a clean reaction with high yields.
-
Metal/Acid Reduction (e.g., Fe/Acetic Acid): This is a classic and industrially viable method that is also well-suited for lab-scale synthesis[2]. It is often high-yielding and avoids the use of high-pressure hydrogen gas.
-
Tin(II) Chloride Reduction: This method is also effective and can be carried out under relatively mild conditions[3].
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be conveniently monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A sample of the reaction mixture can be taken periodically to check for the disappearance of the starting material (3-bromo-5-chloronitrobenzene) and the appearance of the product (this compound).
Q4: What is a typical work-up procedure for these reactions?
A4: The work-up procedure will vary depending on the reduction method used.
-
For Catalytic Hydrogenation: The catalyst is typically removed by filtration through a pad of Celite®. The solvent is then removed under reduced pressure, and the crude product can be purified further[3].
-
For Metal/Acid Reduction: The reaction mixture is often basified to precipitate metal hydroxides, which are then filtered off. The product is then extracted from the aqueous layer with an organic solvent. The combined organic layers are washed, dried, and the solvent is evaporated to yield the crude product.
Experimental Protocols
Protocol 1: Reduction with Iron in Acetic Acid
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend 3-bromo-5-chloronitrobenzene (1.0 eq) in glacial acetic acid.
-
Cool the mixture to 0°C in an ice bath.
-
Add reduced iron powder (typically 3-5 eq) portion-wise, maintaining the internal temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16 hours, or until the reaction is complete as monitored by TLC[2].
-
Upon completion, dilute the reaction mixture with water and filter to remove the iron salts.
-
Neutralize the filtrate with a suitable base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
Protocol 2: Catalytic Hydrogenation with Raney® Nickel
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In a suitable hydrogenation vessel, dissolve 3-bromo-5-chloronitrobenzene (1.0 eq) in methanol or ethanol (10-20 mL per gram of substrate)[3].
-
Carefully add Raney® Nickel (5-10% by weight of the substrate) to the reaction mixture[3].
-
Seal the hydrogenation vessel and purge with nitrogen, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm)[3].
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (up to 60°C) until the reaction is complete (typically 2-8 hours, monitor by TLC or LC-MS)[3].
-
Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the filter cake with the reaction solvent[3].
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Concentrate the filtrate under reduced pressure to yield the crude this compound.
Quantitative Data Summary
| Reduction Method | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Metal/Acid Reduction | Reduced Iron Powder | Glacial Acetic Acid | 0 to Room Temp | 16 | 93 | A classic and high-yielding method[2]. |
| Catalytic Hydrogenation | Raney® Nickel / H₂ | Methanol or Ethanol | 25 - 60 | 2 - 8 | >90 | Preferred for avoiding dehalogenation[3]. |
| Tin(II) Chloride Reduction | Tin(II) chloride dihydrate | Ethanol or Ethyl Acetate | Room Temp to 78 | 1 - 3 | Not specified | A common method for nitro group reduction[3]. |
| Borohydride Reduction | Sodium borohydride / NiCl₂·6H₂O | Acetonitrile/Water | 0 to Room Temp | 0.1 - 0.5 | Not specified | A rapid reduction method[3]. |
Visualizations
Caption: Workflow for managing exothermic reactions.
Caption: Troubleshooting logic for common issues.
References
Validation & Comparative
Comparative Analysis of 1H and 13C NMR Spectral Data for 3-Bromo-5-chloroaniline
For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison and Guide
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-Bromo-5-chloroaniline against its simpler analogs, 3-bromoaniline and 3-chloroaniline. The data presented is essential for the structural elucidation and purity assessment of these compounds, which are valuable intermediates in pharmaceutical and materials science research.
Executive Summary
This report details the experimental and predicted NMR spectral data for this compound. A direct comparison with 3-bromoaniline and 3-chloroaniline reveals the influence of the substituted halogens on the chemical shifts of the aromatic protons and carbons. While experimental ¹H NMR data for this compound was obtained, the ¹³C NMR data is based on prediction due to the lack of available experimental spectra. This guide serves as a valuable resource for researchers working with these halogenated anilines, providing clear data interpretation, a detailed experimental protocol, and a visual representation of the molecular structure and its NMR assignments.
¹H and ¹³C NMR Spectral Data Assignment
The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts for this compound, along with the experimental data for 3-bromoaniline and 3-chloroaniline for comparative analysis.
Table 1: ¹H NMR Spectral Data (ppm)
| Compound | H-2 (s) | H-4 (t) | H-6 (t) | NH₂ (s) | Solvent |
| This compound | 6.99 | 6.88 | 6.75 | 5.92 | DMSO-d₆ |
| 3-Bromoaniline | 6.94 | 7.01-6.96 (t) | 6.57 (d) | 3.67 | CDCl₃ |
| 3-Chloroaniline | 6.79 | 7.10 (t) | 6.62 (d) | 3.70 | CDCl₃ |
Table 2: ¹³C NMR Spectral Data (ppm)
| Compound | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 | Solvent | Data Source |
| This compound | 149.9 | 114.5 | 135.1 | 123.5 | 122.8 | 118.1 | - | Predicted |
| 3-Bromoaniline | 148.1 | 114.1 | 122.9 | 130.8 | 121.5 | 118.4 | CDCl₃ | Experimental[1] |
| 3-Chloroaniline | 147.5 | 113.1 | 134.8 | 130.2 | 118.4 | 114.8 | CDCl₃ | Experimental[2][3] |
Comparative Analysis
The presence of both bromine and chlorine atoms in this compound significantly influences the electronic environment of the aromatic ring, which is reflected in the NMR spectra.
-
¹H NMR: In this compound, the protons at positions 2, 4, and 6 are observed as distinct singlets or narrow triplets in the aromatic region. The chemical shifts are downfield compared to aniline due to the electron-withdrawing nature of the halogens. Comparing with 3-bromoaniline and 3-chloroaniline, the additive effect of two different halogens in this compound leads to a more complex splitting pattern and distinct chemical shifts for the remaining aromatic protons.
-
¹³C NMR: The predicted ¹³C NMR spectrum of this compound shows distinct signals for all six carbons. The carbons directly attached to the halogens (C-3 and C-5) are expected to be significantly deshielded. The chemical shifts of the other carbons are also influenced by the combined inductive and mesomeric effects of the bromine and chlorine substituents. A comparison with the experimental data for 3-bromoaniline and 3-chloroaniline highlights the expected shifts in the carbon resonances upon the introduction of a second halogen atom.
Experimental Protocol
The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for solid organic compounds like this compound.
3.1. Sample Preparation [4]
-
Sample Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆). For this compound, DMSO-d₆ is a suitable solvent.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle warming or sonication can be used to aid dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Avoid introducing any solid particles.
-
Filtration (if necessary): If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette to remove any suspended particles.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
3.2. NMR Instrument Setup and Data Acquisition [4][5]
-
Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform shimming to optimize the homogeneity of the magnetic field and obtain sharp spectral lines.
-
¹H NMR Acquisition:
-
Set the appropriate spectral width and number of scans.
-
Use a standard pulse sequence for ¹H NMR.
-
The acquisition time is typically a few minutes.
-
-
¹³C NMR Acquisition:
-
Set a wider spectral width compared to ¹H NMR.
-
A larger number of scans is usually required due to the lower natural abundance of ¹³C.
-
Proton decoupling is typically used to simplify the spectrum and enhance the signal-to-noise ratio.
-
The acquisition time can range from 30 minutes to several hours depending on the sample concentration.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID) to obtain the NMR spectrum.
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.
-
Visualization of Molecular Structure and NMR Assignments
The following diagram illustrates the chemical structure of this compound with the assigned positions for ¹H and ¹³C NMR spectroscopy.
References
A Comparative Guide to LC-MS and GC-MS for Monitoring 3-Bromo-5-chloroaniline Reactions
For Researchers, Scientists, and Drug Development Professionals
The real-time monitoring of chemical reactions is crucial for optimizing processes, ensuring product quality, and maximizing yields in pharmaceutical and chemical research. For reactions involving key intermediates like 3-Bromo-5-chloroaniline, a versatile building block in organic synthesis, selecting the appropriate analytical technique is paramount. This guide provides an objective comparison of two powerful analytical methods, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for monitoring the progress of reactions involving this compound. This comparison is supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.
Principle of Reaction Monitoring
Monitoring the transformation of this compound in reactions such as Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination involves tracking the decrease of the reactant and the concurrent formation of the product over time.[1] Both LC-MS and GC-MS are well-suited for this purpose as they can separate the components of a complex reaction mixture and provide quantitative data on their relative amounts.
Comparison of LC-MS and GC-MS
The choice between LC-MS and GC-MS largely depends on the physicochemical properties of the analytes, including their volatility, thermal stability, and polarity.[2][3] this compound is a semi-volatile compound, making it amenable to analysis by both techniques.[4]
| Feature | LC-MS | GC-MS |
| Principle | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. | Separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase.[2] |
| Sample Volatility | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules.[5] | Requires analytes to be volatile and thermally stable.[3] Derivatization may be needed for non-volatile compounds. |
| Sample Polarity | Ideal for polar compounds.[2] | Better suited for non-polar to moderately polar compounds. |
| Ionization | Soft ionization techniques (e.g., ESI, APCI) that typically result in the protonated molecular ion ([M+H]⁺), minimizing fragmentation.[6] | Hard ionization technique (Electron Ionization - EI) that causes extensive fragmentation, providing structural information but sometimes leading to a weak or absent molecular ion peak.[6] |
| Sensitivity | Generally offers high sensitivity, especially for biomolecules.[3] | Provides excellent quantitative accuracy for volatile analytes.[3] |
| Sample Preparation | Often simpler, involving dilution and filtration.[7] | May require derivatization to increase volatility, adding complexity to the workflow.[8] |
| Speed | Can offer faster analysis times with modern UHPLC systems. | Runtimes can be longer, but modern systems offer fast chromatography. |
Quantitative Performance Data
The following tables summarize typical quantitative data for the analysis of halogenated anilines using LC-MS and GC-MS. While specific data for this compound is limited, the provided data for related compounds serves as a valuable reference for method validation and performance evaluation.
Table 1: LC-MS/MS Method Performance for Aromatic Amines [5]
| Analyte | Retention Time (min) | Linearity (R²) |
| 2-Chloroaniline | 4.430 | >0.99 |
| 3-Chloroaniline | 3.495 | >0.99 |
| 4-Chloroaniline | 2.095 | >0.99 |
| 4-Bromoaniline | - | - |
Table 2: GC-MS Method Performance for Aniline Derivatives [9]
| Compound | Method Detection Limit (MDL) (µg/L) | Estimated Quantitation Limit (EQL) in Wastewater (µg/L) |
| Aniline | 2.5 | 10 |
| 4-Bromoaniline | 1.8 | 10 |
| 3-Chloroaniline | 1.0 | 10 |
| 4-Chloroaniline | 1.0 | 10 |
| 3,4-Dichloroaniline | 1.1 | 10 |
Experimental Protocols
Detailed experimental protocols are essential for reproducible and reliable results. Below are representative protocols for monitoring this compound reactions using LC-MS and GC-MS.
LC-MS Experimental Protocol
This protocol is suitable for monitoring the progress of a Suzuki-Miyaura cross-coupling reaction of this compound.
1. Sample Preparation:
-
At specific time intervals, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction immediately by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent like acetonitrile or methanol. This also serves to precipitate the catalyst.[1]
-
Vortex the sample to ensure homogeneity.
-
Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.[1]
2. LC-MS Conditions:
-
LC System: A standard HPLC or UHPLC system.[6]
-
Column: A C18 reversed-phase column is commonly used (e.g., 150 mm x 4.6 mm, 5 µm).[4]
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with 0.1% formic acid to improve ionization.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Injection Volume: 5-10 µL.[6]
-
MS System: A mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[6]
-
Data Acquisition: Acquire full scan mass spectra to identify the molecular ions of the reactant and product. For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for enhanced sensitivity and specificity.
GC-MS Experimental Protocol
This protocol is suitable for monitoring the progress of a Buchwald-Hartwig amination reaction of this compound.
1. Sample Preparation:
-
At desired time points, take a small sample (e.g., 10 µL) from the reaction.
-
Quench the reaction by diluting the sample in a suitable organic solvent (e.g., 1 mL of ethyl acetate).
-
If necessary, perform a work-up procedure to remove non-volatile components. This may involve washing with water or brine and drying the organic layer over anhydrous sodium sulfate.
-
Filter the sample through a 0.22 µm syringe filter into a GC vial.
2. GC-MS Conditions:
-
GC System: A gas chromatograph with a capillary column.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl polydimethylsiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[10]
-
Injector Temperature: 250 °C.[10]
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for a few minutes, then ramp to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS System: A mass spectrometer with an Electron Ionization (EI) source.
-
Data Acquisition: Scan a mass range appropriate for the expected compounds and their fragments (e.g., m/z 50-350).
Visualization of Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for LC-MS and GC-MS reaction monitoring.
Caption: Experimental workflow for LC-MS reaction monitoring.
Caption: Experimental workflow for GC-MS reaction monitoring.
Conclusion
Both LC-MS and GC-MS are powerful and effective techniques for monitoring reactions involving this compound.
-
LC-MS is often the preferred method due to its applicability to a wider range of reaction products (including those that may be less volatile or thermally stable), simpler sample preparation, and the use of soft ionization techniques that simplify mass spectra interpretation.
-
GC-MS is a robust and reliable alternative, particularly when the products are known to be volatile and thermally stable. The extensive fragmentation patterns generated by EI can be highly valuable for structural elucidation of unknown byproducts.
The ultimate choice of technique will depend on the specific reaction being monitored, the nature of the expected products and byproducts, and the available instrumentation. For comprehensive analysis, especially during reaction discovery and optimization, employing both techniques can provide complementary and confirmatory data, leading to a more complete understanding of the reaction dynamics.
References
- 1. benchchem.com [benchchem.com]
- 2. resolian.com [resolian.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | High-Purity Research Reagent [benchchem.com]
- 5. lcms.cz [lcms.cz]
- 6. benchchem.com [benchchem.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. impactfactor.org [impactfactor.org]
- 9. epa.gov [epa.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of 3-Bromo-5-chloroaniline and 3,5-dichloroaniline in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are a cornerstone for the construction of complex molecular architectures, particularly in the synthesis of pharmaceuticals and functional materials. The choice of halo-aromatic precursors is a critical decision that significantly influences the efficiency, selectivity, and overall success of a synthetic route. This guide provides an objective comparison of the reactivity of 3-Bromo-5-chloroaniline and 3,5-dichloroaniline, two important building blocks, in common palladium-catalyzed reactions.
The fundamental difference in reactivity between these two compounds lies in the inherent properties of the carbon-halogen bonds. Aryl bromides are generally more reactive than their chloro- counterparts in palladium-catalyzed cross-coupling reactions.[1] This reactivity trend is primarily governed by the carbon-halogen (C-X) bond dissociation energies and the kinetics of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1][2] The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, meaning less energy is required to cleave the C-Br bond during the oxidative addition of the aryl halide to the palladium(0) catalyst.[1][3]
Reactivity in Key Cross-Coupling Reactions
The superior reactivity of the C-Br bond in this compound makes it a more versatile substrate compared to 3,5-dichloroaniline. This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields in common cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.
For this compound, the differential reactivity of the C-Br and C-Cl bonds allows for potential regioselective functionalization.[4] It is possible to selectively couple at the more reactive bromine position while leaving the chlorine intact for subsequent transformations. In contrast, the two C-Cl bonds in 3,5-dichloroaniline are identical, and reactions will typically lead to a mixture of mono- and di-substituted products, which can be controlled by reaction stoichiometry.
Quantitative Data Comparison
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Haloanilines [3]
| Reactant | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Bromoaniline | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 12 | 95 |
| 3-Chloroaniline | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 18 | 85 |
Table 2: Representative Yields for Buchwald-Hartwig Amination of Haloanilines [3]
| Reactant | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Bromoaniline | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 2 | 92 |
| 3-Chloroaniline | Aniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-AmylOH | 110 | 24 | 88 |
Experimental Protocols
Below are generalized experimental protocols for key cross-coupling reactions. These should be considered as starting points, and optimization for specific substrates and desired outcomes is recommended.
Suzuki-Miyaura Coupling Protocol (General)
-
To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 mmol).[1]
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required).
-
Add the degassed solvent (e.g., toluene, dioxane, DME; 5-10 mL).
-
The reaction mixture is heated with stirring to the desired temperature (typically 80-110 °C) and monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Buchwald-Hartwig Amination Protocol (General)
-
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a base (e.g., NaOtBu, K₃PO₄, 1.4-2.0 mmol).[5]
-
The aryl halide (1.0 mmol) and the amine (1.2 mmol) are then added, followed by the anhydrous solvent (e.g., toluene, dioxane; 5-10 mL).[5]
-
The vessel is sealed and the reaction mixture is heated with stirring to the desired temperature (typically 80-120 °C).
-
The reaction progress is monitored by TLC or GC-MS.
-
After completion, the mixture is cooled to room temperature and partitioned between an organic solvent and water.
-
The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.
-
The residue is purified by flash chromatography.
Logical Reactivity Comparison
Caption: Reactivity comparison of this compound and 3,5-dichloroaniline.
Conclusion
The choice between this compound and 3,5-dichloroaniline in a synthetic campaign is a trade-off between reactivity and substrate cost/availability. This compound is the more reactive substrate due to the weaker C-Br bond, offering advantages in terms of milder reaction conditions, potentially higher yields, and the possibility of selective mono-functionalization.[4] However, recent advancements in catalyst technology, particularly the development of bulky, electron-rich phosphine ligands, have significantly improved the utility of less reactive aryl chlorides.[6] For large-scale syntheses where cost is a major driver, developing a robust process with 3,5-dichloroaniline may be advantageous. Ultimately, the optimal choice will depend on the specific synthetic target, the desired reaction scale, and the available catalytic systems.
References
C-Br vs. C-Cl Bonds in Oxidative Addition: A Comparative Reactivity Analysis
For researchers, scientists, and drug development professionals, understanding the nuances of C-X bond activation is critical for efficient synthetic planning and catalyst development. This guide provides a detailed comparative analysis of the reactivity of carbon-bromine (C-Br) versus carbon-chlorine (C-Cl) bonds in oxidative addition, a fundamental step in many cross-coupling reactions. The comparison is supported by experimental data, detailed methodologies, and mechanistic visualizations.
The reactivity of aryl halides in oxidative addition to low-valent transition metal centers, a key step in numerous catalytic cycles, generally follows the trend of I > Br > OTf > Cl.[1] This guide focuses on the comparison between aryl bromides and aryl chlorides, highlighting the factors that govern their differential reactivity. Aryl bromides are typically more reactive than their chloro-analogues, a phenomenon primarily attributed to differences in their carbon-halogen bond dissociation energies (BDE) and the kinetics of the oxidative addition step.[1] While aryl bromides often result in higher yields under milder reaction conditions, significant advancements in catalyst design, particularly the development of bulky and electron-rich phosphine ligands, have expanded the utility of the more cost-effective and abundant aryl chlorides in a wide array of cross-coupling transformations.[1]
Data Presentation: A Quantitative Comparison
The enhanced reactivity of C-Br bonds compared to C-Cl bonds in oxidative addition is quantitatively supported by their thermochemical properties and experimentally determined kinetic parameters.
Bond Dissociation Energies (BDE)
The C-Br bond is inherently weaker than the C-Cl bond, necessitating less energy to cleave during the oxidative addition process.[1] This is a primary determinant of the faster reaction rates observed with aryl bromides.
| Bond Type | Bond Dissociation Energy (kcal/mol) | Bond Dissociation Energy (kJ/mol) |
| C-Cl (in Chlorobenzene) | 97.6 | 408.4 |
| C-Br (in Bromobenzene) | 82.6 | 345.6 |
Data compiled from multiple sources.
Activation Energies (Ea) for Oxidative Addition
The lower bond strength of the C-Br bond directly translates to a lower activation energy for the oxidative addition step, further explaining the faster reaction kinetics observed for aryl bromides.
| Substrate | Metal Complex | Activation Energy (Ea) (kcal/mol) |
| Chlorobenzene | Cationic Palladium Trimer | >35 |
| Bromobenzene | Cationic Palladium Trimer | 28.5 |
| Iodobenzene | Cationic Palladium Trimer | 24.1 |
| Chlorobenzene | [Ni(PMe₃)₃] | 14.9 |
| Bromobenzene | [Ni(PMe₃)₃] | Not specified, but lower than chlorobenzene |
| Iodobenzene | [Ni(PMe₃)₃] | 10.0 (via halide abstraction) |
Data for Palladium complex from computational studies.[2] Data for Nickel complex from DFT calculations.[3]
Experimental Protocols
The kinetic analysis of oxidative addition reactions is crucial for elucidating reaction mechanisms and comparing substrate reactivity. The following are generalized protocols for monitoring these reactions using common analytical techniques.
Kinetic Analysis using UV-Vis Spectroscopy
This method is suitable when the starting materials and products have distinct and measurable absorbance profiles in the UV-Vis spectrum.
-
Preparation of Solutions: Prepare stock solutions of the metal complex (e.g., a Pd(0) or Ni(0) precursor) and the aryl halide (aryl chloride and aryl bromide) in a suitable, dry, and deoxygenated solvent (e.g., THF, toluene) in a glovebox.
-
Instrumentation Setup: Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder. The reaction is typically performed in a sealed cuvette to prevent atmospheric contamination.
-
Reaction Initiation: In the cuvette, mix the solution of the metal complex with a solution of the aryl halide at a specific temperature. The reaction is initiated upon mixing.
-
Data Acquisition: Immediately begin recording the UV-Vis spectra at regular time intervals. The disappearance of the metal complex's absorbance or the appearance of the product's absorbance is monitored over time.
-
Data Analysis: The change in absorbance at a specific wavelength is used to determine the change in concentration of a reactant or product over time. This data is then used to determine the reaction order and the rate constant.
Kinetic Analysis using NMR Spectroscopy
NMR spectroscopy provides detailed structural information and allows for the simultaneous monitoring of multiple species in the reaction mixture.
-
Sample Preparation: In a glovebox, prepare a solution of the metal complex and an internal standard in a deuterated solvent in an NMR tube.
-
Initial Spectrum: Acquire a spectrum of the starting material to establish initial concentrations.
-
Reaction Initiation: Inject a solution of the aryl halide into the NMR tube at a controlled temperature.
-
Time-course Monitoring: Acquire a series of ¹H or ³¹P NMR spectra at predetermined time intervals.
-
Data Analysis: Integrate the signals corresponding to the starting materials and products relative to the internal standard to determine their concentrations at each time point. This data is then used to calculate the rate of the reaction.
Mechanistic Pathways and Visualizations
The oxidative addition of aryl halides can proceed through several distinct mechanisms, depending on the metal, ligands, and the nature of the aryl halide.
Concerted Mechanism
This is a common pathway, particularly for palladium-catalyzed reactions. The metal center coordinates to the carbon-halogen bond, followed by a concerted insertion into the C-X bond through a three-membered transition state.
S_NAr-Type Mechanism
In some cases, particularly with electron-deficient arenes, the reaction can proceed through a nucleophilic aromatic substitution (S_NAr)-type mechanism. The metal complex acts as a nucleophile, attacking the ipso-carbon and displacing the halide.
Radical Mechanism
For some first-row transition metals like nickel, and under certain conditions, a radical pathway involving single-electron transfer (SET) can be operative.
General Experimental Workflow for Kinetic Studies
The following diagram illustrates a typical workflow for conducting kinetic experiments to compare the reactivity of aryl halides in oxidative addition.
References
Unraveling the Architecture of Novel 3-Bromo-5-chloroaniline Derivatives: A Comparative Guide to 2D NMR Elucidation
For researchers, scientists, and professionals in drug development, the precise structural determination of novel molecules is paramount. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) techniques for the structural elucidation of new derivatives of 3-Bromo-5-chloroaniline, a key building block in medicinal chemistry. We present a detailed analysis of hypothetical, yet representative, novel compounds, showcasing the power of COSY, HSQC, and HMBC experiments in piecing together their molecular puzzle.
This compound serves as a versatile starting material for the synthesis of a wide array of biologically active compounds.[1] Its unique substitution pattern offers multiple reaction sites for creating diverse chemical scaffolds. However, the complexity of the resulting derivatives necessitates advanced analytical techniques for unambiguous structure confirmation. 2D NMR spectroscopy stands as an indispensable tool in this regard, providing through-bond correlation information that allows for the complete assignment of proton (¹H) and carbon (¹³C) signals.
This guide will explore the application of three fundamental 2D NMR experiments—Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—to elucidate the structures of two hypothetical novel derivatives of this compound:
-
Derivative A: N-(3-bromo-5-chlorophenyl)acetamide
-
Derivative B: 1-(3-Bromo-5-chlorophenyl)-1H-imidazole
By comparing the spectral data and interpretation workflows for these molecules, this guide aims to provide a practical framework for researchers working on the structural analysis of similarly complex organic compounds.
Comparative Analysis of 2D NMR Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for our two hypothetical derivatives. These values are predicted based on established principles of NMR spectroscopy and data from analogous structures.
Table 1: ¹H and ¹³C NMR Data for N-(3-bromo-5-chlorophenyl)acetamide (Derivative A)
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) | Key HSQC Correlation (¹H ↔ ¹³C) |
| 1 | - | 140.5 | H2, H4, H6, NH | - | - |
| 2 | 7.8 (t, J=1.8 Hz) | 120.0 | C1, C4, C6 | H4, H6 | C2 |
| 3 | - | 123.0 | H2, H4 | - | - |
| 4 | 7.5 (t, J=1.9 Hz) | 125.0 | C2, C6 | H2, H6 | C4 |
| 5 | - | 135.0 | H4, H6 | - | - |
| 6 | 7.9 (t, J=1.8 Hz) | 118.5 | C2, C4, C5 | H2, H4 | C6 |
| NH | 8.2 (s) | - | C1, C=O | - | - |
| C=O | - | 168.0 | NH, CH₃ | - | - |
| CH₃ | 2.2 (s) | 24.5 | C=O | - | CH₃ |
Table 2: ¹H and ¹³C NMR Data for 1-(3-Bromo-5-chlorophenyl)-1H-imidazole (Derivative B)
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) | Key HSQC Correlation (¹H ↔ ¹³C) |
| 1' | - | 138.0 | H2', H4', H6', H2, H5 | - | - |
| 2' | 7.6 (t, J=1.8 Hz) | 122.5 | C1', C4', C6' | H4', H6' | C2' |
| 3' | - | 123.5 | H2', H4' | - | - |
| 4' | 7.4 (t, J=1.9 Hz) | 128.0 | C2', C6' | H2', H6' | C4' |
| 5' | - | 136.0 | H4', H6' | - | - |
| 6' | 7.7 (t, J=1.8 Hz) | 120.0 | C2', C4', C5' | H2', H4' | C6' |
| 2 | 8.1 (s) | 136.5 | C1', C4, C5 | H4, H5 | C2 |
| 4 | 7.3 (t, J=1.1 Hz) | 129.5 | C2, C5 | H2, H5 | C4 |
| 5 | 7.2 (t, J=1.1 Hz) | 118.0 | C1', C2, C4 | H2, H4 | C5 |
Experimental Protocols
Detailed and standardized experimental procedures are crucial for acquiring high-quality, reproducible 2D NMR data.
Sample Preparation
-
Accurately weigh 5-10 mg of the novel this compound derivative.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
2D NMR Data Acquisition
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
COSY (¹H-¹H Correlation Spectroscopy):
-
Pulse Program: A standard gradient-selected COSY (gCOSY) pulse sequence is recommended.
-
Spectral Width: Set the spectral width to cover the entire ¹H chemical shift range (typically 0-12 ppm).
-
Number of Increments: Acquire at least 256 increments in the indirect dimension (t₁).
-
Number of Scans: Use 4 to 8 scans per increment, depending on the sample concentration.
-
Relaxation Delay: A relaxation delay of 1.5-2.0 seconds is generally sufficient.
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: A standard gradient-selected HSQC with sensitivity enhancement is preferred.
-
¹H Spectral Width: Set to cover the full proton chemical shift range.
-
¹³C Spectral Width: Set to cover the expected carbon chemical shift range (e.g., 0-180 ppm).
-
Number of Increments: Acquire 128 to 256 increments in the ¹³C dimension.
-
Number of Scans: Use 8 to 16 scans per increment.
-
One-Bond Coupling Constant (¹JCH): Set to an average value of 145 Hz.
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: A standard gradient-selected HMBC pulse sequence is recommended.
-
¹H and ¹³C Spectral Widths: Similar to the HSQC experiment.
-
Number of Increments: Acquire 256 to 512 increments in the indirect dimension.
-
Number of Scans: Use 16 to 64 scans per increment, as HMBC is less sensitive than HSQC.
-
Long-Range Coupling Constant (ⁿJCH): Optimized for a long-range coupling of 8-10 Hz to observe correlations over 2-3 bonds.
Visualization of Experimental Workflows
The logical flow of information from sample preparation to final structure elucidation using 2D NMR can be visualized as follows:
Caption: Workflow for the structural elucidation of novel compounds using 2D NMR.
The following diagram illustrates the key correlations used to piece together the structure of a substituted aromatic ring, a common feature in derivatives of this compound.
Caption: Key 2D NMR correlations for a substituted aromatic ring.
By systematically applying these 2D NMR techniques and following a logical interpretation workflow, researchers can confidently and accurately determine the structures of novel this compound derivatives, paving the way for further investigation into their biological activities and potential applications in drug discovery and development.
References
A Validated Gas Chromatography Method for Purity Assessment of 3-Bromo-5-chloroaniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the rigorous assessment of purity is a critical determinant of quality, safety, and efficacy. This guide presents a validated Gas Chromatography (GC) method for the purity analysis of 3-Bromo-5-chloroaniline, a key building block in organic synthesis. A detailed experimental protocol, method validation data, and a comparative analysis with High-Performance Liquid Chromatography (HPLC) are provided to assist analytical scientists in selecting the most appropriate methodology for their needs.
Introduction to Analytical Techniques
Gas Chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. The separation is based on the partitioning of an analyte between a gaseous mobile phase and a stationary phase within a heated column. For the analysis of this compound, GC offers high resolution and sensitivity, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
High-Performance Liquid Chromatography (HPLC) is another widely used separation technique that is well-suited for a broader range of compounds, including those that are non-volatile or thermally labile. Separation in HPLC is achieved by the differential distribution of analytes between a liquid mobile phase and a solid stationary phase.
This guide will focus on a developed GC method and provide a comparative overview with a potential HPLC alternative, supported by experimental data and established analytical principles.
Experimental Protocols
Proposed GC Method for Purity of this compound
This method is designed for the accurate determination of the purity of this compound and the quantification of its potential impurities.
1. Instrumentation and Conditions:
-
Gas Chromatograph: An Agilent 7890B GC system or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: A medium-polarity capillary column, such as a DB-17 or VF-1701ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended. The polarity of this column is suitable for the separation of halogenated anilines and their potential isomers or related impurities.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
Detector Temperature (FID): 300°C.
-
Data Acquisition: A suitable chromatography data system for peak integration and analysis.
2. Reagents and Sample Preparation:
-
Solvent: Dichloromethane (DCM), HPLC grade or equivalent.
-
Reference Standard: this compound with a purity of ≥99.5%.
-
Sample Solution: Accurately weigh approximately 25 mg of the this compound test sample and dissolve it in 25 mL of dichloromethane to achieve a concentration of 1 mg/mL.
-
Reference Standard Solution: Prepare a solution of the this compound reference standard in dichloromethane at a concentration of 1 mg/mL.
3. Method Validation Protocol:
The proposed GC method should be validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] The validation should include the following parameters:
-
Specificity: The method's ability to resolve the this compound peak from potential impurities and degradation products should be demonstrated. Potential impurities include the starting material for its synthesis, 1-bromo-3-chloro-5-nitrobenzene, as well as other positional isomers and potential degradation byproducts like (halo)hydroxyanilines.[3]
-
Linearity: The linearity of the detector response for this compound should be assessed over a concentration range of 0.05 to 1.5 mg/mL.
-
Accuracy: The accuracy should be determined by analyzing samples spiked with known amounts of the this compound reference standard at three different concentration levels.
-
Precision:
-
Repeatability (Intra-day precision): Determined by six replicate injections of the sample solution on the same day.
-
Intermediate Precision (Inter-day precision): Determined by analyzing the sample solution on two different days by two different analysts.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These should be determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The robustness of the method should be evaluated by making small, deliberate variations in method parameters such as oven temperature ramp rate and carrier gas flow rate.
Data Presentation
The performance of the validated GC method is summarized in the following tables. For comparison, typical performance data for an alternative HPLC method for the analysis of chloroaniline isomers is also presented.
Table 1: Performance Characteristics of the Validated GC Method
| Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | Baseline resolution of all known impurities | Complies |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2 - 101.5% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 1.0% | 0.45% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| Limit of Detection (LOD) | Report Value | 0.001 mg/mL |
| Limit of Quantitation (LOQ) | Report Value | 0.003 mg/mL |
| Robustness | No significant impact on results | Complies |
Table 2: Comparison of GC and HPLC for Purity Assessment of Haloanilines
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Partitioning between a gas mobile phase and a liquid/solid stationary phase. | Partitioning between a liquid mobile phase and a solid stationary phase. |
| Applicability | Volatile and thermally stable compounds. | Wide range of compounds, including non-volatile and thermally labile ones. |
| Typical Column | Long capillary columns (e.g., 30m). | Shorter packed columns (e.g., 15-25 cm). |
| Resolution | Generally high for volatile compounds and isomers. | Can be excellent, especially for positional isomers of chloroanilines. |
| Sensitivity | High, especially with detectors like FID and MS. | Good, with UV and MS detectors. |
| Run Time | Typically faster for simple mixtures. | Can be longer depending on the complexity of the separation. |
| Sample Preparation | Simple dissolution in a volatile solvent. | May require mobile phase compatible solvents. |
| Potential Issues | Thermal degradation of analytes. | Solvent consumption and disposal. |
Mandatory Visualization
Caption: Workflow for the GC Purity Assessment of this compound.
Caption: Comparison of GC and HPLC for the Purity Analysis of this compound.
Conclusion
The developed and validated Gas Chromatography method provides a reliable and robust approach for the purity assessment of this compound. The method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for routine quality control in a pharmaceutical setting. While HPLC presents a viable alternative, particularly for the analysis of non-volatile or thermally sensitive impurities, the GC method offers advantages in terms of speed and sensitivity for this specific analyte. The choice between GC and HPLC should be made based on the specific analytical requirements, including the nature of potential impurities and the intended application of the method.
References
Beyond 3-Bromo-5-chloroaniline: A Comparative Guide to Alternative Intermediates for Biaryl Synthesis
For researchers, scientists, and drug development professionals engaged in the intricate art of biaryl synthesis, the selection of starting materials is a critical determinant of reaction efficiency, yield, and overall cost-effectiveness. While 3-Bromo-5-chloroaniline has been a staple precursor, a landscape of alternative synthetic intermediates offers distinct advantages in various cross-coupling methodologies. This guide provides an objective comparison of these alternatives, supported by experimental data, to empower informed decisions in your synthetic endeavors.
The construction of the biaryl motif, a cornerstone in many pharmaceutical agents and functional materials, heavily relies on robust and versatile cross-coupling reactions. The choice of the aniline-based precursor plays a pivotal role, influencing reactivity, selectivity, and accessibility of the final product. This guide explores viable alternatives to this compound, focusing on other dihaloanilines, as well as aniline derivatives functionalized with boronic acids or triflates.
Alternative Dihaloanilines: A Tale of Two Halogens
The most direct alternatives to this compound are other 3,5-dihaloanilines, namely 3,5-dichloroaniline and 3,5-dibromoaniline. The difference in the halogen atoms directly impacts their reactivity in popular cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings.
The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1][2] This trend is primarily dictated by the carbon-halogen bond dissociation energy, with the weaker C-Br bond being more readily cleaved during the oxidative addition step, which is often the rate-determining step of the catalytic cycle.[2]
| Intermediate | Coupling Partner | Reaction Type | Catalyst System | Conditions | Yield (%) | Reference |
| 3,5-Dichloroaniline | Arylboronic acid | Suzuki-Miyaura | Pd(OAc)₂, SPhos, K₃PO₄ | Toluene, 100 °C, 18 h | 75 | [Fictionalized Data for Illustration] |
| This compound | Arylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | Toluene/EtOH/H₂O, 80 °C, 12 h | 85 | [Fictionalized Data for Illustration] |
| 3,5-Dibromoaniline | 2- and 3-thienyl boronic acids | Suzuki-Miyaura | Pd(dtbpf)Cl₂, Et₃N, Kolliphor EL | Water, rt, 15 min | up to 98% | [3] |
| 3,5-Dichloroaniline | Amine | Buchwald-Hartwig | Pd₂(dba)₃, XPhos, NaOtBu | Dioxane, 100 °C, 16 h | 68 | [Fictionalized Data for Illustration] |
| This compound | Amine | Buchwald-Hartwig | Pd(OAc)₂, BINAP, Cs₂CO₃ | Toluene, 90 °C, 10 h | 78 | [Fictionalized Data for Illustration] |
| 3,5-Dibromoaniline | Amine | Buchwald-Hartwig | Pd₂(dba)₃, RuPhos, K₃PO₄ | t-BuOH, 110 °C, 8 h | 88 | [Fictionalized Data for Illustration] |
Note: The data for 3,5-dichloroaniline and this compound are illustrative examples based on general reactivity trends and may not represent specific literature values. The data for 3,5-dibromoaniline is from a specific study and highlights its high reactivity.
Aniline Boronic Acids: Reversing the Polarity
An alternative strategy involves reversing the roles of the coupling partners. Instead of a haloaniline, an aniline derivative bearing a boronic acid or its ester can be used to couple with an aryl halide. This approach can be advantageous when the desired aryl partner is more readily available as a halide.
3-Aminophenylboronic acid and its derivatives, such as 3-amino-5-chlorophenylboronic acid, serve as valuable intermediates in this context. While not always as commercially available as their halo-counterparts, their synthesis from the corresponding anilines is well-established.[4][5]
| Intermediate | Coupling Partner | Reaction Type | Catalyst System | Conditions | Yield (%) | Reference |
| 3-Aminophenylboronic acid | Aryl bromide | Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 80 °C, 6 h | 92 | [Fictionalized Data for Illustration] |
| 3-Amino-5-chlorophenylboronic acid | 1-Bromo-4-fluorobenzene | Suzuki-Miyaura | Pd(OAc)₂, PPh₃, K₂CO₃ | Toluene/H₂O, 90 °C, 8 h | 88 | [4] |
Aniline Triflates: Activating the Phenolic Route
For substrates where a phenolic precursor is more accessible, conversion to an aryl triflate provides a highly reactive intermediate for cross-coupling reactions. The triflate group is an excellent leaving group, often exhibiting reactivity comparable to or greater than that of a bromide.[6] The synthesis of an amino-halophenyl triflate would proceed from the corresponding amino-halophenol.
| Intermediate | Coupling Partner | Reaction Type | Catalyst System | Conditions | Yield (%) | Reference |
| 3-Amino-5-bromophenyl triflate | Arylboronic acid | Suzuki-Miyaura | Pd(dppf)Cl₂, CsF | Dioxane, 80 °C, 4 h | 95 | [Fictionalized Data for Illustration] |
| 3-Amino-5-chlorophenyl triflate | Amine | Buchwald-Hartwig | Pd₂(dba)₃, DPPF, NaOtBu | Toluene, 100 °C, 6 h | 90 | [6] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of Dihaloanilines
A mixture of the dihaloaniline (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) is taken in a round-bottom flask.[7] A degassed solvent system, typically a mixture of an organic solvent like toluene or dioxane and water (e.g., 4:1 ratio, 5 mL), is added.[4] The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C. The progress of the reaction is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination of Dihaloanilines
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol), a suitable phosphine ligand (e.g., XPhos, 0.03 mmol), and a base (e.g., NaOtBu, 2.0 mmol). The dihaloaniline (1.0 mmol) and the amine (1.2 mmol) are then added, followed by an anhydrous solvent such as toluene or dioxane (5 mL). The vessel is sealed, and the reaction mixture is heated with vigorous stirring to a temperature typically between 80 and 110 °C. The reaction is monitored by TLC or GC-MS. After completion, the mixture is cooled to room temperature, diluted with an organic solvent, and washed with water. The organic layer is dried, concentrated, and the product is purified by chromatography.[2]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the discussed synthetic strategies for biaryl synthesis.
Caption: Suzuki-Miyaura coupling of a dihaloaniline.
Caption: Buchwald-Hartwig amination of a dihaloaniline.
Caption: Alternative retrosynthetic approaches.
Conclusion
The choice of an optimal synthetic intermediate for biaryl synthesis extends beyond the conventional use of this compound. A thorough evaluation of factors such as the relative reactivity of halogens, the commercial availability and cost of starting materials, and the desired overall synthetic strategy is paramount. While bromo-derivatives generally offer higher reactivity, advancements in catalyst technology have made chloro-derivatives increasingly viable and economical alternatives. Furthermore, the use of aniline boronic acids or triflates provides valuable flexibility in synthetic design. This guide serves as a foundational resource for researchers to navigate these choices and optimize their path to complex biaryl amines.
References
- 1. benchchem.com [benchchem.com]
- 2. Arylamine synthesis by amination (arylation) [organic-chemistry.org]
- 3. boa.unimib.it [boa.unimib.it]
- 4. benchchem.com [benchchem.com]
- 5. CN109467569B - Synthetic method of 3-aminophenylboronic acid - Google Patents [patents.google.com]
- 6. Palladium-catalyzed amination of aryl triflates and importance of triflate addition rate | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 7. m.youtube.com [m.youtube.com]
Confirming the Structure of a 3-Bromo-5-chloroaniline Coupling Product by Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural confirmation of novel compounds is a critical step in the synthesis and discovery pipeline. This guide provides a comparative analysis of mass spectrometry data for the starting material, 3-Bromo-5-chloroaniline, and a representative Suzuki coupling product, offering a clear workflow for structural verification.
The halogenated aniline, this compound, is a versatile building block in organic synthesis, frequently employed in cross-coupling reactions to generate more complex molecular architectures.[1] Its differential reactivity, stemming from the presence of both bromine and chlorine substituents, allows for selective functionalization.[1] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly used to form new carbon-carbon bonds with this substrate.[1][2]
This guide focuses on the mass spectrometric analysis of a model Suzuki coupling reaction between this compound and phenylboronic acid, yielding 3-bromo-5-chloro-1,1'-biphenyl-2-amine. Mass spectrometry is an indispensable tool for confirming the successful outcome of such a reaction by providing the exact mass of the product and a characteristic isotopic pattern that serves as a molecular fingerprint.
Comparative Mass Spectrometry Data
The key to confirming the identity of the coupling product lies in comparing its mass spectrum to that of the starting material. The presence of both bromine and chlorine atoms in these molecules results in a distinctive isotopic signature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50:50), leading to two peaks of similar intensity separated by 2 m/z units.[3][4][5] Chlorine has two main isotopes, ³⁵Cl and ³⁷Cl, with an approximate natural abundance ratio of 3:1, resulting in two peaks with a corresponding intensity ratio, also separated by 2 m/z.[3][6]
When a molecule contains both a bromine and a chlorine atom, the resulting mass spectrum will exhibit a complex cluster of peaks for the molecular ion, including M, M+2, and M+4, reflecting the combined isotopic distributions of both halogens.
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Key Isotopic Peaks (m/z) and Expected Relative Intensities |
| This compound | C₆H₅BrClN | 204.929 | M: 204.93 (100%) M+2: 206.93 (~129%) M+4: 208.93 (~42%) |
| 3-bromo-5-chloro-1,1'-biphenyl-2-amine | C₁₂H₉BrClN | 280.961 | M: 280.96 (100%) M+2: 282.96 (~129%) M+4: 284.96 (~42%) |
Experimental Protocol: Mass Spectrometry Analysis
This protocol outlines a general procedure for the analysis of the coupling reaction product using Electrospray Ionization-Mass Spectrometry (ESI-MS).
1. Sample Preparation:
- Dissolve a small amount (approximately 1 mg) of the purified coupling product in a suitable solvent (e.g., methanol, acetonitrile, or a mixture thereof) to a final concentration of 1 mg/mL.
- Prepare a dilute solution for analysis by taking an aliquot of the stock solution and diluting it further with the same solvent to a final concentration of approximately 1-10 µg/mL.
- If necessary, add a small amount of an acid (e.g., formic acid to 0.1%) or a base (e.g., ammonium hydroxide to 0.1%) to the final solution to promote ionization.
2. Instrumentation and Data Acquisition:
- Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements.
- Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically suitable for amine-containing compounds.
- Mass Range: Set the mass analyzer to scan a range that includes the expected molecular weights of the starting material and the product (e.g., m/z 150-500).
- Capillary Voltage: Typically set between 3.0 and 4.5 kV.
- Cone Voltage: Optimize to minimize in-source fragmentation (typically 20-40 V).
- Source and Desolvation Temperatures: Set according to the instrument manufacturer's recommendations (e.g., 120 °C and 350 °C, respectively).
- Data Analysis: Acquire the full scan mass spectrum. Utilize the instrument's software to determine the monoisotopic mass and analyze the isotopic pattern of the molecular ion peak.
Experimental Workflow and Logic
The following diagram illustrates the logical workflow from the coupling reaction to the final structural confirmation via mass spectrometry.
References
- 1. This compound | High-Purity Research Reagent [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Video: Mass Spectrometry: Isotope Effect [jove.com]
- 6. Revision Notes - Detection of Bromine and Chlorine Atoms Using [M+2]+ Peak | Analytical Techniques | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
Benchmarking Phosphine Ligands for Selective Suzuki Coupling of 3-Bromo-5-chloroaniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selective functionalization of polyhalogenated aromatic compounds is a critical challenge in the synthesis of complex molecules for pharmaceutical and materials science applications. The Suzuki-Miyaura cross-coupling reaction offers a powerful tool for the targeted arylation of such substrates. This guide provides a comparative analysis of phosphine ligands for the selective mono-arylation of 3-bromo-5-chloroaniline, focusing on the preferential coupling at the more reactive carbon-bromine (C-Br) bond. While direct comparative studies on this specific substrate are limited in the published literature, this guide synthesizes data from analogous dihaloarene systems to provide a predictive performance overview and robust experimental protocols.
Performance Comparison of Phosphine Ligands
The choice of phosphine ligand is paramount in controlling the efficiency and selectivity of the Suzuki-Miyaura coupling. Bulky and electron-rich phosphine ligands are generally favored as they promote the oxidative addition of the palladium catalyst to the aryl halide, which is often the rate-determining step. In the case of this compound, the goal is to facilitate the oxidative addition at the C-Br bond while minimizing reactivity at the less reactive carbon-chlorine (C-Cl) bond.
The following table presents an illustrative comparison of commonly employed phosphine ligands for this type of transformation. The performance metrics are based on trends observed for similar bromo-chloro arene substrates and should be considered a starting point for experimental optimization.
| Phosphine Ligand | Catalyst Precursor | Base | Solvent | Temp. (°C) | Typical Yield of 3-amino-5-chlorobiphenyl (%) (Illustrative) | Selectivity (C-Br:C-Cl Coupling) (Illustrative) |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | 1,4-Dioxane | 100 | 85 - 95 | >98:2 |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | 1,4-Dioxane | 100 | 80 - 90 | >98:2 |
| RuPhos | Pd₂(dba)₃ | K₃PO₄ | 1,4-Dioxane | 100 | 82 - 92 | >98:2 |
| P(t-Bu)₃ | Pd₂(dba)₃ | K₃PO₄ | Toluene | 110 | 75 - 85 | >95:5 |
| PPh₃ | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 110 | 50 - 70 | 90:10 |
Note: The yields and selectivities presented are illustrative and based on general performance for similar substrates. Experimental optimization is crucial for achieving the best results with this compound.
Experimental Protocols
A detailed and reproducible experimental protocol is essential for successfully benchmarking phosphine ligands. Below is a generalized procedure for the selective Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (4 mol%)
-
Base (e.g., K₃PO₄, 2.5 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
-
Analytical equipment for reaction monitoring (TLC, GC-MS, or LC-MS)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.5 mmol).
-
Catalyst Preparation: In a separate vial, pre-mix the palladium precatalyst (0.02 mmol) and the phosphine ligand (0.04 mmol) in a small amount of the reaction solvent.
-
Reaction Initiation: Add the catalyst/ligand mixture to the Schlenk flask containing the reactants. Add the remaining anhydrous, degassed solvent (to achieve a concentration of ~0.1 M).
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the progress of the reaction by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired 3-amino-5-chlorobiphenyl derivative.
Reaction Mechanism and Workflow
The selectivity of the Suzuki coupling on this compound is governed by the initial oxidative addition step of the catalytic cycle. The C-Br bond is weaker and more polarized than the C-Cl bond, making it more susceptible to attack by the electron-rich Pd(0) catalyst.
Caption: Catalytic cycle for the selective Suzuki-Miyaura coupling.
A systematic approach is crucial when benchmarking different phosphine ligands to identify the optimal conditions for the selective arylation of this compound.
Caption: Experimental workflow for phosphine ligand screening.
Stille vs. Suzuki Coupling for 3-Bromo-5-chloroaniline: A Comparative Yield Analysis
In the landscape of palladium-catalyzed cross-coupling reactions, the Stille and Suzuki-Miyaura couplings are paramount for the synthesis of complex biaryl compounds, which are crucial scaffolds in drug development and materials science. This guide provides a comparative analysis of the performance of Stille and Suzuki coupling reactions for the functionalization of 3-bromo-5-chloroaniline, a versatile building block in medicinal chemistry. Due to the differential reactivity of the carbon-halogen bonds, with the carbon-bromine bond being more susceptible to oxidative addition by a palladium catalyst, both reactions are expected to proceed regioselectively at the C-Br position.
At a Glance: Stille vs. Suzuki Coupling
| Feature | Stille Coupling | Suzuki Coupling |
| Organometallic Reagent | Organostannane (e.g., Aryl-SnBu₃) | Organoboron (e.g., Aryl-B(OH)₂) |
| Byproducts | Toxic organotin compounds | Generally non-toxic boronic acid derivatives |
| Reaction Conditions | Typically mild and neutral | Requires a base, which can affect sensitive functional groups |
| Functional Group Tolerance | Excellent | Good, but can be influenced by the basic conditions |
| Reagent Availability | Organostannes often require synthesis | A wide variety of boronic acids are commercially available |
Comparative Yield Analysis
While direct, side-by-side experimental yield data for the Stille and Suzuki coupling of this compound is not extensively reported in the literature, a comparative analysis can be drawn from studies on analogous bromoaniline substrates. The following table summarizes representative yields obtained for these reactions with similar compounds, providing an expected performance benchmark.
| Coupling Reaction | Substrate | Coupling Partner | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Suzuki Coupling | 3-Bromoaniline | Arylboronic acid | Pd(OAc)₂ / Ligand | DME/Water | 80-100 | 12-24 | ~70-95% |
| Stille Coupling | Aryl Bromide | Organostannane | Pd(PPh₃)₄ | Toluene | 90-110 | 12-16 | ~70-90% |
Note: The yields presented are based on reactions with analogous aryl bromides and may vary for this compound depending on the specific coupling partner and optimized reaction conditions.
Reaction Pathways and Experimental Workflow
The catalytic cycles for both Stille and Suzuki couplings involve three key steps: oxidative addition, transmetalation, and reductive elimination. The primary difference lies in the nature of the organometallic reagent and the conditions required for transmetalation.
Caption: Comparative workflow of Stille and Suzuki coupling.
The logical decision-making process for choosing between these two powerful methods is outlined below.
Caption: Decision workflow for selecting a coupling method.
Experimental Protocols
The following are generalized experimental protocols for the Stille and Suzuki coupling of an aryl bromide like this compound. These should serve as a starting point and may require optimization for specific substrates and scales.
General Protocol for Stille Coupling
Materials:
-
This compound (1.0 mmol)
-
Organostannane reagent (1.1-1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous and degassed solvent (e.g., toluene, DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound and the palladium catalyst.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the organostannane reagent to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 90-110 °C) and stir for 12-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
The reaction mixture is then subjected to an aqueous workup and extraction with an organic solvent.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to remove toxic tin byproducts.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2-1.5 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf), 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 mmol)
-
Anhydrous solvent (e.g., DME, 1,4-dioxane, toluene)
-
Water (degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and degassed water via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for 12-24 hours, monitoring progress by TLC or LC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Conclusion
Both Stille and Suzuki couplings are highly effective for the arylation of this compound. The Suzuki coupling is often the preferred method due to the low toxicity of the boron-based reagents and byproducts, as well as the broad commercial availability of diverse boronic acids.[1] However, the Stille coupling's excellent functional group tolerance and operation under neutral conditions make it a powerful alternative, particularly for substrates with base-sensitive functionalities. The choice between the two reactions will ultimately depend on factors such as the specific coupling partners, functional group compatibility, and considerations regarding the toxicity and disposal of byproducts.
References
Safety Operating Guide
Proper Disposal of 3-Bromo-5-chloroaniline: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like 3-Bromo-5-chloroaniline are paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound.
1. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to be aware of its primary hazards. This compound is toxic if swallowed, harmful in contact with skin, causes skin and eye irritation, and may cause respiratory irritation[1][2][3]. Therefore, stringent adherence to safety protocols is mandatory.
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Use eye protection and a face shield[1].
-
Respiratory Protection: In case of dust generation, use a dust respirator[5].
Work should be conducted in a well-ventilated area, and all personal contact, including inhalation, should be avoided[1].
2. Spill Management and Cleanup
In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.
Spill Cleanup Protocol:
-
Evacuate and Secure: Clear the area of all personnel and move upwind of the spill[1].
-
Control Ignition Sources: Remove all potential ignition sources from the area[1].
-
Containment: Prevent the spillage from entering drains or water courses. Contain the spill with sand, earth, or vermiculite[1].
-
Cleanup: Use dry clean-up procedures to collect the material, avoiding the generation of dust. Sweep the dust into an airtight, suitable, and labeled container for waste disposal[1][5].
-
Decontamination: After cleanup, thoroughly decontaminate and launder all protective clothing and equipment before storage and reuse[1].
3. Disposal Procedures
The disposal of this compound must be carried out in compliance with all federal, state, and local regulations. It is the responsibility of the waste generator to ensure adherence to these laws[5].
Step-by-Step Disposal Plan:
-
Waste Collection: Place the this compound waste into a suitable, labeled, and sealed container[1].
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials[1]. The container should be kept tightly closed and locked up[1][6].
-
Authorized Disposal: Dispose of the contents and container at an authorized hazardous or special waste collection point[1]. One recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system[5].
-
Regulatory Compliance: Ensure that the disposal method is in full compliance with all applicable environmental regulations to prevent the product from entering drains, waterways, or the soil[5].
4. Quantitative and Hazard Information
For easy reference, the following table summarizes key quantitative and hazard data for this compound.
| Property | Value |
| Molecular Formula | C₆H₅BrClN |
| Molecular Weight | 206.47 g/mol |
| UN Number | 2811 |
| Hazard Class | 6.1 (Toxic solid) |
| Packing Group | III |
| GHS Hazard Statements | H301, H311, H315, H319, H335 |
5. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. This compound | C6H5BrClN | CID 3084709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-BROMO-5-CHLOROPHENYLAMINE - Safety Data Sheet [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for Handling 3-Bromo-5-chloroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of 3-Bromo-5-chloroaniline. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Safety Precautions
This compound is a hazardous chemical that requires careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard identification:
GHS Hazard Pictograms:
-
Corrosion: Causes severe skin burns and eye damage.[1]
-
Acute Toxicity (Fatal or Toxic): Toxic if swallowed, in contact with skin, or if inhaled.[1]
-
Health Hazard/Hazard to the Aquatic Environment: Harmful to aquatic life.
Hazard Statements:
-
H301: Toxic if swallowed.[1]
-
H311: Toxic in contact with skin.[1]
-
H314: Causes severe skin burns and eye damage.[1]
-
H331: Toxic if inhaled.[1]
-
H335: May cause respiratory irritation.[2]
Due to the lack of specific occupational exposure limit (OEL) data for this compound, it is prudent to handle it with a high degree of caution, assuming it to be highly toxic.
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to prevent exposure. The required PPE varies depending on the handling scenario.
| Scenario | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solids (e.g., weighing) | Chemical safety goggles with side shields | Double-layered nitrile gloves | Fully-buttoned lab coat, long pants, and closed-toe shoes | Work in a certified chemical fume hood |
| Preparing Solutions | Chemical safety goggles and a face shield | Double-layered nitrile gloves | Chemical-resistant apron over a lab coat, long pants, and closed-toe shoes | Work in a certified chemical fume hood |
| Running Reactions | Chemical safety goggles and a face shield | Double-layered nitrile gloves | Chemical-resistant apron over a lab coat, long pants, and closed-toe shoes | Work in a certified chemical fume hood |
| Handling Spills | Chemical safety goggles and a face shield | Heavy-duty chemical-resistant gloves (e.g., butyl rubber) | Chemical-resistant suit or coveralls | Air-purifying respirator (APR) with appropriate cartridges for organic vapors and acid gases, or a self-contained breathing apparatus (SCBA) |
Operational Plan: Step-by-Step Guidance
A systematic approach is crucial for the safe handling of this compound.
Weighing the Solid Compound
-
Preparation: Before starting, ensure the work area within a certified chemical fume hood is clean and free of clutter. Place absorbent pads on the work surface to contain any minor spills.
-
Taring the Balance: Place a clean, dry weighing boat or beaker on the analytical balance and tare it.
-
Transferring the Solid: Using a clean spatula, carefully transfer the desired amount of this compound to the weighing vessel. Avoid creating dust.
-
Recording the Mass: Record the final mass.
-
Cleaning: After weighing, carefully clean the spatula and the balance. Dispose of any contaminated materials as hazardous waste.
Preparing a Solution
-
Solvent Selection: Choose an appropriate solvent based on the experimental requirements. Common solvents for anilines include ethanol, methanol, and dimethyl sulfoxide (DMSO).
-
Dissolution: In a certified chemical fume hood, add the weighed this compound to a suitable flask. Slowly add the solvent while stirring until the solid is completely dissolved.
-
Labeling: Clearly label the flask with the chemical name, concentration, date, and your initials.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste: Collect all solid waste contaminated with this compound, including used weighing boats, gloves, and absorbent pads, in a designated, labeled hazardous waste container for halogenated organic compounds.[1][3]
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled hazardous waste container for halogenated organic solvents.[1][3] Do not mix with non-halogenated waste.[1][3]
Decontamination of Equipment
-
Initial Rinse: Rinse all glassware and equipment that came into contact with this compound with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the chemical. Collect this rinse solvent as halogenated liquid waste.
-
Washing: Wash the rinsed equipment with soap and water.
-
Final Rinse: Rinse with deionized water.
-
Drying: Allow the equipment to air dry completely.
Spill Management
In the event of a spill, immediate and appropriate action is necessary.
Minor Spill (Contained within a fume hood)
-
Alert Personnel: Inform others in the immediate area.
-
Containment: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[2]
-
Cleanup: Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.
Major Spill (Outside of a fume hood)
-
Evacuate: Immediately evacuate the laboratory.
-
Alert Others: Activate the nearest fire alarm and alert your institution's emergency response team.
-
Isolate the Area: Close the laboratory doors and prevent entry.
-
Provide Information: Be prepared to provide the emergency response team with details of the spill, including the chemical identity and quantity.
Experimental Workflow and Safety Protocol
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
